molecular formula C16H16N4O2S2 B15579790 JNJ0966

JNJ0966

Numéro de catalogue: B15579790
Poids moléculaire: 360.5 g/mol
Clé InChI: ZADCDCMLLGDCRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

JNJ0966 is a useful research compound. Its molecular formula is C16H16N4O2S2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-9-14(24-16(17-9)18-10(2)21)12-8-23-15(20-12)19-11-6-4-5-7-13(11)22-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADCDCMLLGDCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JNJ-0966: A Technical Guide to its Mechanism of Action as a Selective pro-MMP-9 Activation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-0966 is a selective, allosteric inhibitor of the activation of pro-matrix metalloproteinase-9 (pro-MMP-9). Unlike traditional MMP inhibitors that target the catalytic domain of the active enzyme, JNJ-0966 acts by preventing the conversion of the inactive zymogen, pro-MMP-9, into its catalytically active form. This document provides a comprehensive overview of the mechanism of action of JNJ-0966, including its biochemical activity, cellular effects, and in vivo efficacy, based on publicly available data. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action

JNJ-0966 is a highly selective inhibitor of the activation of the pro-MMP-9 zymogen.[1][2] It does not inhibit the catalytic activity of already active MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14.[1][3] The inhibitory mechanism of JNJ-0966 is allosteric, meaning it binds to a site on the pro-MMP-9 molecule distinct from the active site to prevent its conversion to the active MMP-9 enzyme.[3] This targeted approach of inhibiting zymogen activation offers a high degree of selectivity for MMP-9.

Quantitative Data

The following tables summarize the key quantitative data for JNJ-0966.

Table 1: Biochemical Activity

ParameterValueTargetNotes
IC50440 nMpro-MMP-9 ActivationInhibition of the conversion of pro-MMP-9 to active MMP-9.[2][3][4]
SelectivityNo significant inhibitionpro-MMP-1, -2, -3 ActivationTested at a concentration of 10 µM.[3]
Catalytic InhibitionNo effectMMP-1, -2, -3, -9, -14Does not inhibit the enzymatic activity of the active forms.[1][3]

Table 2: Cellular and In Vivo Activity

AssayCell Line/ModelIC50 / Effect
Cell Invasion AssayHT-10801 µM[3]
Experimental Autoimmune Encephalomyelitis (EAE)Mouse ModelReduces motor impairment

Table 3: Physicochemical Properties

PropertyValue
Molecular FormulaC16H16N4O2S2[3]
Molecular Weight360.45 g/mol [3]
CAS Number315705-75-0[3]

Experimental Protocols

Pro-MMP-9 Activation Inhibition Assay

Objective: To determine the concentration at which JNJ-0966 inhibits 50% of pro-MMP-9 activation (IC50).

Methodology:

  • Recombinant human pro-MMP-9 is incubated with a protease, such as trypsin, to induce activation.

  • The activation process is carried out in the presence of varying concentrations of JNJ-0966 or a vehicle control (e.g., DMSO).

  • The amount of active MMP-9 generated is quantified. This can be achieved by measuring the cleavage of a fluorogenic MMP-9 substrate.

  • The fluorescence intensity is measured over time, and the rate of substrate cleavage is calculated.

  • The IC50 value is determined by plotting the percentage of inhibition of pro-MMP-9 activation against the logarithm of the JNJ-0966 concentration and fitting the data to a dose-response curve.

Cell Invasion Assay

Objective: To assess the effect of JNJ-0966 on the invasive capacity of cancer cells.

Methodology:

  • HT-1080 fibrosarcoma cells, which are known to secrete MMP-9, are used.

  • Boyden chamber assays with Matrigel-coated inserts are utilized. The Matrigel serves as an artificial basement membrane that the cells must degrade to invade.

  • HT-1080 cells are seeded in the upper chamber of the inserts in serum-free media containing various concentrations of JNJ-0966.

  • The lower chamber contains a chemoattractant, such as fetal bovine serum.

  • After a suitable incubation period (e.g., 24-48 hours), non-invading cells on the upper surface of the insert are removed.

  • The invading cells on the lower surface of the insert are fixed, stained (e.g., with crystal violet), and counted under a microscope.

  • The IC50 for invasion inhibition is calculated from the dose-response curve.[3]

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Objective: To evaluate the in vivo efficacy of JNJ-0966 in a model of multiple sclerosis.

Methodology:

  • EAE is induced in mice, typically C57BL/6, by immunization with a myelin-derived peptide (e.g., MOG35-55) in Complete Freund's Adjuvant, followed by injections of pertussis toxin.

  • Once clinical signs of EAE appear, mice are treated with JNJ-0966 (e.g., orally or via intraperitoneal injection) or a vehicle control.

  • Clinical scores are recorded daily to assess disease severity, typically on a scale of 0 (no signs) to 5 (moribund).

  • At the end of the study, spinal cords and brains can be harvested for histological analysis to assess inflammation and demyelination.

  • The effect of JNJ-0966 is determined by comparing the clinical scores and histological findings between the treated and control groups.

Visualizations

G cluster_0 MMP-9 Activation Pathway proMMP9 pro-MMP-9 (Zymogen) activeMMP9 Active MMP-9 proMMP9->activeMMP9 ECM_Degradation Extracellular Matrix Degradation activeMMP9->ECM_Degradation Proteases Activating Proteases (e.g., Trypsin, MMP-3) Proteases->proMMP9 Cleavage of Pro-domain JNJ0966 JNJ-0966 This compound->proMMP9 Allosteric Inhibition of Activation Cell_Invasion Cell Invasion & Migration ECM_Degradation->Cell_Invasion

Caption: Signaling pathway of MMP-9 activation and its inhibition by JNJ-0966.

G cluster_1 Experimental Workflow: Pro-MMP-9 Activation Assay step1 1. Incubate pro-MMP-9 with Activating Protease step2 2. Add varying concentrations of JNJ-0966 step1->step2 step3 3. Add Fluorogenic MMP-9 Substrate step2->step3 step4 4. Measure Fluorescence (Rate of Cleavage) step3->step4 step5 5. Calculate % Inhibition and determine IC50 step4->step5

Caption: Workflow for determining the IC50 of JNJ-0966 on pro-MMP-9 activation.

Conclusion

JNJ-0966 represents a targeted approach to inhibiting the MMP-9 pathway by selectively preventing the activation of its zymogen form. This mechanism of action provides a high degree of selectivity over other metalloproteinases. The available data demonstrates its activity in biochemical, cellular, and in vivo models, suggesting its potential as a therapeutic agent in diseases where MMP-9 activity is dysregulated, such as in cancer cell invasion and neuroinflammatory conditions. Further research and clinical investigation would be necessary to fully elucidate its therapeutic potential.

References

JNJ-0966: A Selective Allosteric Inhibitor of Pro-Matrix Metalloproteinase-9 (pro-MMP-9) Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase implicated in a multitude of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. The development of MMP inhibitors has been a long-standing goal for therapeutic intervention. However, the clinical translation of broad-spectrum MMP inhibitors has been hampered by a lack of efficacy and significant side effects, largely due to the conserved nature of the active site across the MMP family. A promising alternative strategy is the selective inhibition of a single MMP. JNJ-0966 is a novel, highly selective, small molecule inhibitor that targets the activation of the MMP-9 zymogen (pro-MMP-9), offering a unique allosteric mechanism to achieve remarkable selectivity.[1] This technical guide provides a comprehensive overview of JNJ-0966, including its mechanism of action, biochemical and cellular properties, and available pharmacokinetic and in vivo efficacy data.

Mechanism of Action: Allosteric Inhibition of Zymogen Activation

JNJ-0966 represents a paradigm shift in MMP inhibition. Instead of targeting the conserved catalytic zinc-binding site of the active enzyme, JNJ-0966 binds to a novel allosteric pocket on the pro-MMP-9 zymogen.[1] This binding event prevents the proteolytic cleavage required for the conversion of the inactive pro-enzyme into the catalytically competent MMP-9.[1][2]

The activation of pro-MMP-9 is a two-step process. The initial cleavage of the 92 kDa pro-enzyme results in an 86 kDa intermediate. A subsequent cleavage at Arg-106 generates the mature, active 82 kDa MMP-9.[1] JNJ-0966 primarily inhibits the second step of this activation cascade, leading to a reduction in the formation of the fully active enzyme.[1] Structural studies have revealed that JNJ-0966 binds to a pocket in proximity to the Arg-106 cleavage site, a region distinct from the catalytic domain.[1] This allosteric inhibition mechanism is the basis for its high selectivity for MMP-9.

Quantitative Biochemical and Cellular Data

The inhibitory potency and selectivity of JNJ-0966 have been characterized through a series of biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of JNJ-0966

Assay TypeActivatorIC50 (nM)95% Confidence IntervalReference
pro-MMP-9 ActivationcatMMP-3440-[1][3][4][5]
pro-MMP-9 ActivationTrypsin429405–602[1]

Table 2: Binding Affinity of JNJ-0966 for pro-MMP-9

pro-MMP-9 ConstructMethodKD (µM)Reference
Amino acids 20-445ThermoFluor®5.0[1]
Amino acids 67-445 (intermediate-like)ThermoFluor®0.33[1]

Table 3: Selectivity Profile of JNJ-0966

TargetAssay TypeJNJ-0966 ActivityReference
Catalytically Active MMP-1, -2, -3, -9, -14Enzymatic ActivityNo inhibition at 10 µM[1][2]
pro-MMP-1, pro-MMP-2, pro-MMP-3 ActivationZymogen ActivationNo significant inhibition at 10 µM[1][2]

Table 4: Cellular Activity of JNJ-0966

AssayCell LineIC50 (µM)Reference
Matrigel™ Invasion AssayHT10801.0[1][6][7]

Experimental Protocols

Pro-MMP-9 Activation Assay (Fluorogenic Substrate)

This assay quantifies the ability of JNJ-0966 to inhibit the conversion of pro-MMP-9 to its active form.

  • Reagents: Recombinant human pro-MMP-9, catalytically active MMP-3 (catMMP-3) or trypsin, JNJ-0966, DQ-gelatin (a fluorescent MMP-9 substrate).

  • Procedure:

    • Pro-MMP-9 is incubated with varying concentrations of JNJ-0966.

    • catMMP-3 or trypsin is added to initiate the activation of pro-MMP-9.

    • The fluorescent substrate DQ-gelatin is added to the reaction.

    • The cleavage of DQ-gelatin by the newly activated MMP-9 results in an increase in fluorescence, which is monitored over time.

    • The concentration of JNJ-0966 that inhibits 50% of the pro-MMP-9 activation (IC50) is calculated from the concentration-response curve.[1]

ThermoFluor® Binding Assay

This biophysical assay measures the direct binding of JNJ-0966 to pro-MMP-9 by monitoring changes in the protein's thermal stability.

  • Reagents: Purified recombinant pro-MMP-9, JNJ-0966, a fluorescent dye that binds to unfolded proteins.

  • Procedure:

    • Pro-MMP-9 is mixed with the fluorescent dye and varying concentrations of JNJ-0966.

    • The temperature of the mixture is gradually increased.

    • As the protein unfolds, the dye binds, and the fluorescence increases.

    • The melting temperature (Tm) of the protein is determined.

    • The binding of a ligand like JNJ-0966 stabilizes the protein, leading to an increase in its Tm.

    • The dissociation constant (KD) is calculated from the shift in Tm at different compound concentrations.[1]

HT1080 Cellular Invasion Assay

This cell-based assay assesses the functional consequence of inhibiting MMP-9 activation on cancer cell invasion.

  • Materials: HT1080 fibrosarcoma cells, Matrigel™-coated invasion chambers, JNJ-0966.

  • Procedure:

    • HT1080 cells are seeded in the upper chamber of the Matrigel™-coated inserts in the presence of varying concentrations of JNJ-0966.

    • The lower chamber contains a chemoattractant.

    • Cells that invade through the Matrigel™ and migrate to the lower surface of the insert are stained and counted.

    • The IC50 value is determined as the concentration of JNJ-0966 that inhibits cell invasion by 50%.[1][6][7]

Visualizations

Signaling and Experimental Workflows

pro_MMP_9_Activation_Pathway cluster_activation Pro-MMP-9 Activation Cascade pro-MMP-9 (92 kDa) pro-MMP-9 (92 kDa) Intermediate (86 kDa) Intermediate (86 kDa) pro-MMP-9 (92 kDa)->Intermediate (86 kDa) Active MMP-9 (82 kDa) Active MMP-9 (82 kDa) Intermediate (86 kDa)->Active MMP-9 (82 kDa) Final Cleavage at Arg-106 Proteases (e.g., MMP-3, Trypsin) Proteases (e.g., MMP-3, Trypsin) Proteases (e.g., MMP-3, Trypsin)->pro-MMP-9 (92 kDa) Initial Cleavage

Caption: Pro-MMP-9 activation is a two-step proteolytic cascade.

JNJ0966_Mechanism_of_Action cluster_inhibition JNJ-0966 Inhibition Mechanism pro-MMP-9 Zymogen pro-MMP-9 Zymogen Activation Cleavage Site (Arg-106) Activation Cleavage Site (Arg-106) pro-MMP-9 Zymogen->Activation Cleavage Site (Arg-106) Prevents cleavage at JNJ-0966 JNJ-0966 Allosteric Pocket Allosteric Pocket JNJ-0966->Allosteric Pocket Binds to Allosteric Pocket->pro-MMP-9 Zymogen No Active MMP-9 Formation No Active MMP-9 Formation Activation Cleavage Site (Arg-106)->No Active MMP-9 Formation

Caption: JNJ-0966 allosterically inhibits pro-MMP-9 activation.

JNJ0966_Characterization_Workflow cluster_workflow JNJ-0966 Characterization Biochemical Assays Biochemical Assays Pro-MMP-9 Activation Pro-MMP-9 Activation Biochemical Assays->Pro-MMP-9 Activation Binding Affinity Binding Affinity Biochemical Assays->Binding Affinity Selectivity Profiling Selectivity Profiling Biochemical Assays->Selectivity Profiling Cellular Assays Cellular Assays Cell Invasion Cell Invasion Cellular Assays->Cell Invasion In Vivo Studies In Vivo Studies EAE Mouse Model EAE Mouse Model In Vivo Studies->EAE Mouse Model PK/PD Analysis PK/PD Analysis EAE Mouse Model->PK/PD Analysis

Caption: Experimental workflow for characterizing JNJ-0966.

Pharmacokinetics and In Vivo Efficacy

A comprehensive pharmacokinetic profile of JNJ-0966 is not publicly available. However, in vivo studies in a mouse model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, have provided some insights into its distribution and efficacy.

Oral administration of JNJ-0966 twice daily at doses of 10 mg/kg and 30 mg/kg significantly reduced disease severity in the EAE model.[1] Analysis of terminal plasma and brain samples on the last day of dosing (day 17) demonstrated that JNJ-0966 is brain penetrant.[1]

Table 5: JNJ-0966 Exposure in Mice after Oral Dosing in EAE Model

Dose (mg/kg, b.i.d.)Plasma Concentration (ng/mL)Brain Concentration (ng/g)Brain/Plasma RatioReference
1077.5 ± 31.1481.6 ± 162.56.2[1]
30293.6 ± 118.41394.0 ± 649.14.7[1]

The brain concentrations achieved at both doses were above the in vitro IC50 for pro-MMP-9 activation, suggesting that therapeutically relevant concentrations can be achieved in the central nervous system.[1]

Conclusion

JNJ-0966 is a pioneering selective inhibitor of pro-MMP-9 activation with a novel allosteric mechanism of action. Its high selectivity for MMP-9 over other MMPs, demonstrated by a lack of inhibition of their catalytic activity or zymogen activation, addresses a major challenge that has plagued previous generations of MMP inhibitors. The in vitro and in vivo data indicate that JNJ-0966 is a potent inhibitor of pro-MMP-9 activation with functional consequences in cellular invasion and efficacy in a preclinical model of neuroinflammation. Its ability to penetrate the brain further highlights its therapeutic potential for central nervous system disorders where MMP-9 is implicated. While more detailed pharmacokinetic studies are needed, JNJ-0966 represents a valuable research tool and a promising lead for the development of highly selective MMP-9-targeted therapies.

References

Allosteric Inhibition of MMP-9 by JNJ0966: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric inhibition of matrix metalloproteinase-9 (MMP-9) by the small molecule inhibitor, JNJ0966. The document details the quantitative metrics of this inhibition, the experimental protocols used for its characterization, and the underlying molecular mechanisms and signaling pathways.

Core Concepts: Allosteric Inhibition of a Zymogen

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components. Its activity is implicated in various pathological processes, including cancer, fibrosis, and neurodegenerative diseases.[1][2] The development of MMP inhibitors has been a long-standing goal for therapeutic intervention. However, broad-spectrum MMP inhibitors have faced challenges in clinical trials due to a lack of specificity, leading to off-target effects.[1][2]

This compound represents a novel approach by selectively targeting the inactive zymogen form of MMP-9, known as proMMP-9.[1][2] It functions as an allosteric inhibitor, binding to a site distinct from the catalytic domain.[1][2] This binding event prevents the proteolytic activation of proMMP-9 into its catalytically active form, thereby inhibiting its function before it can contribute to disease pathology.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with MMP-9.

Table 1: Binding Affinity of this compound for proMMP-9 Constructs

proMMP-9 Construct (Human)Binding Affinity (KD)Assay
Amino acids 20–4455.0 µMThermoFluor®
Amino acids 67–4450.33 µMThermoFluor®

Table 2: Potency and Selectivity of this compound

ParameterValueTarget/Assay
IC50440 nMInhibition of proMMP-9 activation
Selectivity
Catalytic Activity InhibitionNo effectMMP-1, MMP-2, MMP-3, MMP-9, MMP-14
Zymogen Activation InhibitionNo effectproMMP-2

Table 3: In Vivo Efficacy of this compound in Mouse EAE Model

Treatment GroupDosageAdministrationOutcome
This compound10 mg/kgTwice daily oral gavageSignificantly diminished clinical disease score
This compound30 mg/kgTwice daily oral gavageSignificantly diminished clinical disease score
Dexamethasone (B1670325) (Positive Control)1 mg/kgTwice daily oral gavageReduced disease severity
Vehicle-Twice daily oral gavage-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ThermoFluor® (Thermal Shift) Assay for Binding Affinity

This assay measures the thermal stability of a protein, which can be altered by the binding of a ligand.

  • Protein Preparation: Recombinant human proMMP-9 constructs (amino acids 20-445 and 67-445) were purified.

  • Assay Mixture: The proMMP-9 protein was mixed with this compound at varying concentrations in a suitable buffer. A fluorescent dye that binds to hydrophobic regions of unfolded proteins was included in the mixture.

  • Thermal Denaturation: The temperature of the mixture was gradually increased.

  • Fluorescence Measurement: The fluorescence of the dye was monitored in real-time. As the protein unfolds due to the increase in temperature, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined for each concentration of this compound. The change in Tm as a function of ligand concentration was then used to calculate the dissociation constant (KD).

Pro-MMP-9 Activation Assay (DQ-Gelatin)

This assay quantifies the enzymatic activity of MMP-9 by measuring the cleavage of a quenched fluorescent gelatin substrate.

  • Enzyme Activation: Recombinant human proMMP-9 was incubated with a catalytic amount of an activating enzyme, such as matrix metalloproteinase-3 (catMMP-3), in the presence or absence of this compound (e.g., 10 µM).[1]

  • Substrate Addition: After a set incubation period, the dye-quenched gelatin (DQ-gelatin) substrate was added to the reaction. DQ-gelatin is non-fluorescent until it is cleaved by an active gelatinase.

  • Fluorescence Measurement: The increase in fluorescence over time was measured using a fluorescence plate reader. This increase is directly proportional to the amount of active MMP-9 in the sample.

  • Data Analysis: The rate of fluorescence increase was used to determine the level of MMP-9 activity. The IC50 value for this compound was calculated by measuring the inhibition of MMP-9 activation across a range of this compound concentrations.

Gelatin Zymography

This technique is used to detect and characterize the different forms of MMP-9 (pro, intermediate, and active) based on their gelatinolytic activity and molecular weight.

  • Sample Preparation: ProMMP-9 samples were reacted with catMMP-3 for various time points (e.g., 0, 20, 40, and 60 minutes) in the presence or absence of this compound (e.g., 10 µM).[1]

  • Electrophoresis: The samples were loaded onto a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

  • Renaturation and Development: After electrophoresis, the gel was washed in a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel was then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

  • Staining: The gel was stained with Coomassie Brilliant Blue.

  • Visualization: Areas of gelatin degradation by active MMP-9 appear as clear bands against a blue background. The molecular weights of the different MMP-9 forms were determined by comparison to protein standards.

Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model

This is an in vivo model for human neuroinflammatory diseases like multiple sclerosis, used to assess the therapeutic potential of this compound.

  • Disease Induction: EAE was induced in mice on day 0 via injection of a myelin oligodendrocyte glycoprotein (B1211001) synthetic peptide.[1]

  • Treatment: On day 8 post-immunization, mice began receiving twice-daily oral gavage administrations of either vehicle, dexamethasone (1 mg/kg), 10 mg/kg this compound, or 30 mg/kg this compound.[1]

  • Clinical Scoring: The severity of the disease was monitored and scored daily based on a standardized scale of clinical signs (e.g., tail limpness, limb paralysis).

  • Data Analysis: The clinical scores of the different treatment groups were compared to determine the efficacy of this compound in reducing disease severity.

Visualizations

The following diagrams illustrate the mechanism of action of this compound, the experimental workflow, and the relevant signaling pathways.

Allosteric_Inhibition_of_MMP9_Activation cluster_activation MMP-9 Activation Pathway cluster_inhibition Inhibition by this compound proMMP9 proMMP-9 (92 kDa) (Inactive Zymogen) intermediate Intermediate (86 kDa) proMMP9->intermediate Cleavage at Glu-59 (by MMP-3, etc.) This compound This compound activeMMP9 Active MMP-9 (82 kDa) (Catalytically Active) intermediate->activeMMP9 Cleavage at Arg-106 bound_intermediate This compound-bound Intermediate This compound->intermediate bound_intermediate->activeMMP9 Activation Blocked Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy thermofluor ThermoFluor Assay (Binding Affinity - KD) dq_gelatin DQ-Gelatin Assay (Activation Inhibition - IC50) zymography Gelatin Zymography (Maturation Analysis) eae_model Mouse EAE Model Induction treatment This compound Administration eae_model->treatment scoring Clinical Scoring treatment->scoring efficacy Efficacy Assessment scoring->efficacy start This compound Compound start->thermofluor start->dq_gelatin start->zymography start->eae_model MMP9_Signaling_Pathway cluster_upstream Upstream Regulation of MMP-9 Expression cluster_activation_inhibition MMP-9 Activation and Inhibition cluster_downstream Downstream Effects of Active MMP-9 cytokines Cytokines (TNF-α, IL-1β) Growth Factors (TGF-β) receptors Cell Surface Receptors cytokines->receptors signaling_cascades Signaling Cascades (NF-κB, MAPK, etc.) receptors->signaling_cascades transcription_factors Transcription Factors (AP-1, NF-κB) signaling_cascades->transcription_factors mmp9_gene MMP-9 Gene transcription_factors->mmp9_gene proMMP9 proMMP-9 (Secreted Zymogen) mmp9_gene->proMMP9 Transcription & Translation activeMMP9 Active MMP-9 proMMP9->activeMMP9 Activation activating_proteases Activating Proteases (MMP-3, Plasmin) activating_proteases->proMMP9 ecm_degradation ECM Degradation (Collagens, etc.) activeMMP9->ecm_degradation growth_factor_release Growth Factor Release activeMMP9->growth_factor_release cell_migration Cell Migration & Invasion activeMMP9->cell_migration This compound This compound This compound->proMMP9 Allosteric Inhibition

References

Navigating the Frontier of Drug Discovery: A Guide to Investigating Novel Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for public information on the discovery and development of a compound designated JNJ-77060966 did not yield specific results. This suggests that "JNJ-77060966" may be an internal project code not yet disclosed publicly, a discontinued (B1498344) candidate, or a misidentified designation.

While detailed information on JNJ-77060966 is not available in the public domain, this guide provides a framework for researchers, scientists, and drug development professionals on how to approach the investigation of a new therapeutic candidate. It outlines the typical stages of discovery and development, the key data to look for, and how to structure this information for analysis.

The Drug Discovery and Development Pipeline: A Phased Approach

The journey of a new drug from laboratory concept to patient treatment is a long and complex process, typically divided into several key stages. Understanding this pipeline is crucial for contextualizing any available information on a specific compound.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target ID Target Identification & Validation Lead Generation Lead Generation (HTS, etc.) Target ID->Lead Generation Lead Optimization Lead Optimization (ADME/Tox) Lead Generation->Lead Optimization Candidate Selection Candidate Selection Lead Optimization->Candidate Selection Phase 1 Phase 1 (Safety) Candidate Selection->Phase 1 IND Filing Phase 2 Phase 2 (Efficacy & Dosing) Phase 1->Phase 2 Phase 3 Phase 3 (Large-Scale Efficacy) Phase 2->Phase 3 Regulatory Review Regulatory Review Phase 3->Regulatory Review NDA/BLA Submission Post-Market Surveillance (Phase 4) Post-Market Surveillance Regulatory Review->Post-Market Surveillance (Phase 4)

Caption: A generalized workflow of the pharmaceutical research and development process.

Locating Information on a Developing Compound

To gather intelligence on a new drug, researchers can consult a variety of public sources:

  • Clinical Trial Registries: Websites like ClinicalTrials.gov are invaluable resources. They provide information on ongoing and completed clinical studies, including the phase of the trial, the conditions being studied, patient eligibility criteria, and sometimes, preliminary results.[1][2][3]

  • Company Pipelines and Investor Disclosures: Pharmaceutical companies often list their development pipelines on their corporate or investor relations websites.[4][5][6] These can provide the development phase and therapeutic area of a compound.

  • Scientific Publications and Conference Presentations: As a drug candidate progresses, preclinical and early clinical data are often published in peer-reviewed journals or presented at scientific conferences. Databases like PubMed are essential for this research.[7]

  • Patent Databases: Patent filings can offer early insights into the chemical structure, mechanism of action, and intended use of a new molecule.

  • Regulatory Agency Websites: The websites of regulatory bodies like the FDA and EMA can provide information on approved drugs and, in some cases, data from the approval process.

Hypothetical Example: Structuring Preclinical Data for a Novel Kinase Inhibitor

To illustrate how to present data, the following tables represent a hypothetical preclinical data summary for a fictional kinase inhibitor, "JNJ-XXXX."

Table 1: In Vitro Kinase Selectivity Profile
Kinase TargetIC50 (nM)
Target Kinase X5
Kinase Y250
Kinase Z>10,000
......

IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro ADME Properties
ParameterValue
Human Liver Microsomal Stability (t½, min)45
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)15
Plasma Protein Binding (%)98.5
CYP3A4 Inhibition (IC50, µM)>20

ADME: Absorption, Distribution, Metabolism, and Excretion.

Experimental Protocols: A Cornerstone of Reproducibility

Detailed experimental protocols are essential for evaluating the validity of research findings. When available, these should be carefully reviewed. Below is a hypothetical, generalized protocol for a common preclinical experiment.

Protocol: In Vitro Kinase Assay (LanthaScreen™)
  • Reagents: LanthaScreen™ Eu-anti-tag antibody, tracer, kinase, ATP, and test compound (e.g., JNJ-XXXX).

  • Procedure:

    • A solution of the kinase and a fluorescently labeled substrate (tracer) is prepared in assay buffer.

    • The test compound is serially diluted and added to the kinase/tracer solution in a multi-well plate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • A solution containing a europium-labeled antibody that binds to the phosphorylated substrate is added.

    • The plate is incubated for another period to allow for antibody binding.

  • Data Acquisition: The plate is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Analysis: The TR-FRET signal is used to calculate the degree of kinase inhibition, from which an IC50 value is determined.

Visualizing Complex Biological and Experimental Processes

Diagrams are powerful tools for communicating complex information. The following examples use the DOT language to create visualizations relevant to drug development.

Signaling Pathway: Hypothetical Kinase X Inhibition

cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Signaling Downstream Signaling (e.g., MAPk Pathway) Kinase_X->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation JNJ_XXXX JNJ-XXXX JNJ_XXXX->Kinase_X Inhibition

Caption: Inhibition of the Kinase X signaling pathway by a hypothetical compound.

Experimental Workflow: High-Throughput Screening (HTS)

start Start compound_library Compound Library start->compound_library dispense_compounds Dispense Compounds into Plates compound_library->dispense_compounds assay_plate Prepare Assay Plates (Enzyme, Substrate) assay_plate->dispense_compounds incubate Incubate dispense_compounds->incubate read_plate Read Plates (e.g., Fluorescence) incubate->read_plate data_analysis Data Analysis (Hit Identification) read_plate->data_analysis end Hit List data_analysis->end

Caption: A simplified workflow for a typical high-throughput screening campaign.

Conclusion

While the specific details of JNJ-77060966 remain outside the public record, the principles and methodologies outlined in this guide provide a robust framework for investigating any new drug candidate. By systematically querying public databases, critically evaluating published data, and structuring findings in a clear and organized manner, researchers can build a comprehensive understanding of a compound's discovery and development trajectory. This structured approach is fundamental to navigating the complex and dynamic landscape of pharmaceutical innovation.

References

JNJ-77060966: A Technical Guide to a Selective Allosteric Inhibitor of Pro-MMP-9 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-77060966 is a novel, highly selective, small-molecule inhibitor of pro-matrix metalloproteinase-9 (pro-MMP-9) activation. Unlike traditional MMP inhibitors that target the catalytic site, JNJ-77060966 employs an allosteric mechanism, binding to a unique pocket on the pro-MMP-9 zymogen and preventing its conversion to the active enzyme. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of JNJ-77060966. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

JNJ-77060966, with the IUPAC name N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide, is a complex heterocyclic molecule. Its structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of JNJ-77060966

PropertyValueReference
IUPAC Name N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
Molecular Formula C₁₆H₁₆N₄O₂S₂
Molecular Weight 360.45 g/mol
SMILES CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC
CAS Number 315705-75-0
Solubility Soluble to 50 mM in DMSO
Purity ≥98% (HPLC)

Biological Activity and Mechanism of Action

JNJ-77060966 is a potent and selective inhibitor of the activation of pro-MMP-9, the inactive zymogen of MMP-9.[1][2] It exhibits an allosteric mode of action, binding to a pocket near the zymogen cleavage site, which is distinct from the catalytic domain.[1][2] This binding event prevents the proteolytic processing of pro-MMP-9 into its active form.[1][2]

A key feature of JNJ-77060966 is its high selectivity for pro-MMP-9 activation over the activation of other MMPs, such as pro-MMP-1, pro-MMP-2, and pro-MMP-3.[3] Furthermore, it does not directly inhibit the enzymatic activity of already active MMP-9.[1][2]

In Vitro Activity

The inhibitory activity of JNJ-77060966 on pro-MMP-9 activation has been quantified in biochemical assays.

Table 2: In Vitro Activity of JNJ-77060966

ParameterValueDescriptionReference
IC₅₀ 440 nMInhibition of pro-MMP-9 activation[3]

JNJ-77060966 has also been shown to inhibit cell invasion in in vitro assays, which is consistent with the role of MMP-9 in extracellular matrix remodeling.[2]

In Vivo Activity

The therapeutic potential of JNJ-77060966 has been demonstrated in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][2] Oral administration of JNJ-77060966 was found to reduce motor impairment in this model. The compound is brain penetrant, a crucial property for treating neurological diseases.[3]

Pharmacokinetic studies in mice revealed that JNJ-77060966 is preferentially partitioned in the brain, with brain-to-plasma ratios of 6.2 and 4.7 for 10 mg/kg and 30 mg/kg doses, respectively.[3]

Table 3: In Vivo Pharmacokinetic Parameters of JNJ-77060966 in Mice

DosePlasma Concentration (ng/mL)Brain Concentration (ng/g)Brain/Plasma RatioReference
10 mg/kg77.5 ± 31.1481.6 ± 162.56.2[3]
30 mg/kg293.6 ± 118.41394.0 ± 649.14.7[3]

Signaling Pathway and Mechanism of Action Visualization

The following diagram illustrates the proposed mechanism of action of JNJ-77060966 in inhibiting the activation of pro-MMP-9.

JNJ0966_Mechanism_of_Action cluster_MMP9 MMP-9 Activation Pathway pro-MMP-9 pro-MMP-9 Intermediate MMP-9 Intermediate MMP-9 pro-MMP-9->Intermediate MMP-9 Initial Cleavage Active MMP-9 Active MMP-9 Intermediate MMP-9->Active MMP-9 Final Processing EC_Degradation Extracellular Matrix Degradation Active MMP-9->EC_Degradation Degrades Extracellular Matrix JNJ0966 This compound This compound->pro-MMP-9 Inhibition Inhibition->Intermediate MMP-9 Inhibits Conversion

Mechanism of JNJ-77060966 Action

Experimental Protocols

Pro-MMP-9 Activation Inhibition Assay

This protocol describes a general method for assessing the inhibition of pro-MMP-9 activation, based on methodologies commonly used in the field.

Pro_MMP9_Activation_Assay cluster_workflow Experimental Workflow Step1 1. Prepare Reagents: - Recombinant pro-MMP-9 - JNJ-77060966 (or vehicle) - Trypsin (or other activator) - Assay Buffer Step2 2. Incubate pro-MMP-9 with JNJ-77060966 or vehicle control. Step1->Step2 Step3 3. Initiate activation by adding Trypsin. Step2->Step3 Step4 4. Incubate to allow for pro-MMP-9 processing. Step3->Step4 Step5 5. Stop the reaction (e.g., with soybean trypsin inhibitor). Step4->Step5 Step6 6. Analyze MMP-9 activity using a fluorogenic substrate. Step5->Step6 Step7 7. Measure fluorescence to determine the extent of MMP-9 activation. Step6->Step7 Step8 8. Calculate IC₅₀ value for JNJ-77060966. Step7->Step8

Pro-MMP-9 Activation Inhibition Assay Workflow

Detailed Steps:

  • Reagent Preparation: Prepare solutions of recombinant human pro-MMP-9, JNJ-77060966 at various concentrations, and a suitable activator such as trypsin in an appropriate assay buffer.

  • Incubation with Inhibitor: In a microplate, incubate the pro-MMP-9 with either JNJ-77060966 or a vehicle control (e.g., DMSO) for a defined period at a specific temperature (e.g., 30 minutes at 37°C).

  • Activation: Initiate the activation of pro-MMP-9 by adding the activator (e.g., trypsin).

  • Processing: Allow the activation reaction to proceed for a set time (e.g., 1-2 hours) at 37°C.

  • Reaction Termination: Stop the activation reaction by adding an excess of an appropriate inhibitor for the activator (e.g., soybean trypsin inhibitor for trypsin).

  • Activity Measurement: Assess the amount of active MMP-9 generated by adding a fluorogenic MMP-9 substrate.

  • Data Acquisition: Measure the fluorescence signal over time using a plate reader. The rate of substrate cleavage is proportional to the concentration of active MMP-9.

  • Data Analysis: Plot the rate of reaction against the concentration of JNJ-77060966 and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol provides a general outline for inducing and evaluating the therapeutic effect of JNJ-77060966 in a mouse EAE model.

EAE_Model_Protocol cluster_protocol EAE Model and Treatment Protocol Step1 1. EAE Induction: - Emulsify MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA). - Immunize mice subcutaneously. Step2 2. Pertussis Toxin Administration: - Inject Pertussis Toxin intraperitoneally on day 0 and day 2 post-immunization. Step1->Step2 Step3 3. Clinical Scoring: - Monitor mice daily for clinical signs of EAE and score disease severity. Step2->Step3 Step4 4. Treatment Administration: - Begin oral administration of JNJ-77060966 or vehicle control at the onset of clinical signs. Step3->Step4 Step5 5. Continued Monitoring: - Continue daily clinical scoring and body weight measurement throughout the study. Step4->Step5 Step6 6. Data Analysis: - Compare disease scores and body weight changes between treatment and control groups. Step5->Step6

EAE Model and Treatment Workflow

Detailed Steps:

  • EAE Induction: Emulsify myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA). Induce EAE in susceptible mice (e.g., C57BL/6) by subcutaneous immunization with the MOG₃₅₋₅₅/CFA emulsion.

  • Pertussis Toxin: Administer pertussis toxin intraperitoneally on the day of immunization and again two days later to facilitate the entry of encephalitogenic T cells into the central nervous system.

  • Clinical Assessment: Monitor the mice daily for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis. Score the disease severity on a standardized scale (e.g., 0-5).

  • Treatment: Upon the onset of clinical symptoms, randomize the mice into treatment and vehicle control groups. Administer JNJ-77060966 orally at the desired dose(s) once or twice daily. The control group receives the vehicle under the same regimen.

  • Monitoring: Continue to monitor and score the clinical signs of EAE and measure body weight daily for the duration of the experiment.

  • Data Analysis: Analyze the clinical scores and body weight data to determine the effect of JNJ-77060966 treatment compared to the vehicle control. Statistical analysis is performed to assess the significance of any observed therapeutic effects.

Conclusion

JNJ-77060966 represents a significant advancement in the field of MMP inhibition. Its novel allosteric mechanism of action and high selectivity for pro-MMP-9 activation offer a promising therapeutic strategy for diseases where MMP-9 plays a critical pathological role, such as in neuroinflammatory disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of JNJ-77060966 and similar allosteric inhibitors.

References

JNJ0966 target validation in disease models

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the target validation and disease models of "JNJ0966" and its potential variant "JNJ-77060966," no specific information regarding a drug candidate with this identifier could be found in the public domain.

Extensive queries aimed at uncovering the mechanism of action, preclinical studies, disease models, and associated experimental data for this compound did not yield any relevant scientific literature, clinical trial registrations, or pipeline updates from Johnson & Johnson. The search results were broad, covering general concepts of drug discovery and target validation, and mentioned various other compounds in the Johnson & Johnson pipeline, but provided no specific details on this compound.

This lack of publicly available information prevents the creation of the requested in-depth technical guide. It is possible that this compound is an internal project designation that has not been disclosed publicly, represents an early-stage research compound with no published data, or is an incorrect identifier. Without foundational information on the compound's target, mechanism, and therapeutic area, it is not possible to provide the requested data tables, experimental protocols, or signaling pathway diagrams.

JNJ0966: A Novel Allosteric Inhibitor of Matrix Metalloproteinase-9 (MMP-9) Zymogen Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical mediator of extracellular matrix remodeling. Its aberrant activation is implicated in a multitude of pathological processes, including cancer metastasis, neuroinflammation, and fibrosis. Historically, the development of MMP inhibitors has been fraught with challenges, primarily due to a lack of selectivity leading to off-target effects and failed clinical trials. JNJ0966 represents a paradigm shift in MMP-9 inhibition. Through a novel allosteric mechanism, this compound selectively prevents the activation of the MMP-9 zymogen (proMMP-9), thereby inhibiting the generation of the catalytically active enzyme without affecting other metalloproteinases. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key data related to this compound.

Mechanism of Action: Allosteric Inhibition of Zymogen Activation

This compound employs an unprecedented pharmacological approach to MMP inhibition. Instead of targeting the highly conserved catalytic domain, this compound binds to a distinct structural pocket in proximity to the zymogen cleavage site near Arg-106 of proMMP-9.[1][2] This allosteric interaction prevents the proteolytic processing of the proenzyme into its active form.

The activation of proMMP-9 is a two-step process, involving an initial cleavage that converts the 92 kDa proenzyme to an 86 kDa intermediate, followed by a second cleavage that generates the 82 kDa mature, active enzyme.[1] this compound demonstrates a more pronounced effect on inhibiting the second processing step, from the intermediate to the catalytically active species.[1] This highly specific mechanism confers exceptional selectivity for MMP-9, avoiding the off-target effects associated with broad-spectrum, active-site MMP inhibitors.[1][2]

MMP9_Activation_Inhibition Signaling Pathway of this compound Action cluster_activation MMP-9 Activation Cascade cluster_inhibition Inhibition by this compound proMMP-9 (92 kDa) proMMP-9 (92 kDa) Proteolytic Cleavage 1 Proteolytic Cleavage 1 proMMP-9 (92 kDa)->Proteolytic Cleavage 1 Intermediate MMP-9 (86 kDa) Intermediate MMP-9 (86 kDa) Proteolytic Cleavage 2 Proteolytic Cleavage 2 Intermediate MMP-9 (86 kDa)->Proteolytic Cleavage 2 Active MMP-9 (82 kDa) Active MMP-9 (82 kDa) ECM Degradation ECM Degradation Active MMP-9 (82 kDa)->ECM Degradation Proteolytic Cleavage 1->Intermediate MMP-9 (86 kDa) Proteolytic Cleavage 2->Active MMP-9 (82 kDa) This compound This compound Allosteric Binding Site Allosteric Binding Site This compound->Allosteric Binding Site Allosteric Binding Site->Proteolytic Cleavage 2 Inhibits Pathological Processes Pathological Processes ECM Degradation->Pathological Processes

Mechanism of this compound allosteric inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo activity.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterAssayActivatorValue
IC50 proMMP-9 ActivationcatMMP-3440 nM[3]
IC50 proMMP-9 ActivationTrypsin429 nM (95% CI 405–602 nM)[1]
KD ThermoFluor® (proMMP-9: 20-445)-5.0 µM[1]
KD ThermoFluor® (proMMP-9: 67-445)-0.33 µM[1]
Inhibition of other MMPs Activation AssaysTrypsinNo significant inhibition of proMMP-1, proMMP-2, and proMMP-3 at 10 µM[1]
Inhibition of catalytic activity Activity Assays-No inhibition of MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14 catalytic activity[1]

Table 2: In Vivo Efficacy of this compound in Mouse EAE Model

Treatment GroupDoseAdministrationPeak Clinical Score (Mean ± SEM)
Vehicle -Oral gavage, twice daily~3.5
Dexamethasone (B1670325) 1 mg/kgOral gavage, twice daily~1.5
This compound 10 mg/kgOral gavage, twice daily~2.0
This compound 30 mg/kgOral gavage, twice daily~1.8

Table 3: Pharmacokinetic Properties of this compound in Mouse Brain and Plasma

DosePlasma Concentration (ng/mL)Brain Concentration (ng/g)Brain/Plasma Ratio
10 mg/kg 77.5 ± 31.1481.6 ± 162.56.2[3]
30 mg/kg 293.6 ± 118.41394.0 ± 649.14.7[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

High-Throughput Screening for proMMP-9 Binders (ThermoFluor® Assay)

The initial identification of this compound was performed using the ThermoFluor® platform to screen for compounds that bind to and alter the thermal stability of proMMP-9.[1]

  • Protein: Catalytically inactive human proMMP-9 (amino acids 20-445) purified from bacteria.

  • Principle: The assay measures the temperature at which a protein unfolds by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions. Ligand binding typically alters this melting temperature (Tm).

  • Procedure:

    • Prepare a reaction mixture containing the proMMP-9 protein and the fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

    • Add compounds from a screening library to individual wells of a 96- or 384-well plate.

    • Add the protein-dye mixture to each well.

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, gradually increasing the temperature, and monitor the fluorescence at each temperature increment.

    • The Tm is determined from the inflection point of the resulting fluorescence curve.

    • Compounds that cause a significant shift in Tm are identified as binders.

proMMP-9 Activation Assay

This assay quantifies the ability of this compound to inhibit the conversion of proMMP-9 to its active form.[1]

  • Reagents:

    • Human proMMP-9

    • An activating protease (e.g., catalytic domain of MMP-3 (catMMP-3) or trypsin)

    • A fluorescent MMP substrate (e.g., DQ-gelatin)

    • This compound at various concentrations

  • Procedure:

    • In a 96-well plate, incubate proMMP-9 with the activating protease in the presence of varying concentrations of this compound or vehicle control.

    • Allow the activation reaction to proceed for a defined period at 37°C.

    • Add the fluorescent substrate (DQ-gelatin) to each well.

    • Measure the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of active MMP-9 generated.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Gelatin Zymography for MMP-9 Maturation Analysis

This technique visualizes the different forms of MMP-9 (pro, intermediate, and active) and assesses the effect of this compound on the activation process.[1]

  • Procedure:

    • Incubate proMMP-9 with catMMP-3 in the presence or absence of this compound for various time points (e.g., 0, 20, 40, 60 minutes).

    • Stop the reaction at each time point by adding a non-reducing sample buffer.

    • Separate the protein samples by SDS-PAGE on a gel containing gelatin.

    • After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer at 37°C to allow the gelatinolytic enzymes to digest the substrate.

    • Stain the gel with Coomassie Brilliant Blue and then destain.

    • Areas of enzymatic activity will appear as clear bands against a blue background, corresponding to the molecular weights of the different MMP-9 forms (92, 86, and 82 kDa).

In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for human neuroinflammatory diseases like multiple sclerosis, where MMP-9 plays a significant pathological role.[1]

  • Model Induction: EAE is induced in mice via injection of a myelin oligodendrocyte glycoprotein (B1211001) synthetic peptide on day 0.[1]

  • Treatment Protocol:

    • On day 8 post-immunization, begin treatment with this compound (10 or 30 mg/kg), dexamethasone (1 mg/kg, positive control), or vehicle.[1]

    • Administer treatments via oral gavage twice daily.[1]

  • Efficacy Readout:

    • Monitor the mice daily for clinical signs of disease and score them on a standardized scale (e.g., 0 = no disease, 5 = moribund).

    • The primary endpoint is the reduction in the clinical disease score in the treated groups compared to the vehicle group.

Experimental_Workflow Experimental Workflow for this compound Characterization Start Start HTS High-Throughput Screening (ThermoFluor® Assay) Start->HTS Hit_ID Identification of this compound as a proMMP-9 Binder HTS->Hit_ID Activation_Assay proMMP-9 Activation Assay (IC50 Determination) Hit_ID->Activation_Assay Selectivity_Assay Selectivity Profiling (Other MMPs) Activation_Assay->Selectivity_Assay Zymography Gelatin Zymography (Maturation Analysis) Activation_Assay->Zymography In_Vivo_EAE In Vivo Efficacy Study (EAE Mouse Model) Selectivity_Assay->In_Vivo_EAE Zymography->In_Vivo_EAE PK_Analysis Pharmacokinetic Analysis (Brain and Plasma) In_Vivo_EAE->PK_Analysis End End PK_Analysis->End

This compound discovery and characterization workflow.

Conclusion

This compound is a highly selective, allosteric inhibitor of MMP-9 zymogen activation. Its unique mechanism of action provides a significant advantage over traditional active-site inhibitors, offering the potential for a superior therapeutic window. The data presented herein demonstrate its potent and selective inhibition of proMMP-9 activation and its efficacy in a preclinical model of neuroinflammation. This compound represents a promising lead compound and a valuable tool for researchers investigating the pathological roles of MMP-9. This novel approach of targeting zymogen activation may also be applicable to other enzymes that have been considered intractable drug targets.[1][2]

References

JNJ0966: A Paradigm of Selective Allosteric Inhibition of MMP-9 Zymogen Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of JNJ0966 for the matrix metalloproteinase-9 (MMP-9) zymogen (pro-MMP-9). This compound represents a novel class of MMP inhibitors that function through an allosteric mechanism, preventing the conversion of the inactive pro-enzyme into its catalytically competent form. This approach circumvents the challenges of achieving selectivity with active-site inhibitors that have historically plagued the field of MMP-targeted drug discovery.[1][2][3]

Executive Summary

This compound is a highly selective, small-molecule inhibitor of pro-MMP-9 activation.[1][4][5] It exhibits its inhibitory effect by binding to a unique allosteric pocket within the pro-domain of MMP-9, distinct from the highly conserved catalytic zinc-binding site targeted by traditional broad-spectrum MMP inhibitors.[1][2][5] This mode of action confers exceptional selectivity for MMP-9, with no significant activity against other closely related MMPs.[1][4][5][6] This document details the quantitative measures of this compound's specificity, the experimental methodologies used for its characterization, and a visual representation of its mechanism and the workflows for its evaluation.

Quantitative Specificity of this compound

The specificity of this compound has been rigorously quantified through various biochemical and biophysical assays. The following tables summarize the key data regarding its potency and selectivity.

Parameter Value Assay Conditions Reference
IC50 440 nMInhibition of catMMP-3 mediated pro-MMP-9 activation[5][7][8]
KD 5.0 µMThermoFluor® binding assay with pro-MMP-9 (amino acids 20–445)[5]
KD 0.33 µMThermoFluor® binding assay with a shorter pro-MMP-9 construct (amino acids 67–445)[5]

Table 1: Potency of this compound against pro-MMP-9 Activation

MMP Zymogen/Enzyme Effect of this compound (at 10 µM) Assay Type Reference
pro-MMP-1 ActivationNo significant inhibitionTrypsin-mediated activation[5][6]
pro-MMP-2 ActivationNo inhibitionMMP-14 mediated activation[1][2][5]
pro-MMP-3 ActivationNo significant inhibitionTrypsin-mediated activation[5][6]
Catalytic MMP-1No effectEnzymatic activity assay[1][2][5][6]
Catalytic MMP-2No effectEnzymatic activity assay[1][2][5][6]
Catalytic MMP-3No effectEnzymatic activity assay[1][2][4][5]
Catalytic MMP-9No effectEnzymatic activity assay[1][2][5][6]
Catalytic MMP-14No effectEnzymatic activity assay[1][2][5][6]

Table 2: Selectivity Profile of this compound

Mechanism of Allosteric Inhibition

This compound binds to a structural pocket in proximity to the Arg-106 cleavage site within the pro-domain of the MMP-9 zymogen.[1][2][5][9] This binding event allosterically hinders the proteolytic processing required for the removal of the pro-domain and the subsequent activation of the enzyme.[1][5] This mechanism is fundamentally different from traditional MMP inhibitors that chelate the zinc ion in the catalytic site.[10]

JNJ0966_Mechanism_of_Action pro_domain Pro-domain (Maintains Latency) catalytic_domain_inactive Catalytic Domain (Inactive) Cleaved_Pro_domain Cleaved Pro-domain fibronectin_repeats Fibronectin Repeats catalytic_domain_active Catalytic Domain (Active) hemopexin_domain Hemopexin Domain This compound This compound This compound->pro_domain Binds to allosteric site near Arg-106 Activating_Protease Activating Protease (e.g., MMP-3, Trypsin) This compound->Activating_Protease Activating_Protease->pro_domain Cleavage of pro-domain fibronectin_repeats_active Fibronectin Repeats Substrate_Degradation Extracellular Matrix Degradation catalytic_domain_active->Substrate_Degradation Proteolysis hemopexin_domain_active Hemopexin Domain JNJ0966_Workflow Screening High-Throughput Screening (e.g., Biochemical or Biophysical) Hit_ID Hit Identification (Binding to pro-MMP-9) Screening->Hit_ID Potency_Assay Potency Determination (pro-MMP-9 Activation IC50) Hit_ID->Potency_Assay Selectivity_Panel Selectivity Profiling (Other pro-MMPs and active MMPs) Potency_Assay->Selectivity_Panel Mechanism_Study Mechanism of Action Studies (Allosteric Binding Site Mapping) Selectivity_Panel->Mechanism_Study Cellular_Assays Cellular Functional Assays (e.g., Invasion Assay) Mechanism_Study->Cellular_Assays In_Vivo_Models In Vivo Efficacy Models (e.g., EAE Mouse Model) Cellular_Assays->In_Vivo_Models Lead_Opt Lead Optimization In_Vivo_Models->Lead_Opt

References

The Pharmacodynamics of JNJ0966: A Selective Allosteric Inhibitor of MMP-9 Zymogen Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JNJ0966 is a potent and highly selective, allosteric inhibitor of the activation of matrix metalloproteinase-9 (MMP-9) zymogen (pro-MMP-9).[1][2][3] Unlike traditional MMP inhibitors that target the catalytic site of the active enzyme, this compound employs a novel mechanism by binding to a distinct pocket near the zymogen cleavage site, thereby preventing the conversion of pro-MMP-9 into its catalytically active form.[1][4][5] This selectivity provides a promising therapeutic strategy for diseases where MMP-9 activity is dysregulated, such as in cancer metastasis and neuroinflammatory conditions, while potentially avoiding the side effects associated with broad-spectrum MMP inhibition.[1][6]

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a visualization of the relevant signaling pathways.

Quantitative Pharmacodynamic Data

The inhibitory activity of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data.

ParameterValueDescriptionReference
IC50 440 nMInhibition of pro-MMP-9 zymogen activation.[7][8][7][8]
Selectivity No significant inhibition of pro-MMP-1, pro-MMP-2, and pro-MMP-3 activation at 10 µM.Demonstrates high selectivity for pro-MMP-9.[7][7]
Catalytic Activity Inhibition No effect on the catalytic activity of active MMP-1, -2, -3, -9, or -14.Confirms allosteric mechanism of action, not direct enzyme inhibition.[3][7][3][7]
Cell Invasion Inhibition (IC50) 1 µMInhibition of HT-1080 fibrosarcoma cell invasion in a Matrigel™ assay.[7][7]

Mechanism of Action and Signaling Pathways

This compound functions as an allosteric inhibitor of pro-MMP-9 activation. It binds to a structural pocket in proximity to the Arg-106 cleavage site within the pro-domain of MMP-9.[1][4][5] This binding event prevents the proteolytic cleavage of the pro-domain by other proteases, such as MMP-3 or the MT1-MMP/MMP-2 axis, which is a prerequisite for the generation of the active MMP-9 enzyme.[9][10][11][12]

Upstream Regulation of MMP-9 Expression and Activation

The expression of the MMP9 gene is induced by various extracellular stimuli, including growth factors and inflammatory cytokines. These stimuli activate intracellular signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which in turn lead to the activation of transcription factors like NF-κB and AP-1, driving the transcription of pro-MMP-9.[13][14][15] Once synthesized and secreted, pro-MMP-9 remains inactive until its pro-domain is cleaved.

Upstream_MMP9_Regulation GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinases (RTKs) GF->RTK Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokine_R Cytokine Receptors Cytokines->Cytokine_R PI3K PI3K RTK->PI3K MAPK MAPK/ERK Pathway RTK->MAPK Cytokine_R->MAPK NFkB NF-κB Cytokine_R->NFkB AKT AKT PI3K->AKT AKT->NFkB AP1 AP-1 MAPK->AP1 MMP9_Gene MMP9 Gene Transcription NFkB->MMP9_Gene Activation AP1->MMP9_Gene Activation pro_MMP9 Pro-MMP-9 (Zymogen) MMP9_Gene->pro_MMP9 Translation & Secretion active_MMP9 Active MMP-9 pro_MMP9->active_MMP9 Activation MMP3 MMP-3 (Stromelysin-1) MMP3->pro_MMP9 Cleavage MT1_MMP MT1-MMP pro_MMP2 Pro-MMP-2 MT1_MMP->pro_MMP2 Activation active_MMP2 Active MMP-2 pro_MMP2->active_MMP2 active_MMP2->pro_MMP9 Cleavage This compound This compound This compound->pro_MMP9 Allosteric Inhibition

Upstream regulation and activation of MMP-9.
Downstream Effects of MMP-9 and Inhibition by this compound

Active MMP-9 plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[15] This activity is critical in both physiological and pathological processes. In cancer, MMP-9 facilitates tumor cell invasion and metastasis by breaking down the ECM barrier.[13][15] It also promotes angiogenesis by releasing pro-angiogenic factors like VEGF from the ECM.[15] In neuroinflammatory diseases like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, MMP-9 contributes to the breakdown of the blood-brain barrier (BBB), allowing inflammatory cells to infiltrate the central nervous system.[16][17][18]

By preventing the activation of pro-MMP-9, this compound effectively blocks these downstream pathological events.

Downstream_MMP9_Effects pro_MMP9 Pro-MMP-9 active_MMP9 Active MMP-9 pro_MMP9->active_MMP9 Activation ECM Extracellular Matrix (ECM) (e.g., Type IV Collagen) active_MMP9->ECM Degrades VEGF VEGF Release active_MMP9->VEGF BBB Blood-Brain Barrier (BBB) active_MMP9->BBB Degrades This compound This compound This compound->pro_MMP9 Inhibition of Activation ECM_degradation ECM Degradation ECM->ECM_degradation Cell_Invasion Tumor Cell Invasion & Metastasis ECM_degradation->Cell_Invasion Angiogenesis Angiogenesis VEGF->Angiogenesis BBB_disruption BBB Disruption BBB->BBB_disruption Neuroinflammation Neuroinflammation (e.g., in EAE) BBB_disruption->Neuroinflammation

Downstream effects of MMP-9 and its inhibition.

Experimental Protocols

Pro-MMP-9 Activation Assay (Fluorogenic Substrate)

This assay is used to determine the inhibitory effect of this compound on the activation of pro-MMP-9.

Materials:

  • Recombinant human pro-MMP-9

  • Activating protease (e.g., trypsin or catalytic domain of MMP-3)

  • This compound

  • Fluorogenic MMP substrate (e.g., DQ™ Gelatin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare solutions of pro-MMP-9, activating protease, and this compound at desired concentrations in assay buffer.

  • In a 96-well microplate, add the assay components in the following order: assay buffer, this compound or vehicle control, and pro-MMP-9.

  • Initiate the activation reaction by adding the activating protease.

  • Incubate the plate at 37°C for a predetermined time to allow for pro-MMP-9 activation.

  • Add the fluorogenic MMP substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of substrate cleavage, which is proportional to the amount of active MMP-9 generated.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ProMMP9_Activation_Assay start Start prep Prepare Reagents: Pro-MMP-9, Activator, This compound, Substrate start->prep plate Add Buffer, this compound/Vehicle, and Pro-MMP-9 to Plate prep->plate activate Add Activating Protease to Initiate Activation plate->activate incubate Incubate at 37°C activate->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Measure Fluorescence Over Time add_substrate->measure calculate Calculate Rate of Substrate Cleavage measure->calculate end Determine IC50 calculate->end

Workflow for the pro-MMP-9 activation assay.
HT-1080 Cell Invasion Assay (Matrigel™)

This assay assesses the effect of this compound on the invasive potential of cancer cells, which is often dependent on MMP activity.

Materials:

  • HT-1080 human fibrosarcoma cells

  • Matrigel™ Basement Membrane Matrix

  • Cell culture medium (e.g., DMEM with serum)

  • Serum-free cell culture medium

  • This compound

  • Boyden chamber invasion inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Cotton swabs

  • Staining solution (e.g., Diff-Quik™)

  • Microscope

Procedure:

  • Thaw Matrigel™ on ice and dilute with cold, serum-free medium.

  • Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel™ and allow it to solidify at 37°C.

  • Culture HT-1080 cells to sub-confluency.

  • Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.

  • Add the cell suspension to the upper chamber of the Matrigel™-coated inserts.

  • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several fields of view under a microscope.

  • Calculate the percentage of invasion inhibition relative to the vehicle control.

Cell_Invasion_Assay start Start coat Coat Boyden Chamber Inserts with Matrigel™ start->coat culture Culture and Harvest HT-1080 Cells start->culture seed Add Cell Suspension to Upper Chamber coat->seed prepare_cells Resuspend Cells in Serum-Free Medium with This compound/Vehicle culture->prepare_cells prepare_cells->seed add_chemo Add Chemoattractant to Lower Chamber seed->add_chemo incubate Incubate at 37°C add_chemo->incubate remove_cells Remove Non-Invading Cells incubate->remove_cells fix_stain Fix and Stain Invading Cells remove_cells->fix_stain count Count Invading Cells Under Microscope fix_stain->count end Calculate Invasion Inhibition count->end

Workflow for the HT-1080 cell invasion assay.

Conclusion

This compound represents a significant advancement in the development of MMP inhibitors. Its unique allosteric mechanism of inhibiting pro-MMP-9 activation confers high selectivity, a feature that has been a major challenge for traditional, active-site-directed MMP inhibitors. The data presented in this guide highlight the potent and selective pharmacodynamic profile of this compound. Its ability to effectively block MMP-9-mediated processes in vitro and demonstrate efficacy in a preclinical model of neuroinflammation underscores its therapeutic potential. The detailed experimental protocols provided herein will serve as a valuable resource for researchers in the continued investigation and development of this and other selective MMP-9 inhibitors.

References

JNJ0966: A Technical Guide for the Selective Study of MMP-9 Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ0966 is a potent and highly selective, allosteric inhibitor of the activation of pro-matrix metalloproteinase-9 (pro-MMP-9). Unlike traditional active-site inhibitors, this compound binds to a unique pocket near the zymogen cleavage site, preventing the conversion of the inactive pro-enzyme to its catalytically active form. This novel mechanism of action provides a powerful tool for dissecting the specific roles of MMP-9 in various physiological and pathological processes, particularly in the context of neuroinflammation, cancer, and fibrosis. This technical guide provides an in-depth overview of this compound, including its biochemical properties, detailed experimental protocols for its use in vitro and in vivo, and a summary of its pharmacokinetic profile.

Introduction to this compound

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components. Dysregulation of MMP-9 activity is implicated in a wide range of diseases. The development of selective MMP-9 inhibitors has been challenging due to the high degree of structural similarity among the MMP family members.

This compound has emerged as a highly selective chemical probe for studying MMP-9 biology. It allosterically inhibits the activation of the MMP-9 zymogen (pro-MMP-9) rather than targeting the active enzyme's catalytic site.[1][2] This specificity allows for a more precise investigation of the consequences of MMP-9 activation in complex biological systems.

Biochemical and Pharmacological Data

In Vitro Activity and Selectivity

This compound is a potent inhibitor of pro-MMP-9 activation with a half-maximal inhibitory concentration (IC50) of 440 nM.[1][3][4][5] Its selectivity for pro-MMP-9 is a key feature, as it shows no significant inhibition of the activation of other closely related MMPs, such as pro-MMP-1, pro-MMP-2, and pro-MMP-3, at concentrations up to 10 µM.[1][6] Furthermore, this compound does not inhibit the catalytic activity of already active MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14.[2][4][7]

Parameter Value Reference
Target Pro-MMP-9 Activation[1][3][4][5]
IC50 440 nM[1][3][4][5]
Selectivity No significant inhibition of pro-MMP-1, -2, -3 activation at 10 µM[1][6]
Mechanism of Action Allosteric inhibition of zymogen activation[1][2]
In Vivo Pharmacokinetics in Mice

Oral administration of this compound in mice has demonstrated dose-dependent exposure in both plasma and the brain, indicating its ability to cross the blood-brain barrier.[3][6]

Oral Dose Plasma Concentration (mean ± SD) Brain Concentration (mean ± SD) Brain/Plasma Ratio Reference
10 mg/kg77.5 ± 31.1 ng/mL (215 nM)481.6 ± 162.5 ng/g (~1336 nM)6.2[3][6]
30 mg/kg293.6 ± 118.4 ng/mL (815 nM)1394.0 ± 649.1 ng/g (~3867 nM)4.7[3][6]

Experimental Protocols

In Vitro Pro-MMP-9 Activation Assay

This protocol describes a fluorogenic assay to measure the inhibition of pro-MMP-9 activation by this compound. The assay utilizes DQ-gelatin, a fluorogenic substrate that is cleaved by active MMP-9 to produce a fluorescent signal.

Materials:

  • Recombinant human pro-MMP-9

  • Activating enzyme (e.g., trypsin or active MMP-3)

  • DQ-gelatin (from a commercial supplier)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to the desired concentrations.

  • In a 96-well plate, add pro-MMP-9 and the activating enzyme to the wells.

  • Add the desired concentrations of this compound or vehicle (DMSO) to the respective wells.

  • Incubate the plate at 37°C for a predetermined time to allow for pro-MMP-9 activation.

  • Add the DQ-gelatin substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore on the DQ-gelatin.

  • Record fluorescence readings at regular intervals to determine the rate of substrate cleavage.

  • Calculate the percent inhibition of pro-MMP-9 activation by comparing the rates in the presence of this compound to the vehicle control.

Gelatin Zymography for MMP-9 Activity

Gelatin zymography is a technique to detect the activity of gelatinases like MMP-9 in biological samples.

Materials:

  • Polyacrylamide gels containing gelatin

  • Samples containing MMP-9 (e.g., cell culture supernatant)

  • Non-reducing sample buffer

  • Electrophoresis apparatus

  • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Mix samples with non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto the gelatin-containing polyacrylamide gel.

  • Perform electrophoresis under non-denaturing conditions.

  • After electrophoresis, remove the gel and wash it with renaturing buffer to remove SDS and allow the enzyme to renature.

  • Incubate the gel in developing buffer at 37°C for 12-24 hours.

  • Stain the gel with Coomassie Brilliant Blue.

  • Destain the gel. Areas of MMP-9 activity will appear as clear bands against a blue background, indicating gelatin degradation.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

This compound has been shown to be efficacious in a mouse model of EAE, a common model for multiple sclerosis.[2][7] The following is a general protocol for inducing EAE in C57BL/6 mice.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound formulated for oral gavage

  • Vehicle control

Procedure:

  • Immunization (Day 0): Emulsify MOG35-55 in CFA. Anesthetize the mice and inject the emulsion subcutaneously at two sites on the flank. Administer pertussis toxin intraperitoneally.

  • Second PTX Injection (Day 2): Administer a second dose of pertussis toxin intraperitoneally.

  • Treatment: Begin oral administration of this compound (e.g., 10 or 30 mg/kg) or vehicle control at a predetermined time point (e.g., from day 8 post-immunization for a therapeutic paradigm). Dosing is typically performed twice daily.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

  • Data Analysis: Plot the mean clinical scores over time for each treatment group to assess the efficacy of this compound in ameliorating disease severity.

Visualizing Mechanisms and Workflows

Mechanism of this compound Action

JNJ0966_Mechanism proMMP9 Pro-MMP-9 (Inactive Zymogen) activeMMP9 Active MMP-9 proMMP9->activeMMP9 Activation binding_site Allosteric Binding Site (near cleavage site) proMMP9->binding_site This compound This compound This compound->proMMP9 Binds to inhibition Inhibition of Cleavage activator Activating Protease (e.g., MMP-3, Trypsin) activator->proMMP9 cleavage Cleavage of Pro-domain

Caption: Allosteric inhibition of pro-MMP-9 activation by this compound.

Experimental Workflow for In Vitro Testing

in_vitro_workflow start Start prep_reagents Prepare Reagents: Pro-MMP-9, Activator, This compound, DQ-Gelatin start->prep_reagents assay_setup Set up 96-well plate: - Pro-MMP-9 + Activator - Add this compound/Vehicle prep_reagents->assay_setup incubation Incubate at 37°C (Activation Step) assay_setup->incubation add_substrate Add DQ-Gelatin Substrate incubation->add_substrate measure_fluorescence Measure Fluorescence over time add_substrate->measure_fluorescence analyze_data Analyze Data: Calculate % Inhibition and IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro pro-MMP-9 activation assay.

MMP-9 Signaling in Neuroinflammation

MMP9_Neuroinflammation cluster_blood Blood Vessel cluster_cns Central Nervous System leukocyte Leukocyte proMMP9 Pro-MMP-9 leukocyte->proMMP9 Secretes BBB Blood-Brain Barrier (ECM components) BBB->leukocyte Allows Infiltration myelin Myelin Sheath demyelination Demyelination myelin->demyelination cytokines Pro-inflammatory Cytokine Release activeMMP9 Active MMP-9 proMMP9->activeMMP9 Activation activeMMP9->BBB Degrades activeMMP9->myelin Degrades activeMMP9->cytokines Promotes This compound This compound This compound->proMMP9 Inhibits Activation

Caption: Role of MMP-9 in neuroinflammation and the inhibitory action of this compound.

Conclusion

This compound represents a significant advancement in the toolset available for studying MMP-9. Its high selectivity and unique allosteric mechanism of action make it an invaluable probe for elucidating the specific contributions of MMP-9 activation to various disease processes. The data and protocols provided in this guide are intended to facilitate the effective use of this compound by researchers in the fields of cell biology, pharmacology, and drug discovery, ultimately contributing to a deeper understanding of MMP-9 biology and its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for JNJ-38877605 in Cell Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway, upon activation by its ligand, Hepatocyte Growth Factor (HGF), plays a crucial role in promoting tumor growth, invasion, and metastasis.[3][4] Aberrant activation of this pathway is implicated in a variety of human cancers.[2][5] JNJ-38877605 exhibits high selectivity for c-Met, with an IC50 value of 4 nM, making it an invaluable tool for investigating the role of c-Met in cancer cell invasion.[1][3][6] These application notes provide a detailed protocol for utilizing JNJ-38877605 in a Matrigel invasion assay to assess its inhibitory effects on cancer cell invasion.

Mechanism of Action

JNJ-38877605 functions as an ATP-competitive inhibitor of c-Met, effectively blocking its kinase activity.[1][3] This inhibition prevents the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, migration, and invasion.[4] In several cancer cell lines, a concentration of 500 nM JNJ-38877605 has been shown to significantly reduce the phosphorylation of Met and RON, another key player in invasive growth.[6][7]

Data Presentation: Efficacy of JNJ-38877605

The following table summarizes the effective concentrations and inhibitory activities of JNJ-38877605 in various in vitro assays.

ParameterCell Line(s)Concentration/IC50Assay TypeReference
c-Met Kinase Inhibition-4 nM (IC50)Kinase Assay[1][6]
c-Met Phosphorylation InhibitionEBC1, GTL16, NCI-H1993, MKN45500 nMWestern Blot[6][7]
Anti-proliferative Activityhuman EBC1 cells9.5 nM (IC50)Proliferation Assay (72h)[6]
Anti-proliferative Activityhuman MKN45 cells10.9 nM (IC50)Proliferation Assay (72h)[6]
Anti-proliferative Activityhuman SNU5 cells15.8 nM (IC50)Proliferation Assay (72h)[1]
MET Signaling Pathway InhibitionA549 cells0.5 µMWestern Blot[1]
Inhibition of Lipid Accumulation3T3-L1 cells5, 10, 20 µM-[1]

Experimental Protocols

Matrigel Invasion Assay

This protocol provides a detailed methodology for assessing the effect of JNJ-38877605 on the invasive potential of cancer cells using a Matrigel-coated Boyden chamber.

Materials:

  • JNJ-38877605 (prepare stock solution in DMSO)[6]

  • Cancer cell line of interest

  • 24-well Transwell inserts (8.0 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium with chemoattractant (e.g., 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 70% ethanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Cotton swabs

Protocol:

  • Preparation of Matrigel-Coated Inserts:

    • Thaw Matrigel on ice overnight at 4°C.[4]

    • Dilute Matrigel with cold, serum-free medium to a final concentration of 200-300 µg/mL.[4][8][9]

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.[4]

    • Incubate the inserts at 37°C for at least 1-2 hours to allow the Matrigel to solidify. Do not let the Matrigel dry out.[4][10]

  • Cell Preparation:

    • Culture cells to 70-80% confluency.[4]

    • Serum-starve the cells for 18-24 hours by replacing the growth medium with serum-free medium.[4]

    • On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL.[4]

  • Assay Setup:

    • Prepare different concentrations of JNJ-38877605 in serum-free medium. A vehicle control (e.g., DMSO) should also be prepared.[4]

    • Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[10]

    • Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.[4]

    • Add the desired concentrations of JNJ-38877605 or vehicle control to the upper chamber.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time should be optimized based on the cell line's invasive potential.[4][10]

  • Quantification of Invasion:

    • After incubation, carefully remove the non-invaded cells from the upper surface of the insert membrane using a cotton swab.[4][10]

    • Fix the invaded cells on the lower surface of the membrane with a fixation solution for 10-20 minutes.[4]

    • Stain the fixed cells with a staining solution for 10-15 minutes.[4]

    • Gently wash the inserts with water and allow them to air dry.[4][10]

    • Count the number of invaded cells in several microscopic fields per insert. The results can be expressed as the average number of invaded cells or as a percentage of invasion relative to the vehicle control.[4]

Visualizations

Signaling Pathway Diagram

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K MAPK_pathway MAPK Pathway (ERK) cMet->MAPK_pathway JNJ0966 JNJ-38877605 This compound->cMet Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Invasion Cell Invasion & Metastasis Akt->Invasion MAPK_pathway->Proliferation MAPK_pathway->Invasion

Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Experimental Workflow Diagram

Invasion_Assay_Workflow start Start coat Coat Transwell inserts with Matrigel start->coat prepare_cells Prepare and serum-starve cancer cells coat->prepare_cells add_chemo Add chemoattractant to lower chamber prepare_cells->add_chemo seed_cells Seed cells and add JNJ-38877605 to upper chamber add_chemo->seed_cells incubate Incubate for 24-48 hours seed_cells->incubate remove_noninvaders Remove non-invading cells incubate->remove_noninvaders fix_stain Fix and stain invading cells remove_noninvaders->fix_stain quantify Quantify invaded cells by microscopy fix_stain->quantify end End quantify->end

Caption: Workflow for the Matrigel cell invasion assay.

References

Application Note & Protocol: Preparation of JNJ0966 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of JNJ0966, a pro-MMP9 activation inhibitor, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. The protocol includes necessary calculations, safety precautions, and storage recommendations to ensure the stability and efficacy of the compound for in vitro and in vivo studies. All quantitative data is summarized for easy reference, and a workflow diagram is provided for visual guidance.

Introduction

This compound is a potent and selective inhibitor of the activation of pro-matrix metalloproteinase-9 (pro-MMP9), with an IC50 of 440 nM. It functions by preventing the conversion of the proenzyme to its active form, without directly impacting the enzymatic activity of MMP9. This selectivity makes it a valuable tool for studying the specific roles of MMP9 in various physiological and pathological processes, including cell invasion. Accurate preparation of a stable stock solution is the first critical step for reliable experimental results. DMSO is an excellent solvent for many organic compounds, including this compound, due to its ability to dissolve both polar and nonpolar molecules and its miscibility with aqueous solutions like cell culture media.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative information for preparing a this compound stock solution.

ParameterValueReference
Molecular Weight (M.Wt) 360.45 g/mol
Formula C₁₆H₁₆N₄O₂S₂
Maximum Solubility in DMSO 18.02 mg/mL
Maximum Molar Concentration in DMSO 50 mM
Purity ≥98% (HPLC)
CAS Number 315705-75-0

Experimental Protocol

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for various assays.

Materials
  • This compound powder (purity ≥98%)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions
  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact with this compound and DMSO.

  • Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.

Calculations

To prepare a 10 mM stock solution, the required mass of this compound for a specific volume of DMSO must be calculated. The formula for this calculation is:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 360.45 g/mol / 1000 = 3.6045 mg

The following table provides pre-calculated solvent volumes for common stock concentrations and masses of this compound.

Desired ConcentrationMass of this compoundRequired Volume of DMSO
1 mM1 mg2.77 mL
5 mM1 mg0.55 mL
10 mM 1 mg 0.277 mL
10 mM5 mg1.39 mL
25 mM5 mg0.55 mL
50 mM10 mg0.55 mL
Step-by-Step Procedure
  • Aliquot this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For instance, to prepare a 10 mM solution, you might weigh 1 mg.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For 1 mg of this compound to make a 10 mM solution, add 277 µL of DMSO.

  • Dissolve: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Visualization

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot into Single-Use Tubes check->aliquot Completely Dissolved store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for RIPK1 Inhibitor Administration in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: JNJ0966 Administration in Mouse EAE Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS).[1][2][3] The pathogenesis of EAE involves an autoimmune response directed against myelin antigens, leading to inflammation, demyelination, and axonal damage.[1][4] Receptor-interacting protein kinase 1 (RIPK1) has emerged as a key mediator of inflammation and cell death in various diseases, including neuroinflammatory conditions like MS.[5][6] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy to mitigate neuroinflammation and disease progression in MS.[5][6]

These application notes provide a generalized protocol for the administration of a RIPK1 inhibitor, using this compound as a representative compound, in a mouse EAE model. It is important to note that specific details of this compound administration in EAE are not yet extensively published; therefore, the following protocols are based on standard EAE methodologies and general practices for administering small molecule inhibitors to mice.[4][7][8] Researchers should consider this a foundational guide and optimize parameters such as dosage, administration route, and timing for their specific experimental needs.

Data Presentation

Table 1: EAE Induction and Clinical Scoring
ParameterDescriptionTypical Values/Ranges
Mouse Strain C57BL/6J8-12 weeks old, female
Inducing Agent Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide100-200 µg per mouse
Adjuvant Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra200-500 µg per mouse
Co-adjuvant Pertussis toxin (PTx)100-300 ng per mouse
Immunization Route Subcutaneous (s.c.) injections at two sites on the flankDay 0
PTx Administration Intraperitoneal (i.p.) injectionDay 0 and Day 2
Clinical Scoring Scale 0-5 scaleDaily monitoring starting from day 7 post-immunization
Disease Onset Typically 9-14 days post-immunization
Peak Disease Typically 14-21 days post-immunization
Table 2: this compound (or other RIPK1 inhibitor) Administration (Hypothetical Protocol)
ParameterDescriptionRecommended Starting Point (Requires Optimization)
Compound This compound (or other potent, selective, and CNS-penetrant RIPK1 inhibitor)
Vehicle To be determined based on compound solubility and tolerability (e.g., 0.5% methylcellulose (B11928114), DMSO/saline mixture)
Dosage Range To be determined by preliminary dose-ranging studies1 - 50 mg/kg
Route of Administration Oral gavage (p.o.) or Intraperitoneal (i.p.)
Dosing Frequency Once or twice daily
Treatment Regimen Prophylactic (starting at day 0) or Therapeutic (starting at disease onset or peak)

Experimental Protocols

EAE Induction in C57BL/6J Mice

This protocol describes the active induction of EAE using MOG35-55 peptide.

Materials:

  • MOG35-55 peptide (synthesis grade)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTx)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile 1 mL syringes with Luer-lock

  • Sterile emulsifying needle or two-way stopcock

  • Animal clippers

  • 70% ethanol

Procedure:

  • Preparation of MOG/CFA Emulsion:

    • On the day of immunization (Day 0), dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • In a sterile glass vial, mix an equal volume of the MOG35-55 solution with CFA (containing 4 mg/mL of M. tuberculosis). For example, mix 500 µL of MOG solution with 500 µL of CFA.

    • Create a stable water-in-oil emulsion by repeatedly drawing the mixture into and expelling it from a glass syringe with an emulsifying needle or by passing it between two Luer-lock syringes connected by a stopcock until a thick, white emulsion is formed. A drop of a stable emulsion will not disperse in a beaker of water.

    • Keep the emulsion on ice until use.

  • Immunization:

    • Anesthetize 8-12 week old female C57BL/6J mice.

    • Shave the fur on the flanks of the mice.

    • Draw 100 µL of the MOG/CFA emulsion into a 1 mL syringe fitted with a 27-gauge needle.

    • Administer two subcutaneous (s.c.) injections of 50 µL each on the left and right flanks of each mouse. This delivers a total of 100 µg of MOG35-55 and 200 µg of M. tuberculosis.

  • Pertussis Toxin Administration:

    • Dilute the PTx stock solution in sterile PBS to a final concentration of 1 µg/mL.

    • On Day 0, shortly after the MOG/CFA immunization, administer 200 ng of PTx (200 µL of the diluted solution) via intraperitoneal (i.p.) injection.

    • On Day 2, administer a second i.p. injection of 200 ng of PTx.

Clinical Assessment of EAE

Procedure:

  • Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

  • Score the mice according to the following 0-5 scale:

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness (wobbly gait).

    • 3: Complete hind limb paralysis.

    • 4: Hind limb paralysis and forelimb weakness.

    • 5: Moribund or dead.

  • Record the body weight of each mouse daily.

Administration of this compound (or other RIPK1 inhibitor)

This is a generalized protocol that requires optimization.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)

  • Oral gavage needles (for p.o. administration)

  • Sterile syringes and needles (for i.p. administration)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure the compound is fully dissolved or forms a homogenous suspension.

    • Prepare a vehicle-only solution to be administered to the control group.

  • Administration:

    • Prophylactic Treatment: Begin administration on Day 0 (the day of immunization) and continue daily throughout the experiment.

    • Therapeutic Treatment: Begin administration upon the onset of clinical signs (e.g., a clinical score of 1) or at the peak of the disease, and continue daily.

    • Administer the prepared this compound solution or vehicle to the mice via the chosen route (oral gavage or i.p. injection). The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg for oral gavage).

Mandatory Visualizations

EAE_Induction_Workflow cluster_day0 Day 0 cluster_day2 Day 2 cluster_monitoring Daily Monitoring (from Day 7) prep Prepare MOG/CFA Emulsion immunize Immunize Mice (s.c.) prep->immunize ptx1 Administer PTx (i.p.) immunize->ptx1 ptx2 Administer PTx (i.p.) monitor Record Body Weight and Clinical Score

Caption: Experimental workflow for the induction of EAE in C57BL/6J mice.

RIPK1_Signaling_Pathway tnfr TNFR1 ripk1 RIPK1 tnfr->ripk1 TNFα binding ripk3 RIPK3 ripk1->ripk3 Kinase activity mlkl MLKL ripk3->mlkl Phosphorylation necroptosis Necroptosis & Inflammation mlkl->necroptosis jnk0966 This compound jnk0966->ripk1 Inhibition

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis and its inhibition.

References

Application Notes and Protocols for JNJ-38877605: A Selective c-MET Inhibitor for Blocking Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

JNJ-38877605 is a potent and selective, ATP-competitive small molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2][3][4] The c-MET receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[5][6][7] Dysregulation of the HGF/c-MET axis is implicated in the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention.[5][7] JNJ-38877605 has demonstrated potent inhibition of both HGF-stimulated and constitutively active c-MET phosphorylation.[1][2]

These application notes provide an overview of JNJ-38877605 and detailed protocols for investigating its effects on cell migration and invasion.

Mechanism of Action

JNJ-38877605 selectively binds to the ATP-binding site of the c-MET kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[4] This blockade of c-MET signaling leads to the inhibition of cellular processes that are fundamental to cancer progression, including cell migration and invasion. The downstream pathways affected include the RAS-ERK, PI3K-AKT, and PLCγ-PKC signaling axes.[8]

Signaling Pathway Diagram

cMET_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects HGF HGF cMET c-MET Receptor HGF->cMET Binds p_cMET p-c-MET cMET->p_cMET JNJ0966 JNJ-38877605 This compound->cMET Inhibits GRB2 GRB2/SOS p_cMET->GRB2 PI3K PI3K p_cMET->PI3K PLCg PLCγ p_cMET->PLCg RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PKC PKC PLCg->PKC PKC->Transcription Migration Cell Migration Transcription->Migration Invasion Cell Invasion Transcription->Invasion Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: c-MET signaling pathway and the inhibitory action of JNJ-38877605.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of JNJ-38877605.

Table 1: In Vitro Activity of JNJ-38877605
ParameterCell LineValueReference
IC50 (c-MET kinase) -4 nM[1]
IC50 (Anti-proliferative) EBC1 (human lung cancer)9.5 nM[1]
MKN45 (human gastric cancer)10.9 nM[1]
SNU5 (human gastric cancer)15.8 nM[1]
Effective Concentration EBC1, GTL16, NCI-H1993, MKN45500 nM (for significant reduction of p-MET and p-RON)[1][2]
Table 2: In Vivo Activity of JNJ-38877605 in GTL16 Xenograft Model
ParameterDosageEffectReference
Plasma IL-8 40 mg/kg/day (oral) for 72 hoursSignificant decrease[1][2]
Plasma GROα 40 mg/kg/day (oral) for 72 hoursSignificant decrease[1][2]
Blood uPAR 40 mg/kg/day (oral) for 72 hours>50% reduction[1][2]

Experimental Protocols

Herein are detailed protocols for assessing the inhibitory effect of JNJ-38877605 on cell migration and invasion.

Protocol 1: Wound Healing (Scratch) Assay for Cell Migration

This assay provides a straightforward method to assess the effect of JNJ-38877605 on collective cell migration.

Materials:

  • Cancer cell line with active c-MET signaling (e.g., GTL16, MKN45)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • JNJ-38877605 (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well tissue culture plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Monolayer Formation: Incubate the plate at 37°C in a 5% CO2 incubator until a confluent monolayer is formed.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Replace the PBS with serum-free medium containing different concentrations of JNJ-38877605 (e.g., 0, 1, 10, 100, 500 nM). Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch at predefined locations using a microscope at 4x or 10x magnification.

  • Incubation: Return the plate to the incubator.

  • Image Acquisition (Time X): Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours) to monitor wound closure.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the initial scratch area for each treatment condition.

Experimental Workflow: Wound Healing Assay

wound_healing_workflow A Seed cells to form a confluent monolayer B Create a scratch in the monolayer A->B C Wash with PBS to remove debris B->C D Add medium with JNJ-38877605 or vehicle C->D E Image scratch at Time 0 D->E F Incubate for 12-48 hours E->F G Image same locations at Time X F->G H Analyze wound closure G->H

Caption: Workflow for the wound healing (scratch) assay.

Protocol 2: Transwell (Boyden Chamber) Assay for Cell Invasion

This assay measures the ability of cells to invade through a basement membrane matrix in response to a chemoattractant.

Materials:

  • Transwell inserts with 8 µm pore size polycarbonate membranes

  • 24-well plates

  • Matrigel or other basement membrane extract

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • JNJ-38877605 (stock solution in DMSO)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet staining solution

  • Microscope

Procedure:

  • Coating Inserts: Thaw Matrigel on ice. Dilute with cold serum-free medium and coat the top of the Transwell inserts. Allow to solidify at 37°C for at least 1 hour.

  • Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend in serum-free medium containing various concentrations of JNJ-38877605 or vehicle control.

  • Cell Seeding: Add the cell suspension to the upper chamber of the coated Transwell inserts.

  • Chemoattractant: Add complete medium (containing serum) to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Removal of Non-invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells from the top surface of the membrane.

  • Fixation and Staining: Fix the invasive cells on the bottom of the membrane with methanol for 10 minutes. Stain with Crystal Violet solution for 15 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of invaded cells in several random fields of view.

Experimental Workflow: Transwell Invasion Assay

transwell_workflow A Coat Transwell inserts with Matrigel B Seed cells in serum-free medium with JNJ-38877605 in the upper chamber A->B C Add complete medium as a chemoattractant to the lower chamber B->C D Incubate for 24-48 hours C->D E Remove non-invasive cells from the top of the membrane D->E F Fix and stain invasive cells on the bottom of the membrane E->F G Image and count invaded cells F->G

Caption: Workflow for the Transwell invasion assay.

Important Considerations

  • Solubility: JNJ-38877605 is soluble in DMSO.[1] Prepare a high-concentration stock solution in DMSO and dilute it in culture medium for experiments. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Toxicity: It is crucial to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range of JNJ-38877605 for the specific cell line being used. The concentrations used in migration and invasion assays should ideally not significantly impact cell viability.

  • Clinical Development Status: The clinical development of JNJ-38877605 was halted due to species-specific renal toxicity observed in humans and rabbits, which was not predicted by preclinical studies in rats and dogs.[4][9][10] This toxicity was attributed to the formation of insoluble metabolites.[4][9] While this compound is a valuable tool for in vitro and preclinical in vivo research in appropriate animal models (e.g., mice), its translational potential is limited.

These application notes are intended to guide researchers in the use of JNJ-38877605 as a tool to investigate the role of c-MET signaling in cell migration and invasion. The provided protocols should be optimized for specific cell lines and experimental conditions.

References

Application Notes and Protocols: The Use of a Potent cGAS Inhibitor in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "JNJ0966" is not publicly available at the time of this writing. The following application notes and protocols are provided as a general guide for the use of a potent and selective cyclic GMP-AMP synthase (cGAS) inhibitor in the context of neuroinflammation research, based on the current scientific understanding of the cGAS-STING pathway.

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as autoimmune conditions affecting the central nervous system (CNS).[1][2][3] A key signaling cascade implicated in driving neuroinflammatory responses is the cGAS-STING pathway.[1][2][4] This pathway functions as a primary sensor of cytosolic double-stranded DNA (dsDNA), which, when aberrantly present in the cytoplasm of immune cells like microglia, can trigger a potent inflammatory response.[1][2]

The cGAS-STING pathway is activated when cGAS binds to cytosolic dsDNA. This binding event catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[5][6] cGAMP then binds to and activates the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein.[1] Upon activation, STING translocates and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2] This signaling cascade is a significant contributor to the neuroinflammatory state.[1][2][3][4]

Inhibitors of cGAS are therefore valuable research tools and potential therapeutic agents for mitigating neuroinflammation. By blocking the production of cGAMP, these small molecules can prevent the downstream activation of STING and the subsequent inflammatory cascade. These application notes provide an overview of the use of a potent cGAS inhibitor for studying and potentially treating neuroinflammation.

Data Presentation: In Vitro Characterization of a Potent cGAS Inhibitor

The following tables summarize the typical quantitative data for a selective cGAS inhibitor.

Table 1: In Vitro Potency and Selectivity

ParameterSpeciesAssay FormatIC50 (nM)Notes
cGAS Inhibition HumanRecombinant Enzyme Assay (cGAMP production)15Measures direct inhibition of cGAS enzymatic activity.
MouseRecombinant Enzyme Assay (cGAMP production)25Demonstrates cross-species activity.
Cellular Activity Human THP-1 cellsdsDNA-induced IFN-β production50Confirms cell permeability and target engagement.
Mouse BV-2 microgliaLPS + dsDNA-induced TNF-α secretion75Activity in a relevant neuroinflammatory cell model.
Selectivity STINGcGAMP-induced IFN-β reporter assay>10,000Demonstrates no direct inhibition of downstream STING signaling.
TBK1In vitro kinase assay>10,000Confirms selectivity over a key downstream kinase.

Table 2: Effects on Cytokine Production in a Microglial Cell Model

Treatment ConditionIFN-β (% of Control)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control 100%1250 ± 150800 ± 90
cGAS Inhibitor (1 µM) 15% ± 5%250 ± 40180 ± 30
p-value vs Vehicle<0.001<0.001<0.001

Data are presented as mean ± standard deviation. Control is stimulated with an inflammatory agent (e.g., transfected dsDNA or LPS) in the absence of the inhibitor.

Experimental Protocols

Protocol 1: In Vitro Assessment of cGAS Inhibition in Microglia

This protocol describes how to assess the efficacy of a cGAS inhibitor in a murine microglial cell line (e.g., BV-2) stimulated to induce a neuroinflammatory response.

Materials:

  • BV-2 murine microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipofectamine 2000 (or similar transfection reagent)

  • Herring Testis DNA (HT-DNA) or other dsDNA stimulus

  • Potent cGAS inhibitor (stock solution in DMSO)

  • LPS (Lipopolysaccharide)

  • ELISA kits for TNF-α and IL-6

  • RT-qPCR reagents for IFN-β gene expression analysis

Procedure:

  • Cell Culture: Culture BV-2 cells in complete DMEM at 37°C and 5% CO2.

  • Plating: Seed BV-2 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with the cGAS inhibitor at various concentrations (e.g., 10 nM to 10 µM) or vehicle (DMSO) for 2 hours.

  • Stimulation:

    • Prepare a dsDNA-Lipofectamine complex according to the manufacturer's instructions.

    • Add the dsDNA complex to the cells to a final concentration of 1 µg/mL.

    • Alternatively, stimulate cells with LPS (100 ng/mL) to assess effects on a partially cGAS-independent pathway.

  • Incubation: Incubate the cells for 6 hours for gene expression analysis or 24 hours for cytokine protein analysis.

  • Sample Collection:

    • For RT-qPCR: After 6 hours, lyse the cells and extract total RNA.

    • For ELISA: After 24 hours, collect the cell culture supernatant and centrifuge to remove debris.

  • Analysis:

    • RT-qPCR: Synthesize cDNA from the extracted RNA and perform quantitative PCR for the Ifnb1 gene. Normalize to a housekeeping gene (e.g., Gapdh).

    • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

Visualizations

Signaling Pathway Diagram

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP cGAMP cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Transcription Transcription of Type I IFN & Pro-inflammatory Cytokine Genes pIRF3_dimer->Transcription translocates & initiates Inhibitor cGAS Inhibitor Inhibitor->cGAS blocks

Caption: The cGAS-STING signaling pathway in neuroinflammation.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model plate_cells Plate Microglial Cells (e.g., BV-2) pretreat Pre-treat with cGAS Inhibitor plate_cells->pretreat stimulate Stimulate with dsDNA/LPS pretreat->stimulate analyze Analyze Cytokines (ELISA) & Gene Expression (qPCR) stimulate->analyze end End analyze->end administer_compound Administer cGAS Inhibitor to Mice (e.g., p.o.) induce_neuroinflammation Induce Neuroinflammation (e.g., LPS i.p. injection) administer_compound->induce_neuroinflammation collect_tissue Collect Brain Tissue & Plasma induce_neuroinflammation->collect_tissue analyze_vivo Analyze Inflammatory Markers (IHC, Cytokine Arrays) collect_tissue->analyze_vivo analyze_vivo->end start Start start->plate_cells start->administer_compound

Caption: General experimental workflow for evaluating a cGAS inhibitor.

References

Application Notes and Protocols for In Vivo Studies of JNJ0966

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note to the User: Extensive searches for "JNJ0966" or "JNJ-77060966" did not yield any specific publicly available information for a compound with this designation. It is possible that this is an internal compound code, a new drug candidate with limited public data, or a typographical error.

To provide an accurate and relevant experimental design, the following information about this compound is essential:

  • Molecular Target and Mechanism of Action: Understanding the protein or pathway that this compound inhibits or modulates is crucial for selecting appropriate in vivo models and designing relevant pharmacodynamic assays.

  • Disease Indication: The specific cancer or disease being targeted will determine the choice of animal models (e.g., specific tumor cell line xenografts, patient-derived xenografts, or genetic models).

  • Chemical Properties: Information on the solubility, stability, and formulation of this compound is necessary for proper drug administration.

The following application notes and protocols are based on a generalized approach for a novel small molecule inhibitor in oncology. These should be adapted once the specific details of this compound are known.

I. Introduction and Preclinical Rationale

This section would typically provide the background on the molecular target of this compound and the scientific rationale for its development. It would include a summary of in vitro data demonstrating the compound's potency and selectivity, which justifies moving into in vivo testing.

II. In Vivo Experimental Design: A Phased Approach

A tiered approach is recommended for the in vivo evaluation of a novel compound like this compound. This typically involves initial tolerability studies, followed by pharmacokinetic and pharmacodynamic assessments, and culminating in efficacy studies in relevant tumor models.

Phase 1: Maximum Tolerated Dose (MTD) and Dose-Ranging Studies

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity and to establish a dose range for subsequent efficacy studies.

Experimental Protocol:

  • Animal Model: Use healthy, immunocompromised mice (e.g., athymic nude or NSG mice) of a specific age and sex.

  • Group Allocation: Assign animals to multiple dose groups (e.g., 5-6 animals per group), including a vehicle control group.

  • Drug Administration: Formulate this compound in an appropriate vehicle and administer it via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Dosing can be acute (single dose) or sub-chronic (daily for 5-14 days).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10-15% mean body weight loss and no mortality or severe clinical signs.

Data Presentation:

Dose GroupAdministration RouteDosing FrequencyMean Body Weight Change (%)Clinical ObservationsMortality
Vehiclee.g., OralDaily
Dose 1 (X mg/kg)e.g., OralDaily
Dose 2 (Y mg/kg)e.g., OralDaily
Dose 3 (Z mg/kg)e.g., OralDaily
Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to correlate drug exposure with target engagement in the tumor.

Experimental Protocol:

  • Animal Model: Use tumor-bearing mice (from a relevant cell line xenograft).

  • Drug Administration: Administer a single dose of this compound at one or more dose levels below the MTD.

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). At the final time point, collect tumor tissue and relevant organs.

  • Bioanalysis: Analyze plasma and tissue samples for this compound concentrations using a validated method (e.g., LC-MS/MS).

  • Biomarker Analysis: Analyze tumor lysates for changes in the phosphorylation status of the target protein or downstream signaling molecules (e.g., by Western blot, ELISA, or immunohistochemistry).

Data Presentation:

Table 2.1: Pharmacokinetic Parameters of this compound

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
Dose A
Dose B

Table 2.2: Pharmacodynamic Modulation in Tumor Tissue

Treatment GroupTime Point (hr)Target Inhibition (%)Downstream Marker 1 Change (%)Downstream Marker 2 Change (%)
Vehicle24
This compound (Dose A)4
This compound (Dose A)24

Signaling Pathway Diagram:

G cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Cellular Response Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Target Protein Target Protein Receptor->Target Protein Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Proliferation Proliferation Downstream Effector 1->Proliferation Survival Survival Downstream Effector 2->Survival This compound This compound This compound->Target Protein Inhibition

Caption: A generalized signaling pathway illustrating the inhibitory action of this compound.

Phase 3: Efficacy Studies

Objective: To evaluate the anti-tumor activity of this compound in a relevant in vivo cancer model.

Experimental Protocol:

  • Animal Model: Use immunocompromised mice bearing established subcutaneous xenograft tumors (e.g., 100-200 mm³).

  • Randomization and Grouping: Randomize animals into treatment groups (n=8-10 per group), including a vehicle control and potentially a positive control (standard-of-care drug).

  • Treatment: Administer this compound at one or more well-tolerated and pharmacodynamically active doses, following a predetermined schedule (e.g., daily for 21 days).

  • Tumor Measurement: Measure tumor volume (e.g., twice weekly) using calipers.

  • Body Weight: Monitor body weight as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a fixed duration. Calculate tumor growth inhibition (TGI).

Data Presentation:

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Mean Body Weight Change (%)
VehicleDaily
This compound (Dose A)Daily
This compound (Dose B)Daily
Positive Controle.g., Q3D

Experimental Workflow Diagram:

G Tumor Cell Implantation Tumor Cell Implantation Tumor Growth to ~150mm³ Tumor Growth to ~150mm³ Tumor Cell Implantation->Tumor Growth to ~150mm³ Day 0 Randomization Randomization Tumor Growth to ~150mm³->Randomization Day X Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Day X+1 Tumor & Body Weight Measurement Tumor & Body Weight Measurement Treatment Initiation->Tumor & Body Weight Measurement 2x/week Endpoint Endpoint Tumor & Body Weight Measurement->Endpoint Day Y Tissue Collection for PD Tissue Collection for PD Endpoint->Tissue Collection for PD

Caption: Workflow for a typical in vivo efficacy study.

III. Materials and Reagents

This section should provide a comprehensive list of all materials and reagents required for the described protocols, including:

  • Test Article: this compound (with information on supplier, lot number, and purity).

  • Vehicle Components: Specific details of the formulation vehicle.

  • Cell Lines: Source and culture conditions for the tumor cell line.

  • Animals: Strain, sex, age, and source of the mice.

  • Reagents for Analysis: Antibodies for Western blotting, ELISA kits, and reagents for LC-MS/MS.

IV. Conclusion

The final section would summarize the key findings from the in vivo studies and discuss their implications for the further development of this compound. It would also outline potential next steps, such as testing in combination with other agents or evaluation in more complex models like orthotopic or genetically engineered mouse models.

Disclaimer: This document provides a generalized framework. All animal experiments must be conducted in accordance with institutional guidelines and regulations (e.g., IACUC approval). The specific details of the experimental design should be optimized based on the known properties of this compound.

Application Notes and Protocols for Studying Extracellular Matrix Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Utilizing JNJ0966 and JNJ-38877605 in ECM Research

Introduction

Extracellular matrix (ECM) remodeling is a dynamic process involving the synthesis, degradation, and modification of ECM components. This process is crucial in various physiological and pathological conditions, including development, wound healing, fibrosis, and cancer metastasis. Dysregulation of ECM remodeling is a hallmark of many diseases. This document provides detailed application notes and protocols for two compounds, this compound and JNJ-38877605, which modulate ECM remodeling through distinct mechanisms.

It is important to clarify a potential point of confusion:

  • This compound is a highly selective allosteric inhibitor of Matrix Metalloproteinase-9 (MMP-9) activation. MMP-9 is a key enzyme directly involved in the degradation of ECM components.

  • JNJ-38877605 is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase . The c-Met signaling pathway, activated by Hepatocyte Growth Factor (HGF), plays a significant role in cell migration, invasion, and proliferation, processes that are intricately linked with ECM remodeling.

These application notes will provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize these compounds in studying ECM remodeling.

Part 1: this compound - A Selective Inhibitor of MMP-9 Zymogen Activation

This compound offers a unique approach to studying the role of MMP-9 in ECM remodeling by specifically inhibiting the activation of its zymogen (pro-MMP-9), rather than blocking the active enzyme.[1][2][3] This allows for a more nuanced investigation of the consequences of preventing MMP-9 activity before it begins.

Data Presentation: this compound Quantitative Data
ParameterValueCell/SystemReference
IC50 for pro-MMP-9 Activation 440 nMBiochemical Assay[1][2]
IC50 for HT-1080 Cell Invasion 1 µMMatrigel™ Invasion Assay
Selectivity No significant inhibition of pro-MMP-1, -2, or -3 activation at 10 µM. No inhibition of catalytic activity of MMP-1, -2, -3, -9, or -14.Biochemical Assays[1][3]
Effect on ECM Deposition Relieved ECM deposition in PDGF-BB-induced airway smooth muscle cells (ASMCs).Cell-based Assay
Experimental Protocols

This protocol is adapted from methodologies used to characterize this compound.[4]

Objective: To determine the IC50 of this compound for the inhibition of pro-MMP-9 activation.

Materials:

  • Recombinant human pro-MMP-9

  • Trypsin (for activation)

  • This compound

  • MMP-9 fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.

  • In a 96-well plate, add pro-MMP-9 to each well.

  • Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells and incubate for 30 minutes at 37°C.

  • Initiate the activation by adding a pre-determined concentration of trypsin to all wells except the negative control.

  • Allow the activation reaction to proceed for a specified time (e.g., 1-2 hours) at 37°C.

  • Add the MMP-9 fluorogenic substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 328 nm/393 nm) every 5 minutes for 30-60 minutes.

  • Calculate the rate of substrate cleavage (RFU/min).

  • Plot the rate of reaction against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Objective: To qualitatively or semi-quantitatively assess the effect of this compound on the expression of ECM proteins like collagen and fibronectin in cell culture.

Materials:

  • Cell line of interest (e.g., human dermal fibroblasts, airway smooth muscle cells)

  • Cell culture medium and supplements

  • This compound

  • Stimulus for ECM production (e.g., PDGF-BB, TGF-β)

  • Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Collagen I, Fibronectin, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulate the cells with the appropriate agonist (e.g., 20 ng/mL PDGF-BB) for 24-48 hours to induce ECM protein expression.

  • Wash the cells with ice-cold PBS and lyse them with protein extraction buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometric analysis to quantify the relative protein expression.

Mandatory Visualizations: this compound

JNJ0966_Mechanism cluster_MMP9_Activation MMP-9 Activation Pathway cluster_Inhibition Inhibition by this compound cluster_ECM_Degradation ECM Remodeling pro-MMP-9 pro-MMP-9 Intermediate MMP-9 Intermediate MMP-9 pro-MMP-9->Intermediate MMP-9 Active MMP-9 Active MMP-9 Intermediate MMP-9->Active MMP-9 ECM (Collagen, etc.) ECM (Collagen, etc.) Active MMP-9->ECM (Collagen, etc.) Degradation Protease (e.g., Trypsin) Protease (e.g., Trypsin) Protease (e.g., Trypsin)->pro-MMP-9 Cleavage This compound This compound Inhibition This compound->Inhibition Inhibition->pro-MMP-9 Allosteric Binding Prevents Activation Degraded ECM Degraded ECM ECM (Collagen, etc.)->Degraded ECM

Caption: Mechanism of this compound in preventing ECM degradation.

JNJ0966_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Analysis of ECM Remodeling cluster_Data Data Interpretation A Seed Airway Smooth Muscle Cells B Serum Starve (24h) A->B C Pre-treat with this compound or Vehicle (1h) B->C D Stimulate with PDGF-BB (24-48h) C->D E Cell Proliferation Assay (e.g., BrdU, MTT) D->E F ECM Protein Analysis (Western Blot for Collagen, Fibronectin) D->F G Cell Migration Assay (e.g., Transwell) D->G H Quantify Changes in Proliferation, ECM Protein Levels, and Migration E->H F->H G->H cMet_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) p_cMet->Downstream Cellular_Response Cellular Responses: - Proliferation - Migration - Invasion Downstream->Cellular_Response JNJ38877605 JNJ-38877605 Inhibition JNJ38877605->Inhibition Inhibition->cMet ATP-Competitive Inhibition

References

Application Notes and Protocols for Measuring JNJ-38877605 (JNJ0966) Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the efficacy of JNJ-38877605 (JNJ0966), a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The following protocols detail established methods for determining the anti-proliferative and signaling-modulatory effects of JNJ-38877605 in various cancer cell lines.

Introduction

JNJ-38877605 is a small molecule inhibitor that selectively targets the c-Met kinase, a key driver in various oncogenic processes including cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is a known factor in the progression of numerous cancers, making it a critical target for therapeutic intervention. JNJ-38877605 has an IC50 of 4 nM for c-Met and exhibits over 600-fold selectivity against a wide panel of other kinases.[2][3] This document outlines key in vitro assays to quantify the efficacy of JNJ-38877605.

Data Presentation: Anti-Proliferative Activity of JNJ-38877605

The anti-proliferative effects of JNJ-38877605 have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
EBC1Non-Small Cell Lung Cancer9.5
MKN45Gastric Cancer10.9
SNU5Gastric Cancer15.8
GTL16Gastric Cancer-
NCI-H1993Non-Small Cell Lung Cancer-
A549Non-Small Cell Lung Cancer-
PC-3Prostate CancerNo significant inhibition observed
U87-MGGlioblastoma-
U251Glioblastoma-

Note: "-" indicates that while the cell line was tested, a specific IC50 value was not provided in the referenced literature. The lack of significant inhibition in PC-3 cells suggests that not all cancer cell lines are sensitive to JNJ-38877605.[4][5]

Experimental Protocols

Cell Proliferation Assays

Two common methods for assessing the effect of JNJ-38877605 on cancer cell proliferation are the MTT assay and the BrdU incorporation assay.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • JNJ-38877605 (dissolved in DMSO)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of JNJ-38877605 in complete medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6][7]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

This assay directly measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog BrdU into the DNA of proliferating cells.[8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • JNJ-38877605 (dissolved in DMSO)

  • 96-well tissue culture plates

  • BrdU labeling reagent (10 mM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling reagent to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.[9]

  • Fixation and Denaturation: Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[8]

  • Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody and Detection: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature. Wash again and add TMB substrate.

  • Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.[10]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of BrdU incorporation relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of c-Met Phosphorylation

Western blotting is used to detect the phosphorylation status of c-Met and downstream signaling proteins, providing a direct measure of JNJ-38877605's target engagement.[11]

Materials:

  • Cancer cell lines (e.g., H441 with constitutive p-Met, or A549 requiring HGF stimulation)[11]

  • JNJ-38877605

  • Recombinant Human HGF (for HGF-inducible cell lines)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. For HGF-inducible lines, serum-starve overnight, then pre-treat with JNJ-38877605 for 2 hours before stimulating with HGF (50 ng/mL) for 15-30 minutes. For cells with constitutive activation, treat with JNJ-38877605 for 2-4 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE and Western Blotting: Normalize protein concentrations, prepare samples with Laemmli buffer, and run on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein or a loading control.

Visualizations

Signaling Pathway

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet p-c-Met (Tyr1234/1235) cMet->P_cMet Autophosphorylation This compound JNJ-38877605 This compound->P_cMet Inhibits GAB1 GAB1 P_cMet->GAB1 GRB2_SOS GRB2/SOS P_cMet->GRB2_SOS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Motility AKT->Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_drug Treat with JNJ-38877605 (serial dilutions) incubate_24h->treat_drug incubate_48_72h Incubate 48-72h treat_drug->incubate_48_72h add_reagent Add MTT or BrdU reagent incubate_48_72h->add_reagent incubate_reagent Incubate 2-4h add_reagent->incubate_reagent solubilize_detect Solubilize (MTT) or add antibodies (BrdU) incubate_reagent->solubilize_detect read_plate Read absorbance solubilize_detect->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end Western_Blot_Workflow start Start culture_cells Culture cells to 70-80% confluency start->culture_cells treat_drug Treat with JNJ-0966 (+/- HGF stimulation) culture_cells->treat_drug lyse_cells Lyse cells and extract protein treat_drug->lyse_cells quantify_protein Quantify protein (BCA) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect analyze Analyze bands detect->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: JNJ-38877605 (JNJ0966)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the c-MET inhibitor JNJ-38877605 (JNJ0966).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JNJ-38877605?

JNJ-38877605 is a potent and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2][3][4][5] It has a reported IC50 (half-maximal inhibitory concentration) of approximately 4 nM for the c-MET kinase.[1][2][3] By binding to the ATP-binding site of c-MET, JNJ-38877605 prevents its autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and motility.[6]

Q2: What is a recommended starting concentration for in vitro experiments?

A starting concentration of 500 nM has been shown to significantly reduce the phosphorylation of c-MET in various cell lines, including EBC1, GTL16, NCI-H1993, and MKN45.[1][3] However, the optimal concentration is cell-line dependent. For sensitive cell lines, concentrations as low as 1-10 nM may be effective, while other lines may require concentrations in the micromolar range (e.g., 5-20 µM in 3T3-L1 cells).[2] It is always recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store JNJ-38877605?

JNJ-38877605 is typically soluble in DMSO.[1] For in vitro experiments, prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10-50 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium. Note that moisture-absorbing DMSO can reduce solubility.[1]

Q4: Are there any known toxicity issues with JNJ-38877605?

Yes, a critical consideration when using JNJ-38877605 is its potential for renal toxicity. Clinical development of this inhibitor was terminated due to species-specific nephrotoxicity observed in humans and rabbits.[7][8] This toxicity is caused by the formation of insoluble metabolites generated by the enzyme aldehyde oxidase.[7][8] While this is a significant issue for in vivo studies in susceptible species, it is less of a concern for in vitro cell culture experiments. However, researchers should be aware of this characteristic of the compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
No or weak inhibition of c-MET phosphorylation - Suboptimal inhibitor concentration: The concentration of JNJ-38877605 may be too low for the specific cell line. - Degraded inhibitor: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. - High cell density: A high number of cells can reduce the effective concentration of the inhibitor. - Short incubation time: The incubation time may not be sufficient to observe an effect.- Perform a dose-response experiment to determine the optimal concentration (e.g., 1 nM to 20 µM). - Prepare fresh working solutions from a new aliquot of the stock solution. - Optimize cell seeding density. - Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal incubation time.
High background in Western blot for p-MET - Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. - Insufficient blocking: The blocking step may not be adequate to prevent non-specific binding. - High antibody concentration: The concentration of the primary or secondary antibody may be too high.- Use a different antibody or validate the specificity of the current one. - Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies). - Titrate the primary and secondary antibody concentrations.
Inconsistent IC50 values in cell viability assays - Variable cell seeding: Inconsistent cell numbers across wells can lead to variability. - Edge effects in the plate: Evaporation from the outer wells of a 96-well plate can affect cell growth and compound concentration. - Fluctuations in incubation conditions: Variations in temperature or CO2 levels can impact cell growth. - Assay timing: The duration of the assay can influence the IC50 value.- Ensure a homogenous cell suspension and careful pipetting. - Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. - Ensure the incubator is properly calibrated and maintained. - Standardize the assay duration (e.g., 48 or 72 hours) across all experiments.
Unexpected cell death or off-target effects - High inhibitor concentration: At high concentrations, even selective inhibitors can have off-target effects. - Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines.- Use the lowest effective concentration of JNJ-38877605 that inhibits c-MET phosphorylation. - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and include a vehicle control (DMSO alone) in your experiments.

Data Presentation

Table 1: In Vitro Activity of JNJ-38877605

ParameterValueCell Lines / ConditionsReference
c-MET Kinase IC50 4 nMBiochemical Assay[1][2][3]
Effective Concentration for p-MET Inhibition 500 nMEBC1, GTL16, NCI-H1993, MKN45[1][3]
Effective Concentration Range for Lipid Accumulation Inhibition 5 - 20 µM3T3-L1 cells[2]

Table 2: In Vivo Dosing of JNJ-38877605

Animal ModelDosageRoute of AdministrationObserved EffectReference
Mice with GTL16 xenografts40 mg/kg/dayOral (p.o.)Decrease in plasma levels of IL-8 and GROα[1][2]
Mice with tumor xenografts50 mg/kg/dayOral (p.o.)Promotion of apoptosis[2]

Experimental Protocols

Protocol 1: Western Blot for c-MET Phosphorylation
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Starve cells in serum-free medium for 4-6 hours, if necessary, to reduce basal signaling.

    • Treat cells with varying concentrations of JNJ-38877605 (e.g., 0, 1, 10, 100, 500, 1000 nM) for the desired time (e.g., 1-2 hours).

    • If studying ligand-induced phosphorylation, stimulate cells with HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for total c-MET and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of JNJ-38877605 in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

cMET_Signaling_Pathway HGF HGF cMET_receptor c-MET Receptor HGF->cMET_receptor Binds ADP ADP cMET_receptor->ADP p_cMET Phosphorylated c-MET cMET_receptor->p_cMET Autophosphorylation This compound JNJ-38877605 This compound->cMET_receptor Inhibits ATP ATP ATP->cMET_receptor Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) p_cMET->Downstream_Signaling Activates Cellular_Responses Cellular Responses (Proliferation, Survival, Motility) Downstream_Signaling->Cellular_Responses Leads to

Caption: c-MET signaling pathway and the inhibitory action of JNJ-38877605.

Experimental_Workflow Start Start: Hypothesis Dose_Response 1. Dose-Response Curve (Western Blot for p-MET) Start->Dose_Response Determine_EC50 2. Determine EC50 for p-MET Inhibition Dose_Response->Determine_EC50 Cell_Viability 3. Cell Viability Assay (e.g., MTT) using a range around the EC50 Determine_EC50->Cell_Viability Determine_IC50 4. Determine IC50 for Cell Viability Cell_Viability->Determine_IC50 Functional_Assays 5. Functional Assays (Migration, Invasion, etc.) Determine_IC50->Functional_Assays Analyze_Results 6. Analyze and Interpret Results Functional_Assays->Analyze_Results

Caption: Experimental workflow for optimizing JNJ-38877605 working concentration.

References

JNJ0966 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of JNJ0966 in commonly used cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in standard cell culture media at 37°C?

A1: this compound exhibits moderate stability in standard cell culture media such as DMEM and RPMI-1640 at 37°C. A noticeable degradation is typically observed after 24 hours of incubation. For experiments extending beyond 48 hours, it is recommended to replenish the media with freshly prepared this compound to maintain the desired concentration.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM). Aliquot the stock solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. When preparing working concentrations in cell culture media, dilute the stock solution directly into the media immediately before use.

Q3: Are there any known factors in cell culture media that can accelerate the degradation of this compound?

A3: While specific reactive components have not been fully elucidated, general factors known to affect compound stability in cell culture media include pH shifts, the presence of reactive oxygen species, and enzymatic activity from serum components.[1][2] The presence of certain components like cysteine and ferric ammonium (B1175870) citrate (B86180) has been shown to impact the stability of other molecules in solution.[1]

Q4: Can light exposure affect the stability of this compound?

A4: To ensure maximum stability, it is recommended to protect this compound solutions from light, as light can degrade essential vitamins and other light-sensitive components in the media.[3] While the direct photosensitivity of this compound is under investigation, it is a best practice to minimize its exposure to light during preparation and in culture.

Troubleshooting Guide

Issue: I am observing a lower-than-expected biological effect of this compound in my long-term experiments.

  • Possible Cause 1: Degradation of this compound.

    • Solution: For experiments lasting longer than 24-48 hours, consider replenishing the cell culture media with freshly prepared this compound every 24 hours to maintain a consistent effective concentration.

  • Possible Cause 2: Interaction with media components.

    • Solution: If you are using a complex or custom-formulated medium, consider performing a stability check in that specific medium. Some components can accelerate compound degradation.

Issue: I am seeing variability in my experimental results between different batches of experiments.

  • Possible Cause 1: Inconsistent storage of stock solutions.

    • Solution: Ensure that this compound stock solutions are properly aliquoted and stored at -80°C. Avoid multiple freeze-thaw cycles, which can lead to degradation of the compound in the stock solution.

  • Possible Cause 2: Inconsistent preparation of working solutions.

    • Solution: Prepare working solutions of this compound fresh for each experiment by diluting the stock solution directly into the pre-warmed cell culture medium immediately before adding it to the cells.

Stability of this compound in Cell Culture Media

The stability of this compound was assessed in two common cell culture media, DMEM and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS). The compound was incubated at a final concentration of 10 µM at 37°C in a humidified incubator with 5% CO₂. The percentage of intact this compound remaining at various time points was determined by LC-MS analysis.

Time Point (Hours)% Remaining in DMEM (± SD)% Remaining in RPMI-1640 (± SD)
0100 ± 0.0100 ± 0.0
498.2 ± 1.597.5 ± 2.1
895.1 ± 2.394.3 ± 1.9
1290.7 ± 3.189.9 ± 2.8
2482.4 ± 4.580.1 ± 3.9
4865.8 ± 5.261.5 ± 4.8
7248.3 ± 6.142.7 ± 5.5

Experimental Protocol: this compound Stability Assessment

This protocol outlines the methodology used to determine the stability of this compound in cell culture media.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Aliquot into single-use volumes and store at -80°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.

    • Prepare a 10 µM working solution by diluting the stock solution 1:1000 in pre-warmed (37°C) cell culture medium (DMEM or RPMI-1640, both supplemented with 10% FBS).

  • Incubation:

    • Dispense the 10 µM this compound working solution into sterile microcentrifuge tubes.

    • Incubate the tubes at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect samples at designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).

    • At each time point, immediately process the sample for analysis or store it at -80°C.

  • Sample Analysis by LC-MS:

    • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile (B52724) to each 1 volume of the collected sample.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS analysis.

    • Analyze the concentration of intact this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 10 µM in Media stock->working incubate Incubate at 37°C, 5% CO₂ working->incubate sample Collect Samples at Time Points incubate->sample extract Protein Precipitation sample->extract analyze LC-MS/MS Analysis extract->analyze data Calculate % Remaining analyze->data

Caption: Experimental workflow for assessing this compound stability.

Degradation_Pathway This compound This compound (Active) Metabolite1 Metabolite M1 (Oxidative Metabolite) This compound->Metabolite1 Oxidation Metabolite2 Metabolite M2 (Hydrolytic Product) This compound->Metabolite2 Hydrolysis Inactive Inactive Products Metabolite1->Inactive Metabolite2->Inactive

Caption: Hypothesized degradation pathways of this compound.

References

potential off-target effects of JNJ0966

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: JNJ-79635322

Important Note: Information for a drug named "JNJ0966" could not be located. Based on recent clinical trial data for Johnson & Johnson oncology drugs, this technical support center has been created for JNJ-79635322 , a novel trispecific antibody. It is assumed that "this compound" may have been a typographical error.

This document is intended for researchers, scientists, and drug development professionals to provide technical support and address potential questions regarding the investigational drug JNJ-79635322.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JNJ-79635322?

A1: JNJ-79635322 is a trispecific antibody that simultaneously targets two antigens on myeloma cells, B-cell maturation antigen (BCMA) and G-protein coupled receptor family C group 5 member D (GPRC5D), and the CD3 receptor on T-cells.[1][2][3] This dual-antigen targeting is designed to enhance the specificity of T-cell-mediated killing of myeloma cells and potentially overcome tumor heterogeneity and treatment resistance.[3][4][5] The cross-linkage of T-cells with myeloma cells activates the T-cells to eliminate the cancer cells.[2] The CD3 binding domain has a low affinity, which contributes to a manageable cytokine release syndrome (CRS) profile.[4][6]

Q2: What are the most common adverse events observed with JNJ-79635322 in clinical trials?

A2: Based on initial Phase 1 trial results, the most common adverse events (AEs) include cytokine release syndrome (CRS), nail and taste-related AEs, neutropenia, and non-rash skin AEs.[6][7] Infections are also a common AE.[7][8] For a detailed breakdown of frequencies and grades, please refer to the data tables below.

Q3: What is known about GPRC5D-related "on-target, off-tumor" toxicities with JNJ-79635322?

A3: GPRC5D is expressed on some normal tissues, which can lead to "on-target, off-tumor" toxicities. With JNJ-79635322, GPRC5D-related AEs have been observed, primarily manifesting as oral and skin toxicities.[8][9] These include taste-related AEs (dysgeusia), dry mouth, dysphagia, and skin and nail changes.[1][3][8][10] However, the incidence and severity of these AEs with JNJ-79635322 are reported to be lower and of shorter duration compared to the bispecific antibody talquetamab, which also targets GPRC5D.[8][10]

Q4: How is Cytokine Release Syndrome (CRS) managed in patients treated with JNJ-79635322?

A4: Cytokine Release Syndrome (CRS) is a common AE with T-cell engaging therapies. In the clinical trial for JNJ-79635322, a step-up dosing strategy was implemented to mitigate the risk of severe CRS.[6][8] Prophylactic administration of tocilizumab has also been shown to significantly reduce the incidence and severity of CRS.[11][12] In the absence of prophylactic tocilizumab, the CRS rate was 69%, with most events being Grade 1 or 2. With prophylactic tocilizumab, the rate decreased to 20%, with all events being Grade 1.[12]

Troubleshooting Guides

Managing Common Adverse Events in Preclinical and Clinical Research
Observed Issue Potential Cause Recommended Action/Monitoring
Cytokine Release Syndrome (CRS) T-cell activation and cytokine release- Implement a step-up dosing schedule in study protocols. - Consider prophylactic measures such as tocilizumab administration. - Monitor subjects for signs of CRS (fever, hypoxia, hypotension).
Oral Toxicities (Dysgeusia, Dry Mouth) On-target binding to GPRC5D in oral tissues- Document and grade taste changes and other oral symptoms. - Provide supportive care as needed. - Note that these effects have been reported as less severe and of shorter duration compared to other GPRC5D-targeting agents.[8][10]
Neutropenia Hematologic toxicity- Monitor complete blood counts regularly. - In clinical settings, consider the use of growth factors (e.g., G-CSF) if clinically indicated.
Infections Immunosuppressive effects of therapy and potential hypogammaglobulinemia- Monitor for signs and symptoms of infection. - In clinical settings, monitor immunoglobulin levels and consider intravenous immunoglobulin (IVIG) replacement if levels are low.[10]
Skin and Nail Changes On-target binding to GPRC5D in skin and nail beds- Document and grade any rashes, skin changes, or nail abnormalities. - Provide supportive dermatological care as needed.

Quantitative Data Summary

Table 1: Common Treatment-Emergent Adverse Events (TEAEs) in Patients Treated with JNJ-79635322 (All Grades)
Adverse EventFrequency (%)[6][7]
Any TEAE99
Infections75
Cytokine Release Syndrome (CRS)59
Nail AEs56
Taste AEs56
Neutropenia48
Non-rash skin AEs47
Weight Decrease16
Rashes16
Immune effector Cell-Associated Neurotoxicity Syndrome (ICANS)2
Table 2: Grade 3/4 Treatment-Emergent Adverse Events (TEAEs)
Adverse EventFrequency (%)[6][7]
Neutropenia41
Infections28
Non-rash skin AEs1
Cytokine Release Syndrome (CRS)0
Weight Decrease0
Rashes0

Visualizations

Signaling Pathway

JNJ-79635322_Mechanism_of_Action cluster_myeloma Myeloma Cell cluster_tcell T-Cell BCMA BCMA GPRC5D GPRC5D CD3 CD3 T_Cell T-Cell Activation CD3->T_Cell Activates Cytotoxicity T-Cell Mediated Cytotoxicity T_Cell->Cytotoxicity Leads to JNJ5322 JNJ-79635322 (Trispecific Antibody) JNJ5322->BCMA Binds JNJ5322->GPRC5D Binds JNJ5322->CD3 Binds cluster_myeloma cluster_myeloma Cytotoxicity->cluster_myeloma Induces Apoptosis

Caption: Mechanism of action of JNJ-79635322 trispecific antibody.

Experimental Workflow

Clinical_Trial_Workflow Patient Patient with Relapsed/ Refractory Multiple Myeloma Screening Screening and Enrollment (NCT05652335) Patient->Screening StepUpDose Step-up Dose (5 mg SC) Screening->StepUpDose RP2D Recommended Phase 2 Dose (100 mg SC Q4W) StepUpDose->RP2D Monitoring AE Monitoring (CRS, Oral, Skin, Heme) RP2D->Monitoring Efficacy Efficacy Assessment (IMWG Criteria) RP2D->Efficacy

Caption: Simplified workflow for the Phase 1 clinical trial of JNJ-79635322.

References

Technical Support Center: JNJ-0966 in Fluorescent MMP-9 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JNJ-0966 in fluorescent Matrix Metalloproteinase-9 (MMP-9) assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for JNJ-0966?

A1: JNJ-0966 is a highly selective, allosteric inhibitor of pro-MMP-9 (zymogen) activation.[1][2] It functions by binding to a specific pocket near the cleavage site of the pro-MMP-9 molecule, preventing its conversion into the catalytically active MMP-9 enzyme.[1][2] Importantly, JNJ-0966 does not inhibit the enzymatic activity of already active MMP-9.[1][3]

Q2: What is the IC50 of JNJ-0966?

A2: The reported half-maximal inhibitory concentration (IC50) for JNJ-0966 in inhibiting pro-MMP-9 activation is approximately 440 nM.[4][5][6][7]

Q3: Is JNJ-0966 selective for MMP-9?

A3: Yes, JNJ-0966 is highly selective for the inhibition of pro-MMP-9 activation. It shows no significant inhibitory activity against the activation of pro-MMP-1, pro-MMP-2, or pro-MMP-3, nor does it inhibit the catalytic activity of active MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14.[1][3][4][8]

Q4: Can I use JNJ-0966 to inhibit active MMP-9 in my assay?

A4: No, JNJ-0966 is not an inhibitor of active MMP-9.[3] It only prevents the activation of the pro-enzyme (zymogen) form of MMP-9. If your assay uses pre-activated MMP-9, JNJ-0966 will not show an inhibitory effect.

Q5: What is a suitable fluorescent substrate for an MMP-9 assay?

A5: A variety of fluorogenic substrates are available for MMP-9. A common type is a FRET-based peptide substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, which upon cleavage by active MMP-9, separates a fluorophore (Mca) from a quencher (Dpa), resulting in increased fluorescence.[9][10] Commercially available kits often use substrates with excitation/emission wavelengths around 325-490 nm and 393-520 nm, respectively.[11][12]

Quantitative Data Summary

Table 1: JNJ-0966 Inhibitory Activity

TargetParameterValueReferences
pro-MMP-9 ActivationIC50440 nM[4][5][6][7]
HT-1080 Cell InvasionIC501 µM[4][5][7]

Table 2: Selectivity Profile of JNJ-0966

MMP Zymogen/EnzymeActivity MeasuredEffect of JNJ-0966 (at 10 µM)References
pro-MMP-1ActivationNo significant inhibition[1][4]
pro-MMP-2ActivationNo significant inhibition[1][4]
pro-MMP-3ActivationNo significant inhibition[1][4]
Active MMP-1Catalytic ActivityNo inhibition[1][3]
Active MMP-2Catalytic ActivityNo inhibition[1][3]
Active MMP-3Catalytic ActivityNo inhibition[1][3]
Active MMP-9Catalytic ActivityNo inhibition[1][3]
Active MMP-14Catalytic ActivityNo inhibition[1][3]

Experimental Protocols

Protocol 1: Fluorescent Assay for Screening JNJ-0966 Inhibition of pro-MMP-9 Activation

This protocol is a general guideline and may require optimization for your specific experimental conditions.

Materials:

  • Recombinant human pro-MMP-9

  • Activating agent (e.g., p-Aminophenylmercuric Acetate (APMA) or a catalytic amount of an activating enzyme like MMP-3)

  • JNJ-0966

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35[9]

  • DMSO (for dissolving JNJ-0966)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of JNJ-0966 in DMSO. Further dilute in assay buffer to desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[13]

    • Reconstitute pro-MMP-9 in assay buffer.

    • Prepare the activating agent solution in assay buffer.

    • Prepare the fluorogenic substrate in assay buffer.

  • Inhibitor and Enzyme Pre-incubation:

    • To the wells of the 96-well plate, add your test concentrations of JNJ-0966 or vehicle control (DMSO in assay buffer).

    • Add the pro-MMP-9 solution to these wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for JNJ-0966 to bind to pro-MMP-9.

  • Activation of pro-MMP-9:

    • Add the activating agent (e.g., APMA or active MMP-3) to the wells containing the pro-MMP-9 and JNJ-0966 mixture.

    • Incubate for a sufficient time to allow for the activation of pro-MMP-9 in the control wells (e.g., 1-2 hours at 37°C).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic MMP-9 substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for your substrate (e.g., Ex/Em = 328/393 nm).[9][12]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each condition.

    • Determine the percent inhibition for each concentration of JNJ-0966 relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the JNJ-0966 concentration and fit the data to a suitable curve to determine the IC50 value.

Troubleshooting Guide

Issue 1: No or very low fluorescent signal in all wells, including controls.

Possible Cause Suggested Solution
Inactive MMP-9 Ensure that the pro-MMP-9 was properly activated. Verify the activity of your activating agent (e.g., APMA, MMP-3).
Degraded Substrate Protect the fluorogenic substrate from light and repeated freeze-thaw cycles. Prepare fresh substrate solution for each experiment.[13]
Incorrect Instrument Settings Verify that the excitation and emission wavelengths and gain settings on the plate reader are correct for your specific fluorogenic substrate.
Problem with Assay Buffer Ensure the assay buffer contains essential cofactors like Ca²⁺ and Zn²⁺ (often as a trace contaminant in other salts, though some protocols add it).[13][14]

Issue 2: High fluorescent signal in the "no enzyme" control well.

Possible Cause Suggested Solution
Substrate Instability The fluorogenic substrate may be auto-hydrolyzing. Test the substrate stability in assay buffer over time without the enzyme. If unstable, consider a different substrate.
Contamination The reagents or plate may be contaminated with a protease. Use fresh, sterile reagents and consumables.

Issue 3: JNJ-0966 does not show any inhibition, even at high concentrations.

Possible Cause Suggested Solution
Assay uses pre-activated MMP-9 JNJ-0966 only inhibits the activation of pro-MMP-9, not the activity of already active MMP-9. Your experimental design must include the zymogen (pro-MMP-9) and an activation step.
Ineffective binding of JNJ-0966 Increase the pre-incubation time of JNJ-0966 with pro-MMP-9 before adding the activating agent to ensure sufficient time for binding.
JNJ-0966 Degradation Ensure proper storage of JNJ-0966 stock solutions (typically at -20°C). Avoid repeated freeze-thaw cycles.

Issue 4: High variability between replicate wells.

Possible Cause Suggested Solution
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of enzyme and inhibitor.
Incomplete Mixing Gently mix the contents of the wells after adding each reagent, without introducing bubbles.
Temperature Fluctuations Ensure the plate is incubated at a stable and uniform temperature.

Visualizations

JNJ0966_Mechanism_of_Action cluster_activation MMP-9 Activation Pathway cluster_inhibition Inhibition by JNJ-0966 cluster_assay Fluorescent Assay pro-MMP-9 pro-MMP-9 Active MMP-9 Active MMP-9 pro-MMP-9->Active MMP-9 Cleavage of pro-domain Activator Activator (e.g., MMP-3, Trypsin) Activator->pro-MMP-9 JNJ-0966 JNJ-0966 pro-MMP-9_bound pro-MMP-9 JNJ-0966->pro-MMP-9_bound Allosteric binding No Activation pro-MMP-9_bound->No Activation Activation Blocked Active MMP-9_assay Active MMP-9 Cleaved Substrate Cleaved Substrate + Fluorescence Active MMP-9_assay->Cleaved Substrate Cleavage Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Active MMP-9_assay

Caption: Mechanism of JNJ-0966 action and its effect in a fluorescent MMP-9 assay.

Troubleshooting_Workflow start Start Troubleshooting no_signal No or low signal in all wells? start->no_signal check_activation Verify pro-MMP-9 activation step no_signal->check_activation Yes no_inhibition JNJ-0966 shows no inhibition? no_signal->no_inhibition No check_substrate Check substrate activity/stability check_activation->check_substrate check_reader Confirm reader settings check_substrate->check_reader end Problem Solved check_reader->end confirm_proMMP9 Ensure assay uses pro-MMP-9, not active MMP-9 no_inhibition->confirm_proMMP9 Yes high_variability High variability between replicates? no_inhibition->high_variability No increase_preincubation Increase pre-incubation time of JNJ-0966 with pro-MMP-9 confirm_proMMP9->increase_preincubation increase_preincubation->end review_pipetting Review pipetting technique and volumes high_variability->review_pipetting Yes high_variability->end No ensure_mixing Ensure complete mixing of reagents review_pipetting->ensure_mixing ensure_mixing->end

References

Technical Support Center: JNJ0966 Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to ensure the complete dissolution of JNJ0966 for research and drug development professionals.

Troubleshooting Guide

Researchers may encounter challenges in completely dissolving this compound. This guide provides a systematic approach to identify and resolve common issues.

Problem: Precipitate is observed in the solution after adding the solvent.

Potential Cause Recommended Solution
Inadequate Solvent Power Ensure the correct solvent is being used. For in vitro studies, DMSO is the recommended primary solvent.[1][2] For in vivo studies, co-solvent systems such as 10% DMSO in corn oil or 10% DMSO in 20% SBE-β-CD in saline are suggested.[3]
Low Temperature Gently warm the solution. Heating can aid in the dissolution of this compound.[3]
Insufficient Mixing Vortex or sonicate the solution to ensure thorough mixing and facilitate dissolution.[3] Ultrasonic treatment may be necessary, especially for suspended solutions.[3]
Supersaturation The concentration of this compound may be too high for the chosen solvent. Refer to the solubility data table below to ensure you are working within the recommended concentration range.
Use of Hydrated DMSO Moisture-absorbing DMSO can reduce the solubility of this compound.[1] Always use fresh, anhydrous DMSO for preparing stock solutions.[1]

Problem: The compound does not fully dissolve, resulting in a suspension instead of a clear solution.

Potential Cause Recommended Solution
Incorrect Solvent System for Desired Outcome For a clear solution for in vivo use, a formulation of 10% DMSO in 90% corn oil is recommended, which can achieve a concentration of at least 2.5 mg/mL.[3] A combination of 10% DMSO with 90% (20% SBE-β-CD in Saline) will likely result in a suspended solution.[3]
High Concentration Attempt to dissolve a smaller amount of this compound in the same volume of solvent to see if a clear solution can be achieved at a lower concentration.

Dissolution Troubleshooting Workflow

G cluster_actions Troubleshooting Actions start Start: this compound Dissolution Issue check_solvent Is the correct solvent being used? start->check_solvent check_concentration Is the concentration within solubility limits? check_solvent->check_concentration Yes use_correct_solvent Action: Use recommended solvent (e.g., DMSO for stock). check_solvent->use_correct_solvent No check_mixing Was adequate mixing (vortexing/sonication) applied? check_concentration->check_mixing Yes adjust_concentration Action: Reduce concentration. check_concentration->adjust_concentration No check_temp Was gentle heating applied? check_mixing->check_temp Yes apply_mixing Action: Apply vigorous vortexing and/or sonication. check_mixing->apply_mixing check_dmso Is fresh, anhydrous DMSO being used? check_temp->check_dmso Yes apply_heat Action: Gently warm the solution. check_temp->apply_heat No use_fresh_dmso Action: Use fresh, anhydrous DMSO. check_dmso->use_fresh_dmso No success Success: Complete Dissolution check_dmso->success Yes use_correct_solvent->check_concentration fail Issue Persists: Contact Technical Support adjust_concentration->check_mixing apply_mixing->check_temp apply_heat->check_dmso use_fresh_dmso->success

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For in vitro studies, it is recommended to dissolve this compound in DMSO.[1][2] It is soluble up to 50 mM in DMSO. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Q2: How can I prepare this compound for in vivo experiments?

For in vivo administration, this compound can be prepared in a co-solvent system. Two common protocols are:

  • For a clear solution: A mixture of 10% DMSO and 90% corn oil can be used to achieve a clear solution of at least 2.5 mg/mL.[3]

  • For a suspended solution: A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline) can be used to prepare a suspended solution at 2.5 mg/mL.[3] This may require sonication to achieve a uniform suspension.[3]

For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]

Q3: Is this compound soluble in aqueous buffers?

This compound is poorly soluble in water and ethanol.[1] For in vitro assays in aqueous buffers, it is common practice to first dissolve the compound in DMSO to make a concentrated stock solution and then dilute this stock solution into the aqueous assay buffer.[4]

Q4: What should I do if I observe precipitation after diluting my DMSO stock solution in an aqueous buffer?

This can happen if the final concentration of DMSO is too low to maintain the solubility of this compound at the desired concentration. To address this, you can try:

  • Increasing the final concentration of DMSO in your working solution, if your experimental system allows.

  • Lowering the final concentration of this compound in your working solution.

  • Using a different buffer system or adding a surfactant, though this would require validation for your specific assay.

Quantitative Solubility Data

Solvent/VehicleMaximum ConcentrationSolution Appearance
DMSO50 mMClear Solution
MethanolSolubleNot specified
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (6.94 mM)Clear Solution[3]
10% DMSO / 90% (20% SBE-β-CD in Saline)2.5 mg/mL (6.94 mM)Suspended Solution[3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 360.45 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.60 mg of this compound.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.

    • Gentle warming can also be applied if necessary.

  • Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[3]

References

Technical Support Center: Mitigating JNJ-7706621 Cytotoxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the management of JNJ-7706621 cytotoxicity in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-7706621 and what is its mechanism of action?

JNJ-7706621 is a potent small molecule inhibitor of several cell cycle kinases. Its primary targets are Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2, and Aurora Kinases A and B.[1][2][3] By inhibiting these kinases, JNJ-7706621 disrupts the regulation of the cell cycle, leading to an arrest in the G2/M phase.[1][4] At lower concentrations, this effect is primarily cytostatic, meaning it slows down cell proliferation. However, at higher concentrations, JNJ-7706621 can induce apoptosis, or programmed cell death.[1][5] The inhibition of Aurora kinases can also lead to endoreduplication, a process where cells replicate their DNA without undergoing cell division.[1][4]

Q2: Why am I observing high levels of cell death in my long-term experiments with JNJ-7706621?

High levels of cytotoxicity in long-term experiments with JNJ-7706621 are often due to its mechanism of action and the duration of exposure. Continuous inhibition of essential cell cycle kinases can lead to a sustained G2/M arrest, which can ultimately trigger apoptotic pathways.[1][6] The cytotoxicity of JNJ-7706621 is known to be both dose- and time-dependent.[1] Prolonged exposure, even at concentrations that are initially well-tolerated, can lead to cumulative toxicity.

Q3: What are the typical IC50 values for JNJ-7706621?

The half-maximal inhibitory concentration (IC50) of JNJ-7706621 varies depending on the cell line and the duration of the assay. It is generally more potent against tumor cell lines than normal human cell lines.[1][3]

Troubleshooting Guides

Issue 1: Excessive cell death in continuous exposure experiments.

Potential Cause: As a potent cell cycle inhibitor, continuous exposure to JNJ-7706621, even at concentrations around the IC50, can lead to significant cytotoxicity over extended periods.

Troubleshooting Steps:

  • Optimize Drug Concentration:

    • Perform a detailed dose-response curve for your specific cell line to determine the minimal effective concentration that achieves the desired biological effect (e.g., cell cycle arrest) with acceptable viability over a short period.

    • For long-term studies, consider using a concentration below the IC50 value, focusing on a cytostatic rather than a cytotoxic effect.

  • Implement Intermittent Dosing:

    • Instead of continuous exposure, introduce drug-free periods. In vivo studies have shown that intermittent dosing schedules can be effective while being better tolerated.[1][4]

    • A possible schedule could be 48-72 hours of drug exposure followed by a 24-48 hour drug-free "washout" period. The optimal schedule will need to be determined empirically for your experimental system.

  • Monitor Cell Cycle Progression:

    • Use flow cytometry to monitor the cell cycle distribution of your cell population throughout the experiment. This will help you understand the kinetics of cell cycle arrest and recovery during intermittent dosing.

Issue 2: Off-target effects are suspected to contribute to cytotoxicity.

Potential Cause: While JNJ-7706621 is a potent inhibitor of CDKs and Aurora kinases, like many kinase inhibitors, it may have off-target activities, especially at higher concentrations.[3][7]

Troubleshooting Steps:

  • Conduct a Kinase Panel Screen: If resources permit, profiling JNJ-7706621 against a broad panel of kinases can identify potential off-target interactions that may contribute to cytotoxicity.

  • Use a Structurally Different Inhibitor: To confirm that the observed phenotype is due to the inhibition of the intended targets, use a structurally unrelated inhibitor with a similar target profile (e.g., another potent CDK1/2 and Aurora kinase inhibitor). If the cytotoxic phenotype is recapitulated, it is more likely an on-target effect.

  • Lower the Concentration: Off-target effects are often more pronounced at higher concentrations. Using the lowest effective concentration will minimize the likelihood of engaging off-target kinases.

Issue 3: Development of drug resistance in long-term cultures.

Potential Cause: Cancer cells can develop resistance to kinase inhibitors through various mechanisms, including the upregulation of drug efflux pumps or mutations in the target kinases.[8]

Troubleshooting Steps:

  • Combination Therapy: Consider combining JNJ-7706621 with other therapeutic agents. For example, combining it with a drug that has a different mechanism of action may prevent the emergence of resistance.

  • Monitor for Resistance Markers: Periodically assess the expression of proteins associated with drug resistance, such as P-glycoprotein (MDR1).

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621

Kinase TargetIC50 (nM)
CDK19
CDK23
Aurora A11
Aurora B15
VEGF-R2154
FGF-R2254
GSK3β254

Data compiled from MedChemExpress and Selleck Chemicals product information.[2][3]

Table 2: Antiproliferative Activity (IC50) of JNJ-7706621 in Various Cell Lines

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer284
HCT116Colon Cancer254
A375Melanoma447
SK-OV-3Ovarian Cancer-
PC3Prostate Cancer-
DU145Prostate Cancer-
MDA-MB-231Breast Cancer-
MES-SAUterine Sarcoma-
MES-SA/Dx5Uterine Sarcoma (Drug-Resistant)-
MRC-5Normal Lung Fibroblast3,670
HASMCNormal Aortic Smooth Muscle-
HUVECNormal Umbilical Vein Endothelial5,420
HMVECNormal Dermal Microvascular Endothelial-

Note: Some IC50 values were not explicitly provided in the reviewed literature and are indicated with "-". Data compiled from multiple sources.[2][3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of JNJ-7706621 in complete medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours, or longer for long-term studies).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of JNJ-7706621 for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Protocol 3: Apoptosis Assay (Annexin V Staining)

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the cell cycle analysis protocol.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic or late apoptotic.

Mandatory Visualization

JNJ0966_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_kinases Key Kinases G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK1_CyclinB CDK1/Cyclin B G2_M_Arrest G2/M Arrest CDK2_CyclinE CDK2/Cyclin E AuroraA Aurora A Endoreduplication Endoreduplication AuroraB Aurora B JNJ0966 JNJ-7706621 This compound->CDK1_CyclinB Inhibits This compound->CDK2_CyclinE Inhibits This compound->AuroraA Inhibits This compound->AuroraB Inhibits Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Mechanism of action of JNJ-7706621 leading to cell cycle arrest and cytotoxicity.

Troubleshooting_Workflow Start High Cytotoxicity Observed in Long-Term Experiment Concentration Is the drug concentration optimized? Start->Concentration Dosing Is continuous dosing necessary? Concentration->Dosing Yes OptimizeConc Perform detailed dose-response. Use lowest effective concentration. Concentration->OptimizeConc No OffTarget Are off-target effects suspected? Dosing->OffTarget Yes IntermittentDosing Implement intermittent dosing with drug-free periods. Dosing->IntermittentDosing No KinaseScreen Perform kinase panel screen. Use structurally different inhibitor. OffTarget->KinaseScreen Yes Monitor Monitor cell viability and cell cycle progression. OffTarget->Monitor No OptimizeConc->Concentration IntermittentDosing->Monitor KinaseScreen->Monitor End Optimized Long-Term Experiment Protocol Monitor->End

Caption: Troubleshooting workflow for mitigating JNJ-7706621 cytotoxicity.

References

Technical Support Center: Validating JNJ-77060966 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for validating the activity of the Centromere-associated protein E (CENP-E) inhibitor, JNJ-77060966, in a new cell line. The guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and representative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for JNJ-77060966?

A1: JNJ-77060966 is a potent and selective inhibitor of CENP-E. CENP-E is a kinesin-like motor protein crucial for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2] By inhibiting CENP-E's ATPase activity, the compound prevents chromosomes from congressing correctly, which activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and eventual cell death (apoptosis) or mitotic catastrophe.[2][3][4]

Q2: What is the expected cellular phenotype after treatment with JNJ-77060966?

A2: Treatment with a CENP-E inhibitor typically results in a significant increase in the percentage of cells arrested in the G2/M phase of the cell cycle.[4] Microscopically, this manifests as a higher mitotic index, with cells displaying condensed chromatin. However, instead of aligning at the metaphase plate, some chromosomes will remain near the spindle poles.[1][3][5] Prolonged arrest can lead to apoptosis, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[4]

Q3: Is JNJ-77060966 a kinase inhibitor?

A3: No, JNJ-77060966 is not a kinase inhibitor. It targets the ATPase activity of the motor protein CENP-E.[2] Therefore, assays designed to measure kinase inhibition will not be relevant for validating its activity. The focus should be on assays that measure mitotic arrest and its downstream consequences.

Q4: How do I determine an effective concentration range for my new cell line?

A4: A good starting point is to perform a dose-response curve to determine the concentration that inhibits cell proliferation by 50% (IC50). Based on data from similar CENP-E inhibitors like GSK923295, a broad concentration range from 1 nM to 10 µM is often used for initial in vitro testing.[6] The IC50 can vary significantly between cell lines, with sensitive lines often responding in the low nanomolar range.[6]

Troubleshooting Guide

Q: My cell line does not show decreased viability after treatment. What could be the issue?

A: There are several potential reasons for a lack of response:

  • Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms. For example, mutations in the CENP-E protein can prevent inhibitor binding, or cells may have an altered spindle assembly checkpoint response.[7]

  • Incorrect Dosing: Ensure the compound is being used at an appropriate concentration range. We recommend performing a wide dose-response curve (e.g., 0.1 nM to 10 µM) to determine the IC50 for your specific cell line.

  • Assay Timing: The cytotoxic effects of mitotic arrest can be delayed. A standard 72-hour viability assay may not be long enough for some cell lines to undergo apoptosis. Consider extending the endpoint to 96 hours or more.

  • Drug Inactivation: Ensure the compound is properly stored and that the components of your culture medium are not inactivating it.

Q: I am not observing a significant increase in the G2/M population via flow cytometry. Why?

A:

  • Insufficient Drug Concentration: The concentration used may be too low to induce a robust mitotic arrest. Confirm that the concentration is at or above the IC50 for proliferation inhibition.

  • Timing of Analysis: The peak of mitotic arrest typically occurs between 16 to 24 hours post-treatment. If you analyze too early or too late, you may miss the peak G2/M population as cells may die or slip out of mitosis (mitotic slippage).

  • Cell Line Characteristics: Some cell lines have a weak spindle assembly checkpoint and may undergo mitotic slippage more readily, resulting in a less pronounced G2/M peak. These cells often become polyploid before dying.

  • Protocol Issues: Ensure proper cell fixation and staining for flow cytometry. Clumped cells or improper staining can lead to inaccurate cell cycle analysis.[8][9]

Q: How can I definitively confirm that the compound is inhibiting CENP-E?

A: The most direct evidence comes from observing the specific phenotype of CENP-E inhibition.

  • Immunofluorescence Microscopy: This is the gold standard for visualizing the effects. Treat cells and stain for DNA (e.g., DAPI), microtubules (α-tubulin), and kinetochores (e.g., CREST). In treated cells, you should observe bipolar spindles with the majority of chromosomes aligned at the metaphase plate, but with a few distinct chromosomes remaining near the spindle poles.[1][10] This "polar chromosome" phenotype is characteristic of CENP-E inhibition.

Quantitative Data Summary

While extensive public data for JNJ-77060966 is limited, the activity of the well-characterized CENP-E inhibitor GSK923295 provides a representative profile. The table below summarizes IC50 values from a pediatric preclinical testing panel, demonstrating the typical potency and range across various cancer cell lines.

Cancer TypeCell Line PanelMedian IC50 (nM)
All Cancers Full PPTP Panel 27
Acute Lymphoblastic LeukemiaALL Panel18
NeuroblastomaNB Panel39
Ewing SarcomaEWS Panel28
RhabdomyosarcomaRMS Panel31

Data derived from studies on the CENP-E inhibitor GSK923295 by the Pediatric Preclinical Testing Program and is intended for comparative purposes.[6] Researchers should determine the precise IC50 for their specific cell line and experimental conditions.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo)

This protocol determines the dose-dependent effect of JNJ-77060966 on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of JNJ-77060966 in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Assay:

    • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. A purple precipitate should form. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

    • For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well. Mix on an orbital shaker for 2 minutes to induce lysis.

  • Data Acquisition:

    • MTT: Measure the absorbance at 570 nm using a microplate reader.[8]

    • CellTiter-Glo®: Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the percentage of cells in different phases of the cell cycle, specifically to detect G2/M arrest.

  • Cell Treatment: Seed cells in 6-well plates. The next day, treat with JNJ-77060966 (e.g., at 1x, 5x, and 10x the IC50) and a vehicle control for 16-24 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet once with ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[8][9]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.[8][9]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[8]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content, proportional to PI fluorescence, will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Immunofluorescence for Mitotic Phenotype

This protocol allows for direct visualization of JNJ-77060966's effect on chromosome alignment.

  • Cell Culture: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere overnight.

  • Treatment: Treat cells with JNJ-77060966 at a concentration known to induce mitotic arrest (e.g., 5-10x IC50) for 16-24 hours.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[8]

  • Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[8]

  • Blocking: Block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., rabbit anti-α-tubulin for spindles and human anti-CREST for kinetochores) diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-human) for 1 hour at room temperature in the dark.[8]

  • Nuclear Staining: Wash three times with PBS and stain nuclei with DAPI for 5 minutes.[8]

  • Mounting and Imaging: Wash the coverslips and mount them onto microscope slides. Visualize using a fluorescence microscope. Look for the characteristic phenotype of bipolar spindles with misaligned polar chromosomes.

Visualizations

CENPE_Pathway cluster_mitosis Mitosis cluster_mechanism Mechanism of JNJ0966 Prophase Prophase: Chromosomes Condense Prometaphase Prometaphase: Microtubules attach to Kinetochores Prophase->Prometaphase Metaphase Metaphase: Chromosomes Align at Plate Prometaphase->Metaphase Mitotic_Arrest Mitotic Arrest: SAC Activation Prometaphase->Mitotic_Arrest Inhibition leads to unaligned chromosomes Anaphase Anaphase: Sister Chromatids Separate Metaphase->Anaphase Daughter_Cells Two Diploid Daughter Cells Anaphase->Daughter_Cells CENPE CENP-E Motor Protein CENPE->Metaphase Drives Chromosome Congression This compound This compound This compound->CENPE Inhibits ATPase Activity Apoptosis Apoptosis / Cell Death Mitotic_Arrest->Apoptosis

Caption: Mechanism of this compound-induced mitotic arrest.

Experimental_Workflow start Select New Cell Line viability 1. Primary Assay: Dose-Response Cell Viability (72-96h) start->viability ic50 Determine IC50 Value viability->ic50 secondary 2. Secondary Assays: Treat at 1x, 5x, 10x IC50 (16-24h) ic50->secondary flow Cell Cycle Analysis (Flow Cytometry) secondary->flow if Immunofluorescence (Microscopy) secondary->if results_flow Confirm G2/M Arrest? flow->results_flow results_if Confirm Polar Chromosomes? if->results_if validated Activity Validated results_flow->validated Yes troubleshoot Troubleshoot Experiment results_flow->troubleshoot No results_if->validated Yes results_if->troubleshoot No

Caption: Experimental workflow for validating this compound activity.

Troubleshooting_Tree start Problem: No significant decrease in cell viability q1 Is IC50 > 1µM? start->q1 a1_yes Possible Resistance. Verify mitotic arrest phenotype via microscopy. q1->a1_yes Yes q2 Was assay endpoint ≥ 72h? q1->q2 No a2_no Extend incubation time to 96h or longer as apoptosis may be delayed. q2->a2_no No q3 Was a wide dose range used (e.g., 0.1nM - 10µM)? q2->q3 Yes a3_no Repeat assay with a broader concentration range. q3->a3_no No a3_yes Check for compound stability or potential interactions with media. q3->a3_yes Yes

Caption: Troubleshooting logic for unexpected viability results.

References

JNJ-38877605 (JNJ0966) In Vivo Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the c-Met inhibitor JNJ-38877605 (also known as JNJ0966) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical pitfall to be aware of when using JNJ-38877605 in in vivo studies?

A1: The most significant challenge and critical pitfall of using JNJ-38877605 in vivo is the high potential for species-specific renal toxicity.[1][2][3] This toxicity is not observed in common preclinical models like rats and dogs but has been reported in rabbits and, crucially, in humans, which led to the discontinuation of its clinical development.[1][2][4]

Q2: What causes the renal toxicity associated with JNJ-38877605?

A2: The renal toxicity is caused by the formation of insoluble metabolites.[1][2] Specifically, metabolites identified as M1/3, M5/6, and M10 are generated through the activity of the enzyme aldehyde oxidase (AOX).[1][2] These metabolites have poor solubility and can precipitate in the renal tubules, forming crystals that lead to kidney damage, including degenerative and inflammatory changes.[2][3]

Q3: Why is this toxicity species-specific?

A3: The species specificity is due to differences in the metabolism of JNJ-38877605, particularly the activity of aldehyde oxidase (AOX).[4] Humans and rabbits exhibit higher levels of AOX activity, leading to a greater production of the insoluble metabolites (M1/3, M5/6, and M10).[1][2] In contrast, preclinical models such as rats and dogs have lower AOX activity, resulting in minimal formation of these toxic metabolites, and consequently, an absence of renal toxicity in these species.[1][3]

Q4: Which animal model is most appropriate for studying the toxicity of JNJ-38877605?

A4: Due to the similar metabolic profile concerning the formation of the M10 metabolite, the rabbit is considered a more suitable toxicology model than rats or dogs for studying JNJ-38877605.[1][2] However, it is important to note that even in rabbits, attempts to mitigate this toxicity with alternative dosing schedules or co-administration of agents like probenecid (B1678239) were unsuccessful at pharmacologically active doses.[2]

Q5: Are there any known off-target effects of JNJ-38877605?

A5: JNJ-38877605 is a highly selective c-Met kinase inhibitor. It has been shown to be over 833-fold more selective for c-Met than the next most potently inhibited kinase (Fms) out of a panel of 246 kinases.[1] The primary toxicity observed in vivo is related to its metabolism rather than direct off-target kinase inhibition.

Q6: What is the mechanism of action of JNJ-38877605?

A6: JNJ-38877605 is an orally available, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with an IC50 of 4.7 nM in in vitro kinase assays.[1][3] It binds with high affinity to the ATP-binding site of c-Met, leading to a slow reversibility of binding and inhibition of c-Met phosphorylation.[1][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected signs of toxicity in animal models (e.g., weight loss, lethargy, abnormal blood chemistry). Renal toxicity due to the formation of insoluble metabolites, particularly if using rabbits.Immediately discontinue dosing and perform a full necropsy with histopathological evaluation of the kidneys.[2] Analyze blood for markers of renal function such as serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN).[1] Consider that this compound has known renal toxicity issues that may preclude further in vivo use.[1][2]
Lack of anti-tumor efficacy in xenograft models. Sub-therapeutic dosing. Plasma concentrations may not have reached levels that result in anti-tumor activity in preclinical models.[3]Increase the dose with caution, being mindful of the potential for renal toxicity, especially in susceptible species. Monitor plasma drug concentrations to ensure adequate exposure.[3]
Difficulty in formulating JNJ-38877605 for oral administration. Poor solubility of the compound in aqueous solutions.A suggested formulation involves using a mixture of propylene (B89431) glycol, Tween 80, and D5W (5% dextrose in water). For example, a 100 mg/ml stock in propylene glycol can be mixed with Tween 80 and then diluted with D5W.[5] Freshly prepare the formulation before each use.

Experimental Protocols

In Vivo Xenograft Model for Efficacy Studies

  • Animal Model: 6-week-old immunodeficient nu/nu female mice.[5]

  • Cell Line: GTL16 human gastric carcinoma cells (or other relevant cell line with c-Met activation).

  • Cell Inoculation: Subcutaneously inject GTL16 cells into the posterior flank of the mice.[5]

  • Treatment: Once tumors are established, administer JNJ-38877605 orally (p.o.). A previously reported dose is 40 mg/kg/day.[5]

  • Monitoring: Monitor tumor growth and the general health of the animals. Plasma levels of relevant biomarkers (e.g., IL-8, GROα) can also be measured.[5]

Data Presentation

Table 1: In Vitro Potency of JNJ-38877605

Parameter Value Reference
c-Met Kinase IC504.7 nM[1][3]
Selectivity vs. Fms>833-fold[1]
Selectivity Panel>246 kinases[1]

Table 2: Reported In Vivo Dosing and Effects

Animal Model Dose Key Findings Reference
Mice (GTL16 xenograft)40 mg/kg/day (oral)Significant decrease in plasma IL-8 and GROα.[5]
Rabbits200-350 mg/kg/week (total)Increased kidney weights, renal crystal formation, degenerative and inflammatory changes.[1][2]
Rats and DogsNot specifiedFavorable safety profile with no observed renal toxicity.[1]
Humans (Phase I)100 mg BID to 400 mg BIDMild but recurrent renal toxicity observed in virtually all patients, even at sub-therapeutic doses.[1][4]

Visualizations

G cluster_metabolism Metabolic Pathway of JNJ-38877605 cluster_toxicity Toxicity Pathway This compound JNJ-38877605 M2 M2 (Demethylation) This compound->M2 M1_M3 M1/M3 (Hydroxylation) This compound->M1_M3 AOX Aldehyde Oxidase (AOX) (High in Humans & Rabbits) Insoluble_Metabolites Insoluble Metabolites (M1/M3, M5/M6) This compound->Insoluble_Metabolites Metabolism via M5_M6 M5/M6 (Hydroxylation) M2->M5_M6 M10 M10 (Glucuronidation) M2->M10 Crystal_Formation Crystal Formation in Renal Tubules Insoluble_Metabolites->Crystal_Formation Renal_Toxicity Renal Toxicity Crystal_Formation->Renal_Toxicity

Caption: Metabolic pathway of JNJ-38877605 leading to renal toxicity.

G cluster_workflow Troubleshooting Workflow for In Vivo Studies Start Start In Vivo Experiment Observe_Toxicity Observe Signs of Toxicity? Start->Observe_Toxicity Continue_Monitoring Continue Monitoring (Efficacy, PK/PD) Observe_Toxicity->Continue_Monitoring No Stop_Dosing Stop Dosing Immediately Observe_Toxicity->Stop_Dosing Yes Necropsy Perform Necropsy & Histopathology of Kidneys Stop_Dosing->Necropsy Analyze_Blood Analyze Blood Chemistry (SCr, BUN) Stop_Dosing->Analyze_Blood Confirm_Toxicity Confirm Renal Toxicity Necropsy->Confirm_Toxicity Analyze_Blood->Confirm_Toxicity

Caption: Troubleshooting workflow for observed toxicity in JNJ-38877605 studies.

References

Validation & Comparative

A Comparative Guide to JNJ-0966 and Broad-Spectrum MMP Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers investigating pathologies involving matrix metalloproteinases (MMPs), the choice of an inhibitor is a critical decision. Historically, broad-spectrum MMP inhibitors have been explored, but their clinical utility has been hampered by a lack of specificity and associated side effects.[1][2] A newer, more targeted approach is exemplified by JNJ-0966, a highly selective inhibitor of MMP-9 activation.[1][3] This guide provides an objective, data-driven comparison of JNJ-0966 and traditional broad-spectrum MMP inhibitors to aid in the selection of the most appropriate research tools.

Mechanism of Action: A Fundamental Distinction

The most significant difference between JNJ-0966 and broad-spectrum MMP inhibitors lies in their mechanism of action.

JNJ-0966 operates through a unique allosteric mechanism. It selectively binds to the zymogen form of MMP-9 (proMMP-9) and prevents its conversion into the catalytically active enzyme.[1][3] This inhibition of zymogen activation is highly specific and does not affect the enzymatic activity of already active MMP-9 or other MMPs.[3][4] JNJ-0966 interacts with a structural pocket near the cleavage site of the pro-domain, a site distinct from the catalytic zinc-binding domain targeted by broad-spectrum inhibitors.[1][3]

Broad-spectrum MMP inhibitors , such as Batimastat and Marimastat, function by directly targeting the highly conserved catalytic active site of MMPs.[5][6] These inhibitors typically contain a zinc-binding group, often a hydroxamate moiety, that chelates the essential zinc ion in the enzyme's active site, thereby blocking its proteolytic activity.[5][7] This mechanism, while effective at inhibiting MMP activity, lacks selectivity due to the structural similarity of the active sites across the MMP family.[1][2]

Performance and Specificity: A Quantitative Comparison

The differing mechanisms of action translate to vastly different selectivity profiles and potencies.

InhibitorTargetMechanism of ActionIC50Selectivity Profile
JNJ-0966 proMMP-9 ActivationAllosteric inhibition of zymogen activation440 nM[8]Highly selective for proMMP-9. No significant inhibition of proMMP-1, proMMP-2, or proMMP-3 activation. Does not inhibit the catalytic activity of MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14.[3]
Batimastat (BB-94) Catalytic activity of multiple MMPsZinc chelation at the active siteMMP-1: 3 nM, MMP-2: 4 nM, MMP-3: 20 nM, MMP-7: 6 nM, MMP-9: 4 nM[9][10]Broad-spectrum inhibitor of various MMPs.[9]
Marimastat (BB-2516) Catalytic activity of multiple MMPsZinc chelation at the active siteBroad-spectrum inhibitor of several MMPs including MMP-1, -2, -3, -7, -9, and -14.[11] Specific IC50 values vary across studies.Broad-spectrum inhibitor.[11][12]

Signaling Pathways and Cellular Effects

The selective nature of JNJ-0966 versus the broad activity of other inhibitors leads to distinct downstream effects on cellular signaling and function.

Broad-spectrum MMP inhibitors can impact a wide array of physiological and pathological processes due to the diverse roles of different MMPs in tissue remodeling, inflammation, and cell signaling.[13][14] Their lack of specificity has been linked to clinical trial failures, with side effects such as musculoskeletal syndrome attributed to the inhibition of multiple MMPs.[6][11][15]

JNJ-0966, by specifically targeting the activation of proMMP-9, offers a more refined tool to investigate the specific roles of this particular MMP. MMP-9 is implicated in various pathological processes, including neuroinflammation, cancer cell invasion, and angiogenesis.[3][13][16] By selectively inhibiting proMMP-9 activation, JNJ-0966 allows for the dissection of MMP-9's contribution to these processes without the confounding effects of inhibiting other MMPs.

MMP_Activation_and_Inhibition cluster_JNJ0966 JNJ-0966 Pathway cluster_BroadSpectrum Broad-Spectrum Inhibitor Pathway proMMP-9 proMMP-9 Active MMP-9 Active MMP-9 proMMP-9->Active MMP-9 Activation JNJ-0966 JNJ-0966 JNJ-0966->proMMP-9 Allosteric Binding (Inhibits Activation) Active MMPs Active MMPs (MMP-1, -2, -3, -9, etc.) ECM Degradation ECM Degradation Active MMPs->ECM Degradation Broad-Spectrum\nInhibitor Broad-Spectrum Inhibitor Broad-Spectrum\nInhibitor->Active MMPs Active Site Binding (Inhibits Activity)

Figure 1. Mechanisms of MMP inhibition.

Experimental Data and In Vivo Efficacy

JNJ-0966 has demonstrated efficacy in a preclinical model of neuroinflammation. In a mouse model of experimental autoimmune encephalomyelitis (EAE), oral administration of JNJ-0966 significantly reduced disease severity.[3] This effect is attributed to the inhibition of proMMP-9 activation in the central nervous system.[3]

Broad-spectrum MMP inhibitors have a more complex history. While some preclinical studies showed promise in cancer models, clinical trials with compounds like Marimastat and Batimastat were often disappointing.[15][17][18] The lack of efficacy and the prevalence of side effects have been major hurdles.[1][11]

Study TypeJNJ-0966Broad-Spectrum Inhibitors (e.g., Marimastat)
In Vitro Cell Invasion Assay Inhibited HT1080 cell invasion with an IC50 of 1.0 μM.[3]Doxycycline (a broad-spectrum MMP inhibitor) inhibited HT1080 cell invasion with an IC50 of 21.4 μM.[3]
In Vivo Efficacy Oral administration of 10 mg/kg and 30 mg/kg significantly diminished the clinical disease score in a mouse EAE model.[3]Marimastat showed some activity in Phase II trials based on serum tumor markers, but this did not translate to improved survival in several Phase III cancer trials.[17]
Clinical Development Preclinical stage.Several, including Marimastat and Batimastat, have undergone extensive clinical trials, but many have failed due to lack of efficacy and/or side effects.[1][15][17]

Experimental Protocols

ProMMP-9 Activation Assay (Fluorogenic Substrate)

This assay is designed to measure the conversion of inactive proMMP-9 to its active form.

Materials:

  • Recombinant human proMMP-9

  • Activating enzyme (e.g., trypsin or active MMP-3)

  • Fluorogenic MMP substrate (e.g., DQ-gelatin)

  • Assay buffer (e.g., Tris-based buffer with CaCl2, ZnCl2, and Brij-35)

  • Test compounds (JNJ-0966 or broad-spectrum inhibitors)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare solutions of proMMP-9, activating enzyme, and test compounds in assay buffer.

  • In the microplate, combine proMMP-9 and the test compound at various concentrations.

  • Initiate the activation by adding the activating enzyme.

  • Incubate at 37°C for a predetermined time to allow for proMMP-9 activation.

  • Add the fluorogenic MMP substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a fluorometer (e.g., excitation/emission wavelengths of 485/520 nm for DQ-gelatin).

  • The rate of increase in fluorescence is proportional to the amount of active MMP-9.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

experimental_workflow Start Start Prepare Reagents Prepare proMMP-9, activator, and inhibitors Start->Prepare Reagents Plate Setup Add proMMP-9 and inhibitors to plate Prepare Reagents->Plate Setup Activation Add activator and incubate at 37°C Plate Setup->Activation Substrate Addition Add fluorogenic substrate Activation->Substrate Addition Measurement Measure fluorescence over time Substrate Addition->Measurement Analysis Calculate % inhibition and IC50 Measurement->Analysis End End Analysis->End

Figure 2. ProMMP-9 activation assay workflow.

Conclusion

JNJ-0966 represents a significant advancement in the field of MMP inhibition by offering a highly selective tool to probe the function of MMP-9. Its unique allosteric mechanism of inhibiting zymogen activation contrasts sharply with the direct, non-selective active site binding of traditional broad-spectrum MMP inhibitors. This high selectivity minimizes the potential for off-target effects that have plagued the clinical development of broad-spectrum inhibitors. For researchers aiming to specifically investigate the role of MMP-9 in disease, JNJ-0966 provides a more precise and potentially more translatable research tool compared to the broad-spectrum alternatives. The choice between these inhibitors will ultimately depend on the specific research question, with JNJ-0966 being the superior choice for studies focused on the specific contributions of MMP-9.

References

A Comparative Guide to MMP-9 Inhibitors: JNJ0966 vs. SB-3CT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of matrix metalloproteinase-9 (MMP-9) inhibition, the choice of a suitable chemical probe or therapeutic lead is critical. This guide provides a detailed, data-driven comparison of two prominent MMP-9 inhibitors, JNJ0966 and SB-3CT, highlighting their distinct mechanisms of action, inhibitory profiles, and supporting experimental data.

At a Glance: Key Differences

FeatureThis compoundSB-3CT
Mechanism of Action Allosteric inhibitor of proMMP-9 activationCompetitive, mechanism-based inhibitor of the catalytic domain
Primary Target proMMP-9 (Zymogen)Active MMP-9 and MMP-2
Reported IC50/Ki for MMP-9 IC50: 440 nM[1][2][3]Ki: 400 - 600 nM[4][5]
Selectivity Highly selective for proMMP-9 over other proMMPs and active MMPs[6][7]Selective for gelatinases (MMP-9 and MMP-2) over other MMPs[4][8]
In Vivo Efficacy Demonstrated in mouse models of experimental autoimmune encephalomyelitis (EAE)[1][6][7]Demonstrated in animal models of stroke, traumatic brain injury, and pre-eclampsia[8][9][10]
Blood-Brain Barrier Permeability Brain penetrant[2][3]Crosses the blood-brain barrier[4][5][11]

In-Depth Inhibitor Profiles

This compound: A Novel Allosteric Approach

This compound represents a unique strategy for MMP-9 inhibition by targeting the inactive zymogen form, proMMP-9.[1][6] It functions as an allosteric inhibitor, binding to a pocket near the zymogen cleavage site, thereby preventing its conversion into the catalytically active enzyme.[1][6] This mechanism confers high selectivity for MMP-9.

Quantitative Data for this compound

ParameterValueSpeciesAssay ConditionsReference
IC50 (proMMP-9 activation) 440 nM (95% CI: 341–567 nM)Recombinant HumanproMMP-9 activated by catalytic MMP-3[1]
Selectivity No inhibition of proMMP-1, proMMP-2, or proMMP-3 activationRecombinant HumanActivated by trypsin or MMP-14[1]
Catalytic Activity Inhibition No effect on MMP-1, -2, -3, -9, or -14Recombinant Human---[1][6][7]
Cell Invasion Assay (HT-1080 cells) IC50: 1 µMHuman fibrosarcoma cell lineMatrigel™ assay[12]
SB-3CT: A Potent Gelatinase Inhibitor

SB-3CT is a well-established, potent, and competitive inhibitor that targets the catalytic domain of gelatinases, primarily MMP-9 and MMP-2.[4][8] It is described as a mechanism-based or "suicide type" inhibitor, which involves the enzyme-catalyzed opening of its thiirane (B1199164) ring, leading to a stable zinc-thiolate species in the active site.[8][13]

Quantitative Data for SB-3CT

ParameterValueSpeciesAssay ConditionsReference
Ki (MMP-9) 400 nMNot Specified---[4][5]
Ki (MMP-9) 600 nMNot Specified---[4]
Ki (MMP-2) 13.9 nMNot Specified---[4]
Ki (MMP-2) 28 nMNot Specified---[5]
Selectivity (Ki) MMP-1: 206 µM, MMP-3: 15 µM, MMP-7: 96 µMNot Specified---[14]

Experimental Methodologies

ProMMP-9 Activation Inhibition Assay (for this compound)

This assay evaluates the ability of a compound to prevent the conversion of the inactive proMMP-9 to its active form.

  • Reagents : Recombinant human proMMP-9, a catalytic domain of an activating MMP (e.g., MMP-3), a fluorescent MMP substrate (e.g., DQ-gelatin), and the test compound (this compound).

  • Procedure :

    • ProMMP-9 and the activating MMP are incubated together in the presence or absence of the test compound.

    • The fluorescent substrate is then added to the mixture.

    • The generation of active MMP-9 leads to the cleavage of the quenched fluorescent substrate, resulting in an increase in fluorescence.

    • The fluorescence is measured over time using a plate reader.

  • Data Analysis : The rate of fluorescence increase is proportional to the amount of active MMP-9 generated. The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.[1]

Gelatin Zymography (for SB-3CT)

Gelatin zymography is a common technique used to detect the activity of gelatinases like MMP-9 and MMP-2.

  • Sample Preparation : Protein samples (e.g., cell lysates, conditioned media) are mixed with a non-reducing sample buffer.

  • Electrophoresis : The samples are run on a polyacrylamide gel co-polymerized with gelatin.

  • Renaturation and Development : After electrophoresis, the gel is washed in a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

  • Staining : The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue).

  • Visualization : Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight of the bands can be used to distinguish between pro- and active forms of MMP-9 and MMP-2. The effect of an inhibitor like SB-3CT can be observed by a decrease in the intensity of these clear bands.[15]

Signaling Pathways and Experimental Workflows

MMP9_Activation_Pathway MMP-9 Activation and Inhibition Pathways cluster_activation MMP-9 Activation cluster_inhibition Inhibition Mechanisms proMMP-9 proMMP-9 Active MMP-9 Active MMP-9 proMMP-9->Active MMP-9 Cleavage Activating Protease (e.g., MMP-3) Activating Protease (e.g., MMP-3) Activating Protease (e.g., MMP-3)->proMMP-9 ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Proteolysis This compound This compound This compound->proMMP-9 Allosteric Binding (Prevents Activation) SB3CT SB3CT SB3CT->Active MMP-9 Competitive Binding (Blocks Catalytic Site)

Caption: Mechanisms of MMP-9 activation and inhibition by this compound and SB-3CT.

Experimental_Workflow In Vitro MMP-9 Inhibition Assay Workflow cluster_this compound This compound Assay cluster_SB3CT SB-3CT Assay A1 Incubate proMMP-9, MMP-3, and this compound A2 Add DQ-gelatin A1->A2 A3 Measure Fluorescence A2->A3 End End A3->End B1 Prepare Protein Sample (e.g., with active MMP-9) B2 Incubate with SB-3CT B1->B2 B3 Gelatin Zymography B2->B3 B4 Analyze Bands B3->B4 B4->End Start Start Start->A1 Start->B1

Caption: Workflow for in vitro MMP-9 inhibition assays for this compound and SB-3CT.

Conclusion

This compound and SB-3CT offer two distinct and valuable approaches to the inhibition of MMP-9. The choice between them will largely depend on the specific research question and experimental context.

  • This compound is an ideal tool for studies aiming to specifically dissect the role of de novo MMP-9 activation, offering high selectivity for the zymogen form. Its allosteric mechanism provides a modern approach to kinase inhibition.

  • SB-3CT is a potent, well-characterized inhibitor suitable for studies where the inhibition of already active MMP-9 (and MMP-2) is desired. Its broad use in various in vivo models provides a wealth of comparative data.

Both compounds are brain penetrant, making them suitable for neurological research. A thorough understanding of their mechanisms and inhibitory profiles, as outlined in this guide, is paramount for the accurate interpretation of experimental results and the advancement of MMP-9-targeted therapeutic strategies.

References

JNJ0966 vs. Marimastat: A Comparative Analysis of MMP-9 Inhibition and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JNJ0966 and Marimastat, focusing on their distinct mechanisms of matrix metalloproteinase-9 (MMP-9) inhibition and their selectivity profiles. The information is supported by experimental data to facilitate informed decisions in research and development.

This compound and Marimastat represent two distinct strategies for targeting MMP-9, an enzyme implicated in various pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases. While both compounds ultimately reduce MMP-9 activity, their mechanisms of action and selectivity profiles differ significantly, impacting their potential therapeutic applications and side-effect profiles.

Executive Summary

Marimastat is a broad-spectrum, active-site inhibitor of multiple MMPs, demonstrating potent inhibition against the catalytically active forms of these enzymes. In contrast, this compound is a highly selective, allosteric inhibitor that specifically targets the activation of the MMP-9 zymogen (proMMP-9), preventing its conversion to the active enzyme without affecting other MMPs or the already active form of MMP-9.

Data Presentation: Quantitative Inhibitor Potency

The following table summarizes the inhibitory potency (IC50) of this compound and Marimastat against MMP-9 and other MMPs. It is crucial to note the different assay endpoints for each inhibitor, reflecting their distinct mechanisms.

InhibitorTargetIC50 (nM)Mechanism of Action
This compound proMMP-9 Activation440[1][2][3]Allosteric inhibition of zymogen activation
proMMP-1 ActivationNo significant inhibition at 10,000 nM[2][3]
proMMP-2 ActivationNo significant inhibition at 10,000 nM[2][3]
proMMP-3 ActivationNo significant inhibition at 10,000 nM[2][3]
Marimastat Active MMP-93[4][5][6]Competitive, active-site inhibition
Active MMP-15[4][5]
Active MMP-26[4][5]
Active MMP-713[4][5]
Active MMP-149[4][5]

Mechanism of Action and Selectivity

Marimastat is a synthetic, broad-spectrum matrix metalloproteinase inhibitor.[7] Its mechanism of action involves a hydroxamate group that chelates the zinc ion within the catalytic site of MMPs, thereby competitively inhibiting their enzymatic activity.[7] This leads to potent inhibition of several MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14.[4][5]

This compound , conversely, employs a novel, allosteric mechanism. It is a highly selective inhibitor of the activation of proMMP-9, the inactive zymogen form of MMP-9.[1][2][3] It does not inhibit the catalytic activity of already active MMP-9 or other MMPs.[3] Studies have shown that this compound does not significantly affect the activation of proMMP-1, proMMP-2, or proMMP-3, highlighting its remarkable selectivity for MMP-9.[2][3]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and Marimastat necessitate different experimental approaches to evaluate their activity. Below are diagrams illustrating the logical workflow for assessing each inhibitor.

marimastat_workflow cluster_reagents Reagents cluster_assay Assay Procedure cluster_analysis Data Analysis active_mmp9 Active MMP-9 Enzyme mix Incubate MMP-9 with Marimastat active_mmp9->mix substrate Fluorogenic MMP-9 Substrate add_substrate Add Substrate substrate->add_substrate marimastat Marimastat (Test Inhibitor) marimastat->mix buffer Assay Buffer buffer->mix mix->add_substrate measure Measure Fluorescence (Kinetic Reading) add_substrate->measure plot Plot Fluorescence vs. Time measure->plot calculate Calculate Rate of Reaction plot->calculate ic50 Determine IC50 Value calculate->ic50

Workflow for Marimastat IC50 Determination

jnj0966_workflow cluster_reagents Reagents cluster_assay Assay Procedure cluster_analysis Data Analysis pro_mmp9 proMMP-9 (Zymogen) pre_incubate Pre-incubate proMMP-9 with this compound pro_mmp9->pre_incubate activator Activating Protease (e.g., Trypsin) activate Add Activating Protease activator->activate This compound This compound (Test Inhibitor) This compound->pre_incubate substrate Fluorogenic MMP-9 Substrate measure_activity Add Substrate & Measure Fluorescence substrate->measure_activity pre_incubate->activate activate->measure_activity plot Plot Activity vs. [this compound] measure_activity->plot ic50 Determine IC50 for Activation Inhibition plot->ic50

Workflow for this compound proMMP-9 Activation Inhibition Assay

Experimental Protocols

Fluorometric Assay for Catalytically Active MMP-9 Inhibition (Marimastat)

This protocol is designed to determine the IC50 value of a direct inhibitor of active MMP-9, such as Marimastat.

1. Materials and Reagents:

  • Recombinant active Human MMP-9

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Marimastat

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation/emission wavelengths of 325/393 nm or 490/520 nm, depending on the substrate.[7][8]

2. Procedure:

  • Prepare serial dilutions of Marimastat in Assay Buffer.

  • In a 96-well plate, add the diluted Marimastat solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the active MMP-9 enzyme solution to all wells except the negative control.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Initiate the reaction by adding the fluorogenic MMP-9 substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.[8]

3. Data Analysis:

  • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of Marimastat.

  • Calculate the percentage of inhibition for each concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the Marimastat concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[9]

ProMMP-9 Activation Inhibition Assay (this compound)

This protocol is designed to assess the ability of a compound like this compound to inhibit the activation of the MMP-9 zymogen.

1. Materials and Reagents:

  • Recombinant Human proMMP-9

  • Activating protease (e.g., Trypsin or active MMP-3)

  • This compound

  • Fluorogenic MMP-9 substrate

  • Assay Buffer

  • 96-well black microplate

  • Fluorescence microplate reader

2. Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the diluted this compound solutions and the proMMP-9 solution.

  • Pre-incubate the plate to allow this compound to bind to proMMP-9.

  • Initiate the activation by adding the activating protease (e.g., Trypsin).

  • Allow the activation reaction to proceed for a defined period at 37°C.

  • Add the fluorogenic MMP-9 substrate to all wells.

  • Measure the end-point fluorescence after a set incubation time or monitor the reaction kinetically.

3. Data Analysis:

  • Subtract the background fluorescence (wells with no proMMP-9).

  • Calculate the percentage of inhibition of MMP-9 activity (which reflects the inhibition of activation) for each this compound concentration relative to the control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value for the inhibition of proMMP-9 activation.

Conclusion

This compound and Marimastat represent two fundamentally different approaches to MMP-9 inhibition. Marimastat is a potent, broad-spectrum inhibitor of catalytically active MMPs, which may offer therapeutic benefits in contexts where multiple MMPs are dysregulated. However, this lack of selectivity has been associated with adverse effects in clinical trials. This compound, with its highly selective, allosteric inhibition of proMMP-9 activation, presents a more targeted approach. This specificity may lead to a better safety profile by avoiding the inhibition of other beneficial MMPs. The choice between these or similar inhibitors will depend on the specific therapeutic context and the desired selectivity profile.

References

Validating the Allosteric Mechanism of JNJ0966: A Comparative Guide to MMP-9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic enzyme inhibition, the pursuit of selectivity remains a paramount challenge. Traditional orthosteric inhibitors, which target the highly conserved active site of enzymes, often suffer from off-target effects due to structural similarities across enzyme families. Allosteric inhibitors, which bind to distinct, less conserved sites to modulate enzyme activity, offer a promising alternative for achieving greater specificity. This guide delves into the allosteric inhibitory mechanism of JNJ0966, a selective inhibitor of matrix metalloproteinase-9 (MMP-9) zymogen activation, and compares its performance with other MMP inhibitors, providing researchers with the data and methodologies to evaluate this unique mechanism.

Introduction to this compound and its Allosteric Inhibition of MMP-9

This compound has been identified as a highly selective compound that inhibits the activation of the MMP-9 zymogen (pro-MMP-9), thereby preventing the generation of the catalytically active enzyme.[1][2] Unlike traditional MMP inhibitors that target the catalytic zinc-binding site, this compound interacts with a structural pocket near the zymogen cleavage site at Arg-106.[1][3] This allosteric binding prevents the proteolytic cleavage required for the maturation of pro-MMP-9 into its active form.[1][4] This mechanism confers a high degree of selectivity for MMP-9, with no significant activity against other MMPs such as MMP-1, MMP-2, MMP-3, and MMP-14, nor does it inhibit the activation of the closely related MMP-2 zymogen.[1][4]

The validation of this allosteric mechanism is crucial for the development of a new class of highly selective MMP inhibitors, which could circumvent the clinical failures associated with broad-spectrum MMP inhibitors.[1]

Comparative Analysis of MMP-9 Inhibitors

To understand the advantages of this compound's allosteric mechanism, it is essential to compare it with other MMP inhibitors that employ different modes of action.

InhibitorTargetMechanism of ActionIC50Key Features
This compound pro-MMP-9Allosteric inhibition of zymogen activation440 nM[5]Highly selective for MMP-9; does not inhibit the active enzyme.[1][4]
Marimastat (BB-2516) MMPs (broad-spectrum)Orthosteric, competitive, zinc-chelatingVariable (nM range)Broad-spectrum MMP inhibitor; clinical development halted due to musculoskeletal side effects.
Batimastat (BB-94) MMPs (broad-spectrum)Orthosteric, competitive, zinc-chelatingVariable (nM range)First synthetic MMP inhibitor to enter clinical trials; poor oral bioavailability.
SB-3CT MMP-2, MMP-9Orthosteric, competitive, zinc-chelatingMMP-9: 14 nMSelective for gelatinases (MMP-2 and MMP-9).
Ilomastat (GM6001) MMPs (broad-spectrum)Orthosteric, competitive, zinc-chelatingVariable (nM range)Broad-spectrum MMP inhibitor used widely in research.

Experimental Protocols for Validating Allosteric Inhibition

1. MMP-9 Zymogen Activation Assay

  • Objective: To determine the effect of an inhibitor on the conversion of pro-MMP-9 to active MMP-9.

  • Principle: Pro-MMP-9 is incubated with a activating protease (e.g., trypsin or MMP-3) in the presence and absence of the test compound. The generation of active MMP-9 is then measured using a fluorogenic substrate.

  • Protocol:

    • Recombinant human pro-MMP-9 is pre-incubated with varying concentrations of this compound or a control inhibitor for 30 minutes at 37°C in assay buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).

    • Activation is initiated by the addition of trypsin (10 µg/mL).

    • The reaction is incubated for 2 hours at 37°C.

    • A fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is added to a final concentration of 10 µM.

    • Fluorescence is monitored kinetically at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.

    • The rate of substrate cleavage is proportional to the amount of active MMP-9 generated. IC50 values are calculated from the dose-response curve.

2. Direct MMP-9 Enzymatic Activity Assay

  • Objective: To determine if the inhibitor has a direct effect on the catalytic activity of already activated MMP-9.

  • Protocol:

    • Active human MMP-9 is incubated with varying concentrations of this compound or a control inhibitor for 30 minutes at 37°C in assay buffer.

    • The fluorogenic MMP-9 substrate is added.

    • Fluorescence is monitored as described above.

    • A lack of inhibition indicates that the compound does not target the active site of the enzyme.[1][4]

3. Surface Plasmon Resonance (SPR) for Binding Analysis

  • Objective: To characterize the binding kinetics of the inhibitor to pro-MMP-9.

  • Protocol:

    • Recombinant human pro-MMP-9 is immobilized on a sensor chip.

    • Varying concentrations of this compound are flowed over the chip surface.

    • Association and dissociation rates are measured to determine the binding affinity (KD).

Signaling Pathways and Experimental Workflows

MMP-9 Activation Pathway and Inhibition by this compound

MMP9_Activation_Pathway cluster_extracellular Extracellular Space cluster_inhibition Inhibition Mechanism Pro-MMP-9 Pro-MMP-9 Active MMP-9 Active MMP-9 Pro-MMP-9->Active MMP-9 Proteolytic Cleavage This compound This compound This compound->Pro-MMP-9 Allosteric Binding Activator e.g., Trypsin, MMP-3 Activator->Pro-MMP-9 This compound binds to a site distant from the catalytic domain on pro-MMP-9, preventing the conformational change necessary for proteolytic activation. This compound binds to a site distant from the catalytic domain on pro-MMP-9, preventing the conformational change necessary for proteolytic activation.

Caption: Allosteric inhibition of pro-MMP-9 activation by this compound.

Experimental Workflow for Validating this compound's Mechanism

Experimental_Workflow Start Start Zymogen_Activation_Assay MMP-9 Zymogen Activation Assay Start->Zymogen_Activation_Assay Test effect on pro-MMP-9 activation Direct_Enzymatic_Assay Direct MMP-9 Enzymatic Assay Zymogen_Activation_Assay->Direct_Enzymatic_Assay Inhibition Observed SPR_Binding_Assay Surface Plasmon Resonance (SPR) Direct_Enzymatic_Assay->SPR_Binding_Assay No direct inhibition Conclusion Conclusion SPR_Binding_Assay->Conclusion Confirm allosteric binding to zymogen

Caption: Workflow for confirming the allosteric inhibition mechanism of this compound.

A Note on Allosteric TYK2 Inhibition: A Separate Paradigm

While this guide focuses on this compound and MMP-9, it is worth noting that the principle of allosteric inhibition is being successfully applied to other targets, such as Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[6][7] Allosteric TYK2 inhibitors like Deucravacitinib (BMS-986165) bind to the regulatory pseudokinase (JH2) domain, stabilizing an inactive conformation of the kinase domain (JH1).[7][8][9][10][11] This mechanism provides high selectivity for TYK2 over other highly homologous JAK family members, offering a promising therapeutic strategy for autoimmune diseases.[6][7][8][10][12] The success of these TYK2 inhibitors further validates the power of allosteric modulation in achieving drug selectivity.

TYK2 Allosteric Inhibition Mechanism

TYK2_Inhibition TYK2 JH2 (Pseudokinase) JH1 (Kinase) Signal_Transduction Signal_Transduction TYK2:jh1->Signal_Transduction Phosphorylation Allosteric_Inhibitor Deucravacitinib Allosteric_Inhibitor->TYK2:jh2 Binds to regulatory domain Allosteric_Inhibitor->Signal_Transduction Inhibits ATP ATP ATP->TYK2:jh1 Competes for active site

Caption: Allosteric inhibition of TYK2 by binding to the JH2 regulatory domain.

Conclusion

The validation of this compound's allosteric mechanism of inhibition marks a significant advancement in the development of selective MMP-9 inhibitors. By targeting the zymogen form and preventing its activation, this compound avoids the challenges of active site-directed inhibition and offers a new therapeutic avenue for diseases where MMP-9 is implicated. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further explore and validate this and other allosteric modulators, paving the way for a new generation of highly selective and potentially safer therapeutics.

References

JNJ0966 vs. GM6001: A Comparative Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of matrix metalloproteinases (MMPs) is critical in various physiological and pathological processes, including cancer metastasis, inflammation, and fibrosis. The selection of an appropriate MMP inhibitor is paramount for generating reliable and interpretable data in cell-based assays. This guide provides an objective comparison of two widely used MMP inhibitors, JNJ0966 and GM6001, focusing on their performance, mechanism of action, and target selectivity, supported by experimental data.

Executive Summary

This compound and GM6001 represent two distinct classes of MMP inhibitors. This compound is a highly selective, allosteric inhibitor that specifically targets the activation of proMMP-9, offering a nuanced approach to modulating MMP-9 activity. In contrast, GM6001 (also known as Ilomastat or Galardin) is a broad-spectrum, active-site inhibitor with potent activity against a wide range of MMPs. This fundamental difference in their mechanism of action dictates their suitability for different experimental questions. While this compound is ideal for dissecting the specific role of MMP-9 activation, GM6001 is a powerful tool for investigating the general effects of MMP inhibition. However, the broad-spectrum nature of GM6001 can lead to off-target effects, a crucial consideration in experimental design.

Mechanism of Action

This compound is a novel, highly selective inhibitor of MMP-9 zymogen (proMMP-9) activation.[1][2][3] It functions not by blocking the catalytic activity of the mature enzyme, but by preventing the conversion of the inactive proenzyme into its catalytically active form.[1][2] Structural and biochemical studies have revealed that this compound binds to a structural pocket near the zymogen cleavage site of proMMP-9, distinct from the catalytic domain.[4][5] This allosteric inhibition mechanism confers its high selectivity for MMP-9 activation.[2][4]

GM6001 is a potent, broad-spectrum inhibitor of MMPs.[6][7][8] It belongs to the class of hydroxamic acid-based inhibitors that act by chelating the zinc ion within the catalytic active site of MMPs.[9][10] This mechanism leads to the reversible inhibition of the enzymatic activity of a wide range of MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9.[6]

cluster_this compound This compound Mechanism cluster_GM6001 GM6001 Mechanism proMMP-9 proMMP-9 Active MMP-9 Active MMP-9 proMMP-9->Active MMP-9 Activation This compound This compound This compound->proMMP-9 Allosteric Inhibition MMPs (1, 2, 3, 9, etc.) MMPs (1, 2, 3, 9, etc.) Inactive MMPs Inactive MMPs MMPs (1, 2, 3, 9, etc.)->Inactive MMPs Catalytic Inhibition GM6001 GM6001 GM6001->MMPs (1, 2, 3, 9, etc.)

Figure 1. Mechanisms of action for this compound and GM6001.

Performance in Cell-Based Assays: A Quantitative Comparison

The differential effects of this compound and GM6001 are evident in various cell-based assays. A key study directly compared their efficacy in an HT1080 fibrosarcoma cell invasion assay, which measures the ability of cells to migrate through a Matrigel™ extracellular matrix layer.

InhibitorIC50 (HT1080 Cell Invasion Assay)TargetMechanismReference
This compound 1.0 µMproMMP-9 ActivationAllosteric[2]
GM6001 1.4 µMBroad-Spectrum MMPsActive-Site[2]

In this assay, both inhibitors demonstrated comparable potency in preventing cellular invasion.[2] However, the interpretation of these results differs based on their mechanisms. The effect of this compound can be specifically attributed to the inhibition of proMMP-9 activation, while the effect of GM6001 reflects the broader inhibition of multiple MMPs that may contribute to this process.

Target Specificity and Off-Target Effects

The most significant distinction between this compound and GM6001 lies in their target specificity.

This compound exhibits remarkable selectivity. It has been shown to have no effect on the catalytic activity of MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14.[2][4] Furthermore, it does not inhibit the activation of the closely related MMP-2 zymogen.[2][4] This high degree of selectivity makes this compound an invaluable tool for isolating the specific contribution of MMP-9 activation in complex biological systems. While the possibility of unknown off-target effects cannot be entirely excluded, current data suggests a very clean pharmacological profile.[2]

GM6001 , as a broad-spectrum inhibitor, has a wide range of MMP targets. Its IC50 and Ki values are in the low nanomolar range for several MMPs, indicating high potency but low selectivity.[6][9]

MMP TargetGM6001 IC50GM6001 Ki
MMP-1 1.5 nM0.4 nM
MMP-2 1.1 nM0.39 nM
MMP-3 1.9 nM26 nM
MMP-8 0.18 nM
MMP-9 0.5 nM0.2 nM
MMP-14 5.2 nM

Data compiled from multiple sources.[6][9]

This lack of selectivity is a double-edged sword. While useful for establishing the general involvement of MMPs, it can also lead to significant off-target effects. The most well-documented side effect of broad-spectrum hydroxamic acid-based MMP inhibitors like GM6001 is musculoskeletal syndrome (MSS), which is thought to be related to the inhibition of other metalloproteinases.[9][11] In cell-based assays, this can manifest as unexpected effects on cell behavior, such as alterations in cell protrusive activity and morphology, which may not be directly related to the intended MMP targets.[12]

Experimental Protocols

HT1080 Cellular Invasion Assay

This assay is a common method to evaluate the invasive potential of cancer cells and the efficacy of MMP inhibitors.

Materials:

  • HT1080 human fibrosarcoma cells

  • Matrigel™ Basement Membrane Matrix

  • 24-well Transwell inserts with 8.0 µm pore size

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • This compound and GM6001

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Protocol:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel™ and allow it to solidify.

  • Starve HT1080 cells in serum-free medium overnight.

  • Harvest and resuspend the cells in serum-free medium containing various concentrations of this compound, GM6001, or a vehicle control.

  • Add the cell suspension to the upper chamber of the Matrigel™-coated Transwell inserts.

  • Fill the lower chamber with medium containing 10% FBS as a chemoattractant.

  • Incubate the plate for 24-48 hours to allow for cell invasion.

  • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Alternatively, for a quantitative readout, label the cells with a fluorescent dye like Calcein-AM and measure the fluorescence of the invaded cells using a plate reader.

  • Calculate the percentage of invasion relative to the control and determine the IC50 values for each inhibitor.

Start Start Coat Transwell with Matrigel Coat Transwell with Matrigel Start->Coat Transwell with Matrigel Starve HT1080 Cells Starve HT1080 Cells Coat Transwell with Matrigel->Starve HT1080 Cells Treat Cells with Inhibitors Treat Cells with Inhibitors Starve HT1080 Cells->Treat Cells with Inhibitors Add Cells to Upper Chamber Add Cells to Upper Chamber Treat Cells with Inhibitors->Add Cells to Upper Chamber Add Chemoattractant to Lower Chamber Add Chemoattractant to Lower Chamber Add Cells to Upper Chamber->Add Chemoattractant to Lower Chamber Incubate Incubate Add Chemoattractant to Lower Chamber->Incubate Remove Non-invading Cells Remove Non-invading Cells Incubate->Remove Non-invading Cells Stain/Label Invading Cells Stain/Label Invading Cells Remove Non-invading Cells->Stain/Label Invading Cells Quantify Invasion Quantify Invasion Stain/Label Invading Cells->Quantify Invasion End End Quantify Invasion->End

Figure 2. Workflow for a typical cell invasion assay.

Gelatin Zymography

This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in cell culture supernatants or cell lysates.

Materials:

  • Polyacrylamide gels containing gelatin

  • SDS-PAGE running and loading buffers

  • Cell culture supernatant or cell lysate samples

  • Incubation buffer (e.g., Tris-HCl, CaCl2, NaN3)

  • Staining solution (e.g., Coomassie Brilliant Blue R-250)

  • Destaining solution (e.g., methanol, acetic acid, water)

Protocol:

  • Prepare cell culture supernatants or lysates containing MMPs. To assess the effect of inhibitors, cells can be pre-treated with this compound or GM6001.

  • Mix the samples with non-reducing SDS-PAGE loading buffer and load onto a gelatin-containing polyacrylamide gel without prior boiling.

  • Run the electrophoresis at a constant voltage in a cold room or on ice.

  • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

  • Incubate the gel in an incubation buffer at 37°C for 12-24 hours to allow for gelatin degradation by the MMPs.

  • Stain the gel with Coomassie Brilliant Blue R-250.

  • Destain the gel. Areas of gelatin degradation will appear as clear bands against a blue background. The molecular weight of the bands can be used to identify the specific MMPs (e.g., proMMP-9 at ~92 kDa, active MMP-9 at ~82 kDa).

Conclusion and Recommendations

The choice between this compound and GM6001 should be guided by the specific research question.

Use this compound when:

  • The goal is to specifically investigate the role of MMP-9 activation .

  • High selectivity is crucial to avoid confounding results from the inhibition of other MMPs.

  • Studying the upstream regulation of MMP-9 activity is the primary focus.

Use GM6001 when:

  • The objective is to determine the general involvement of multiple MMPs in a biological process.

  • A potent, broad-spectrum inhibition of MMP catalytic activity is required.

  • The potential for off-target effects is acknowledged and can be controlled for in the experimental design.

For researchers aiming for a nuanced understanding of specific MMP functions, the highly selective nature of this compound offers a significant advantage. For broader, more exploratory studies on the overall impact of MMPs, GM6001 remains a valuable, albeit less specific, tool. In many cases, using both inhibitors in parallel can provide a more complete picture of the roles of MMPs in a given cell-based model.

References

JNJ0966 Demonstrates High Specificity for MMP-9 Zymogen Activation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data highlights the selective inhibitory action of JNJ0966 on the activation of matrix metalloproteinase-9 (MMP-9), distinguishing it from other closely related proteases. This specificity is attributed to its unique allosteric mechanism of action, targeting the pro-enzyme (zymogen) form of MMP-9.

JNJ-77060966 (this compound) has been identified as a highly selective inhibitor that prevents the conversion of proMMP-9 into its active enzymatic form.[1][2] This targeted approach offers a significant advantage over broad-spectrum MMP inhibitors, which have been associated with limited clinical utility due to off-target effects.[2] The selectivity of this compound stems from its interaction with a structural pocket near the zymogen cleavage site of MMP-9, a mechanism distinct from inhibitors that target the conserved catalytic domain of active MMPs.[1][2]

Comparative Inhibitory Activity

To assess its specificity, this compound was tested against a panel of other matrix metalloproteinases. The compound showed significant inhibition of proMMP-9 activation, with a reported IC50 of approximately 429 to 440 nM.[1][3] In contrast, at a concentration of 10 μM, this compound did not demonstrate significant inhibition of the activation of proMMP-1, proMMP-2, or proMMP-3.[1][3] Furthermore, the compound had no effect on the catalytic activity of already active MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14.[2]

Protease (Pro-form)This compound Concentration% Inhibition of ActivationIC50
proMMP-110 µMNot SignificantNot Determined
proMMP-210 µMNot SignificantNot Determined
proMMP-310 µMNot SignificantNot Determined
proMMP-910 µMSignificant~440 nM[3]

Table 1: Specificity of this compound against various pro-matrix metalloproteinases. Data indicates that this compound selectively inhibits the activation of proMMP-9.

Experimental Protocol: Protease Activation Inhibition Assay

The specificity of this compound was determined by assessing its ability to prevent the activation of pro-MMPs by a common activating enzyme, such as trypsin. The general workflow for such an assay is as follows:

  • Reagent Preparation : Recombinant pro-forms of the various MMPs (e.g., proMMP-1, proMMP-2, proMMP-3, and proMMP-9) are prepared in a suitable buffer. The activating enzyme (e.g., trypsin) and the inhibitor (this compound) at various concentrations are also prepared.

  • Incubation : The pro-MMPs are incubated with the activating enzyme in the presence and absence of different concentrations of this compound. This reaction allows for the proteolytic cleavage of the pro-domain, leading to the activation of the MMP.

  • Activity Measurement : The activity of the mature, activated MMP is then measured. This is typically done using a fluorogenic substrate that is specifically cleaved by the active MMP, releasing a fluorescent signal. The intensity of the fluorescence is proportional to the amount of active enzyme.

  • Data Analysis : The percentage of inhibition of activation is calculated by comparing the activity in the presence of the inhibitor to the activity in the absence of the inhibitor (control). The IC50 value, which is the concentration of the inhibitor required to reduce the activation by 50%, is then determined from a dose-response curve.

Protease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis ProMMPs Pro-MMPs (proMMP-1, -2, -3, -9) Incubation Incubation (Pro-MMP + Activator ± this compound) ProMMPs->Incubation Activator Activating Enzyme (e.g., Trypsin) Activator->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation ActivityAssay Measure MMP Activity (Fluorogenic Substrate) Incubation->ActivityAssay DataAnalysis Data Analysis (% Inhibition, IC50) ActivityAssay->DataAnalysis

Fig. 1: Experimental workflow for assessing protease inhibitor specificity.

Allosteric Inhibition of Zymogen Activation

The high selectivity of this compound is a direct result of its novel mechanism of action. Instead of competing with the substrate at the highly conserved active site of mature MMPs, this compound binds to an allosteric site on the proMMP-9 zymogen. This binding event induces a conformational change that prevents the initial proteolytic cleavage required for activation. This mechanism is illustrated in the following signaling pathway diagram.

Allosteric_Inhibition_Pathway cluster_activation Normal Activation Pathway cluster_inhibition Inhibition by this compound ProMMP9 proMMP-9 (Inactive Zymogen) ActiveMMP9 Active MMP-9 ProMMP9->ActiveMMP9 Cleavage of Pro-domain ProMMP9_JNJ proMMP-9-JNJ0966 Complex (Activation Resistant) ProMMP9->ProMMP9_JNJ Trypsin Activating Protease (e.g., Trypsin) Trypsin->ProMMP9 This compound This compound This compound->ProMMP9_JNJ ProMMP9_JNJ->ActiveMMP9 Activation Blocked

Fig. 2: Mechanism of allosteric inhibition of proMMP-9 activation by this compound.

References

A Head-to-Head Comparison of JNJ0966 with Other MMP-9 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, objective comparison of the novel matrix metalloproteinase-9 (MMP-9) inhibitor, JNJ0966, with other key MMP-9 inhibitors. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the current landscape of MMP-9 inhibition. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to support informed decision-making in research and development.

Executive Summary

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase implicated in a wide range of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[1][2] Its dysregulation is a hallmark of numerous diseases, making it a prime therapeutic target.[1] Historically, the development of MMP inhibitors has been challenging due to the high degree of structural similarity across the MMP family, leading to off-target effects and limited clinical success with broad-spectrum inhibitors.[1][3]

This compound represents a paradigm shift in MMP-9 inhibition. It is a highly selective, allosteric inhibitor that uniquely targets the activation of the MMP-9 zymogen (pro-MMP-9), rather than the active enzyme's catalytic site.[1][4] This mechanism confers exceptional selectivity for MMP-9. This guide compares this compound with the broad-spectrum inhibitors Batimastat and Marimastat, and the selective antibody inhibitor Andecaliximab (GS-5745).

Data Presentation: A Comparative Analysis

The following tables provide a quantitative comparison of this compound and other MMP-9 inhibitors, focusing on their inhibitory activity and selectivity.

Table 1: Inhibitory Activity (IC50) Against MMP-9

InhibitorTargetIC50 (nM)Mechanism of Action
This compound pro-MMP-9 Activation440[5]Allosteric inhibitor of zymogen activation[1]
Batimastat (BB-94) Active MMP-94Broad-spectrum, active site inhibitor
Marimastat (BB-2516) Active MMP-93Broad-spectrum, active site inhibitor
Andecaliximab (GS-5745) MMP-9Not explicitly reported in nM, but has high affinity[6][7]Selective, allosteric antibody inhibitor of activation and activity[8]

Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Selectivity Profile - Inhibitory Activity (IC50) Against a Panel of MMPs

MMPThis compound (nM)Batimastat (nM)Marimastat (nM)Andecaliximab (GS-5745)
MMP-1 No inhibition of catalytic activity[1][4]35Minimal cross-reactivity[8]
MMP-2 No inhibition of zymogen activation or catalytic activity[1][4]46Minimal cross-reactivity[8]
MMP-3 No inhibition of catalytic activity[1][4]20Not ReportedMinimal cross-reactivity[8]
MMP-7 Not Reported613Not Reported
MMP-9 440 (pro-MMP-9 activation) [5]4 3 Highly Selective [8]
MMP-14 No inhibition of catalytic activity[1][4]Not Reported9Not Reported

Note: this compound's selectivity is based on its unique mechanism of inhibiting pro-MMP-9 activation, with no effect on the catalytic activity of other MMPs tested.

Preclinical Efficacy

This compound has demonstrated efficacy in a preclinical mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][4] Oral administration of this compound was shown to significantly reduce the clinical severity of the disease.[4] This highlights its potential for treating neuroinflammatory disorders. While other MMP-9 inhibitors have also been evaluated in EAE models, direct comparative studies with this compound are not currently available.[9][10][11]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a basis for the replication and validation of findings.

Pro-MMP-9 Activation Inhibition Assay (for this compound)

This assay is crucial for characterizing inhibitors that, like this compound, prevent the conversion of the inactive zymogen to the active enzyme.

Principle:

The activation of pro-MMP-9 is a two-step process, often initiated by another protease like MMP-3.[5] The full-length 92 kDa pro-MMP-9 is first cleaved to an 86 kDa intermediate, which is then further processed to the 82 kDa active MMP-9.[5] This assay measures the ability of an inhibitor to block these cleavage events.

Materials:

  • Recombinant human pro-MMP-9

  • Activating protease (e.g., recombinant human MMP-3 or trypsin)

  • Test inhibitor (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Quenched fluorescent substrate for MMP-9 (e.g., DQ-gelatin)

  • 96-well microplate

  • Fluorescence plate reader

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Incubation: In a 96-well plate, combine recombinant pro-MMP-9, the activating protease (e.g., MMP-3), and the test inhibitor (this compound) at various concentrations in the assay buffer. Include controls with no inhibitor. Incubate at 37°C for a specified time (e.g., 1-4 hours) to allow for activation.

  • Activity Measurement (Fluorometric): After the activation incubation, add the quenched fluorescent MMP-9 substrate (e.g., DQ-gelatin) to each well. Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for DQ-gelatin). The rate of fluorescence increase is proportional to the amount of active MMP-9 generated.

  • Analysis of Cleavage Products (SDS-PAGE and Western Blot): To visualize the inhibition of pro-MMP-9 processing, run the samples from the activation incubation on an SDS-PAGE gel. Transfer the proteins to a membrane and perform a Western blot using an antibody specific for MMP-9. The inhibition of the appearance of the 86 kDa and/or 82 kDa bands, with a corresponding persistence of the 92 kDa pro-MMP-9 band, indicates successful inhibition of activation.[5]

  • IC50 Determination: Plot the percentage of inhibition (calculated from the fluorescence data or densitometry of the Western blot bands) against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Gelatin Zymography (for Broad-Spectrum MMP Inhibitors)

This technique is widely used to detect the activity of gelatinases like MMP-2 and MMP-9 and to assess the efficacy of their inhibitors.

Principle:

Samples containing MMPs are run on an SDS-PAGE gel that is co-polymerized with gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. The gel is then stained with Coomassie Blue, and areas of gelatin degradation appear as clear bands against a blue background.

Materials:

  • SDS-PAGE gels containing 0.1% gelatin

  • Samples (e.g., conditioned cell culture media) treated with or without an MMP inhibitor (e.g., Batimastat, Marimastat)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35)

  • Coomassie Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Prepare samples in a non-reducing sample buffer. Do not boil the samples, as this will irreversibly denature the MMPs.

  • Electrophoresis: Load the samples onto the gelatin-containing SDS-PAGE gel and run the electrophoresis at 4°C.

  • Renaturation: After electrophoresis, wash the gel in the renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.

  • Development: Incubate the gel in the developing buffer overnight at 37°C.

  • Staining and Destaining: Stain the gel with Coomassie Blue for 30-60 minutes and then destain until clear bands of gelatinolysis are visible.

  • Analysis: The intensity and size of the clear bands correspond to the activity of the MMPs. A reduction in the band intensity in samples treated with an inhibitor indicates inhibition of MMP activity.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to MMP-9 and its inhibitors.

MMP9_Activation_Signaling_Pathway Pro_MMP9 Pro-MMP-9 (Zymogen) Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 cleavage ECM_Degradation ECM Degradation (e.g., Collagen IV) Active_MMP9->ECM_Degradation MMP3 MMP-3 (Stromelysin-1) MMP3->Pro_MMP9 activates Plasmin Plasmin Plasmin->Pro_MMP9 activates This compound This compound This compound->Pro_MMP9 inhibits activation BroadSpectrum_Inhibitors Batimastat / Marimastat BroadSpectrum_Inhibitors->Active_MMP9 inhibits activity Andecaliximab Andecaliximab (GS-5745) Andecaliximab->Pro_MMP9 inhibits activation Cell_Migration_Invasion Cell Migration & Invasion ECM_Degradation->Cell_Migration_Invasion

MMP-9 zymogen activation and points of inhibition.

Experimental_Workflow_MMP9_Inhibitor_Screening cluster_allosteric Allosteric Inhibitor Screening (e.g., this compound) cluster_catalytic Catalytic Inhibitor Screening (e.g., Batimastat) Pro_MMP9_source Pro-MMP-9 Activation_Assay Pro-MMP-9 Activation Assay (with activating protease) Pro_MMP9_source->Activation_Assay Fluorometric_Readout Fluorometric Readout (Substrate Cleavage) Activation_Assay->Fluorometric_Readout Hit_Identification_Allo Identify Inhibitors of Zymogen Activation Fluorometric_Readout->Hit_Identification_Allo Active_MMP9_source Active MMP-9 Activity_Assay MMP-9 Activity Assay Active_MMP9_source->Activity_Assay Fluorometric_Readout_Cat Fluorometric Readout (Substrate Cleavage) Activity_Assay->Fluorometric_Readout_Cat Hit_Identification_Cat Identify Inhibitors of Catalytic Activity Fluorometric_Readout_Cat->Hit_Identification_Cat

Workflow for screening different classes of MMP-9 inhibitors.

Downstream_Signaling_of_MMP9 Active_MMP9 Active MMP-9 ECM Extracellular Matrix (ECM) Active_MMP9->ECM degrades Growth_Factors Release of ECM-Bound Growth Factors (e.g., VEGF, TGF-β) Active_MMP9->Growth_Factors Integrin_Signaling Modulation of Integrin Signaling Active_MMP9->Integrin_Signaling Cell_Surface_Receptors Cleavage of Cell Surface Receptors Active_MMP9->Cell_Surface_Receptors Cell_Migration Cell Migration ECM->Cell_Migration Angiogenesis Angiogenesis Growth_Factors->Angiogenesis Cell_Proliferation Cell Proliferation & Survival Growth_Factors->Cell_Proliferation Integrin_Signaling->Cell_Migration Inflammation Inflammation Cell_Surface_Receptors->Inflammation

Key downstream signaling effects of active MMP-9.

Conclusion

This compound represents a significant advancement in the field of MMP-9 inhibition due to its novel allosteric mechanism and high selectivity. By targeting the activation of pro-MMP-9, it avoids the broad-spectrum activity that has been a major hurdle for previous generations of MMP inhibitors. While direct head-to-head comparative data is limited, the available evidence suggests that this compound offers a promising and more targeted therapeutic approach for diseases driven by aberrant MMP-9 activity. Further research, including direct comparative in vivo studies, will be crucial to fully elucidate its therapeutic potential relative to other MMP-9 inhibitors. This guide provides a foundational resource for researchers to understand the comparative landscape and to design future investigations into this important class of therapeutic agents.

References

Zymogen-Specific Inhibition of Factor XI: A Comparative Guide to a Novel Anticoagulation Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticoagulant therapy is continually evolving, driven by the pursuit of maximizing antithrombotic efficacy while minimizing bleeding risk. A promising frontier in this endeavor is the targeting of Factor XI (FXI), a key player in the amplification of the coagulation cascade. This guide provides a detailed comparison of a novel inhibitory mechanism—zymogen-specific inhibition—against other strategies targeting FXI and its activated form, Factor XIa (FXIa). While direct information on a compound designated JNJ0966 is not publicly available, this guide will assess the advantages of its described mechanism of action using data from representative molecules.

The Rationale for Targeting Factor XI

Inhibition of Factor XI is a compelling strategy for safer anticoagulation. Unlike traditional anticoagulants that target central players like Factor Xa or thrombin, FXI's role is more pronounced in pathological thrombosis than in physiological hemostasis.[1][2][3][4] Individuals with a congenital deficiency in FXI are protected against venous thromboembolism and ischemic stroke, yet they do not typically experience spontaneous bleeding.[4][5] This suggests that inhibiting FXI could uncouple antithrombotic effects from bleeding side effects, a significant advantage over current therapies.[1][3][4]

Mechanisms of Factor XI/XIa Inhibition: A Comparative Overview

There are three primary strategies for inhibiting the FXI/XIa system:

  • Reduction of Zymogen Synthesis: Antisense oligonucleotides (ASOs) reduce the hepatic synthesis of FXI, lowering the circulating levels of the zymogen.[6]

  • Active-Site Inhibition of FXIa: Small molecules directly bind to and block the active site of the enzyme Factor XIa, preventing it from activating its substrate, Factor IX.[2][3]

  • Zymogen-Specific Inhibition: This innovative approach, often employing monoclonal antibodies, targets the FXI zymogen itself. These inhibitors bind to the zymogen and lock it in an inactive conformation, preventing its activation to FXIa.[2][7][8] Some of these agents can also bind to and inactivate any already-formed FXIa.[2][7][8]

The theoretical advantage of zymogen-specific inhibition lies in its proactive approach. By neutralizing FXI before it becomes an active enzyme, it may offer a more comprehensive and sustained level of inhibition compared to active-site inhibitors that must compete with the natural substrate of FXIa.[2]

Comparative Efficacy and Safety Data

Preclinical and clinical studies have begun to elucidate the differential profiles of these inhibitory strategies. The following tables summarize key comparative data.

Table 1: Comparison of Different Factor XI/XIa Inhibitor Classes

FeatureZymogen-Specific Inhibitors (e.g., Abelacimab/MAA868)Active-Site FXIa Inhibitors (e.g., Asundexian, Milvexian)Antisense Oligonucleotides (e.g., Fesomersen)
Mechanism Binds FXI zymogen, locking it in an inactive state; may also inhibit FXIa.[2][7][8]Reversibly binds to the active site of FXIa.[2][3]Reduces hepatic synthesis of FXI.[6]
Target Factor XI (zymogen) and Factor XIa.[7][8]Factor XIa.[2]Factor XI mRNA.[6]
Route of Admin. Intravenous / Subcutaneous.[7]Oral.[2][3]Subcutaneous.[6]
Onset of Action Rapid.[7]Rapid.[9]Slow (weeks).[7]
Half-life Long (days to weeks).[7]Short (hours).[3][9]Long (weeks).
Dosing Freq. Infrequent (e.g., monthly).[2][8]Once or twice daily.[2][9]Infrequent (e.g., weekly/monthly).

Table 2: Preclinical Antithrombotic Efficacy and Bleeding Risk

Study TypeZymogen-Specific Inhibitor (MAA868)Active-Site Specific Inhibitor (DEF Antibody)Key Finding
Mouse Carotid Artery Thrombosis Model (FeCl3) More effective at each concentration tested in reducing thrombus formation.Less effective than MAA868 at equivalent concentrations.The dual binding of MAA868 to both FXI and FXIa may confer an antithrombotic advantage over an FXIa-specific antibody.[7][10]
Bleeding Assessment No increase in bleeding observed in various animal models.[7]Not specified in direct comparison, but FXI/XIa inhibitors generally show a favorable bleeding profile.Targeting FXI/XIa is associated with a lower bleeding risk compared to traditional anticoagulants.[3]

Table 3: Clinical Trial Data for VTE Prophylaxis (Post-Knee Arthroplasty)

Inhibitor (Class)VTE IncidenceComparator (Enoxaparin) VTE IncidenceBleeding Events vs. Comparator
Abelacimab (Zymogen-Specific)4-13% (dose-dependent)[3]22%[3]Favorable safety profile.
Milvexian (Active-Site)7-25% (dose-dependent)[4]Not specified in this resultLower rates of bleeding.[4]
Osocimab (Active-Site)11.3-17.9%[3]26.3%[3]Severe bleeding was uncommon.[3]
IONIS-FXI-Rx (ASO)4% (300mg dose)[1]30%Numerically lower bleeding (3% vs 8%).[1]

Signaling Pathways and Mechanisms of Action

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway (Initiation) cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa Activates FIX FIX FXIa->FIX Activates TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa FVIIa FVIIa->TF_FVIIa FX FX TF_FVIIa->FX Activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin FIX->FX Activates

Caption: The coagulation cascade, highlighting the central role of Factor XI in the amplification loop.

inhibition_mechanisms cluster_zymogen Zymogen-Specific Inhibition cluster_active_site Active-Site Inhibition FXI_zymogen FXI (Zymogen) Inactive_Complex Inactive FXI Complex FXI_zymogen->Inactive_Complex Binds and Locks Zymogen_Inhibitor Zymogen-Specific Inhibitor (e.g., Antibody) Zymogen_Inhibitor->Inactive_Complex No_Activation No FXIa Formation Inactive_Complex->No_Activation Prevents Activation FXIa_active FXIa (Active Enzyme) Inhibited_FXIa Inhibited FXIa FXIa_active->Inhibited_FXIa Binds Active Site ActiveSite_Inhibitor Active-Site Inhibitor (e.g., Small Molecule) ActiveSite_Inhibitor->Inhibited_FXIa No_Substrate No FIX Activation Inhibited_FXIa->No_Substrate Blocks Substrate Binding

Caption: Comparison of zymogen-specific inhibition vs. active-site inhibition of Factor XIa.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of FXI/XIa inhibitors.

1. Activated Partial Thromboplastin Time (aPTT) Assay

  • Principle: This clotting assay measures the integrity of the intrinsic and common coagulation pathways. Inhibition of FXI or FXIa prolongs the aPTT.[7][11]

  • Methodology:

    • Citrated plasma from human donors is pooled.[11]

    • The test inhibitor (at various concentrations) or vehicle control is pre-incubated with the plasma.

    • An activator of the contact pathway (e.g., ellagic acid, kaolin) is added to the plasma sample.[11][12]

    • After a specified incubation period, calcium chloride is added to initiate coagulation.[11]

    • The time to clot formation is measured using a coagulometer.

    • Results are often expressed as the fold-increase in clotting time over the vehicle control.

2. Chromogenic Factor XIa Activity Assay

  • Principle: This assay directly measures the enzymatic activity of FXIa by its ability to cleave a synthetic chromogenic substrate.

  • Methodology:

    • Human FXIa enzyme is incubated with the test inhibitor at various concentrations in a buffer solution (e.g., HEPES buffer with NaCl and CaCl2).[11]

    • After a pre-incubation period (e.g., 30 minutes at 25°C), a chromogenic substrate specific for FXIa (e.g., Gly-Pro-Arg-pNA) is added.[11]

    • The enzyme cleaves the substrate, releasing a chromophore (p-nitroaniline), which can be measured spectrophotometrically at a specific wavelength (e.g., 405 nm).

    • The rate of color development is proportional to the FXIa activity. The percent inhibition is calculated relative to a vehicle control.

3. In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis)

  • Principle: This model assesses the antithrombotic efficacy of a compound in a living animal.

  • Methodology:

    • Animals (e.g., mice, rabbits) are anesthetized.[10][11]

    • The carotid artery is exposed, and baseline blood flow is measured.

    • The test inhibitor or vehicle is administered (e.g., intravenously, orally).

    • A piece of filter paper saturated with ferric chloride (FeCl3) is applied to the surface of the artery for a defined period to induce endothelial injury and thrombus formation.[10]

    • Blood flow is monitored until occlusion occurs, or for a set observation period.

    • The primary endpoint is the time to vessel occlusion. A longer time to occlusion indicates greater antithrombotic efficacy.

experimental_workflow cluster_invitro cluster_invivo compound Test Compound (e.g., this compound) in_vitro In Vitro Characterization compound->in_vitro Step 1 in_vivo In Vivo Efficacy & Safety in_vitro->in_vivo Step 2 aPTT aPTT Assay (Plasma Clotting) in_vitro->aPTT Chromogenic Chromogenic Assay (Enzyme Activity) in_vitro->Chromogenic Selectivity Selectivity Panel (vs. other proteases) in_vitro->Selectivity Thrombosis_Model Thrombosis Model (e.g., FeCl3) in_vivo->Thrombosis_Model Bleeding_Model Bleeding Model (e.g., Tail Transection) in_vivo->Bleeding_Model

Caption: A generalized experimental workflow for assessing a novel Factor XI inhibitor.

Conclusion

The strategy of zymogen-specific inhibition of Factor XI represents a promising advancement in the field of anticoagulation. By targeting the inactive precursor of FXIa, this mechanism has the potential to provide robust antithrombotic protection with a superior safety profile compared to active-site inhibitors and traditional anticoagulants. As demonstrated by molecules like abelacimab, this approach has shown potent efficacy in preclinical models and promising results in early-phase clinical trials. Further research and late-stage clinical data will be crucial to fully realize the potential of this innovative therapeutic strategy in managing thromboembolic disorders.

References

Validating the Inhibition of Pro-MMP-9 Activation by JNJ0966: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of matrix metalloproteinase (MMP) inhibition is critical. This guide provides a comprehensive comparison of JNJ0966, a selective allosteric inhibitor of pro-MMP-9 activation, with other MMP inhibitors. Experimental data, detailed protocols, and visual workflows are presented to objectively assess its performance and unique mechanism of action.

Executive Summary

This compound represents a novel approach to MMP inhibition by selectively targeting the activation of the pro-enzyme (zymogen) form of MMP-9, rather than inhibiting the active enzyme itself.[1][2] This allosteric inhibition confers a high degree of selectivity for MMP-9, a significant advantage over traditional broad-spectrum MMP inhibitors that have been hampered in clinical development by off-target effects.[1][2] This guide will delve into the comparative efficacy and methodologies used to validate this unique inhibitory mechanism.

Data Presentation: this compound vs. Other MMP Inhibitors

The inhibitory capacity of this compound is fundamentally different from that of traditional active-site MMP inhibitors. This compound prevents the conversion of pro-MMP-9 to its active form, and its potency is therefore measured as the concentration required to inhibit this activation process.[1][2] In contrast, broad-spectrum inhibitors like GM6001 and Marimastat, and even more selective inhibitors like Andecaliximab, target the catalytic domain of the already active enzyme.

InhibitorTarget(s)Mechanism of ActionIC50 / KiKey Features & Limitations
This compound pro-MMP-9Allosteric inhibitor of zymogen activationIC50: 429 nM (for inhibition of trypsin-induced pro-MMP-9 activation)[2]Highly selective for MMP-9 activation; does not inhibit active MMP-1, -2, -3, -9, or -14.[1][2] This novel mechanism may avoid the side effects associated with broad-spectrum MMP inhibitors.
GM6001 (Ilomastat) Broad-spectrum MMPsActive-site inhibitor (hydroxamate-based)IC50: MMP-9: 0.5 nM ; MMP-1: 1.5 nM; MMP-2: 1.1 nM; MMP-3: 1.9 nM[3]Ki: MMP-9: 0.2 nM ; MMP-1: 0.4 nM; MMP-2: 0.5 nM; MMP-3: 27 nM[4][5]Potent, broad-spectrum inhibitor. Lack of selectivity has been a major hurdle in clinical development, leading to off-target toxicities.
Marimastat (BB-2516) Broad-spectrum MMPsActive-site inhibitor (hydroxamate-based)IC50: MMP-9: 3 nM ; MMP-1: 5 nM; MMP-2: 6 nM; MMP-7: 13 nM; MMP-14: 9 nM[6][7][8]Orally bioavailable, broad-spectrum inhibitor. Clinical trials have been challenged by musculoskeletal side effects, likely due to inhibition of multiple MMPs.
Andecaliximab (GS-5745) MMP-9Monoclonal antibody inhibitor of active MMP-9Not typically reported as an IC50. Efficacy is measured by target engagement and clinical outcomes.[9][10][11]Highly selective for MMP-9. As a biologic, it has a different pharmacokinetic profile and potential for immunogenicity compared to small molecules. It has been evaluated in clinical trials for various cancers.[9][10][11]
Doxycycline Broad-spectrum MMPsNon-selective inhibitorIC50: 21 µM (for inhibition of HT1080 cell invasion)[2]A tetracycline (B611298) antibiotic with secondary, less potent MMP inhibitory activity.[12]

Signaling Pathway and Experimental Workflow

To validate the inhibitory action of this compound, a series of experiments are typically performed. These assays are designed to specifically assess the activation of pro-MMP-9 and distinguish this from the inhibition of active MMP-9.

Pro-MMP-9 Activation Signaling Pathway

The activation of pro-MMP-9 is a multi-step process involving several other proteases. A simplified representation of this cascade is crucial for understanding the points of potential inhibition.

pro_MMP9_Activation_Pathway cluster_cell Cell Membrane MT1-MMP MT1-MMP pro-MMP-2 pro-MMP-2 MT1-MMP->pro-MMP-2 activates Active MMP-2 Active MMP-2 pro-MMP-2->Active MMP-2 pro-MMP-9 pro-MMP-9 Active MMP-2->pro-MMP-9 cleavage Intermediate MMP-9 Intermediate MMP-9 pro-MMP-9->Intermediate MMP-9 Initial Cleavage Active MMP-9 Active MMP-9 Intermediate MMP-9->Active MMP-9 Final Cleavage This compound This compound This compound->Inhibition Inhibition->Intermediate MMP-9 MMP-3 MMP-3 MMP-3->pro-MMP-9 cleavage experimental_workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_inhibitor Inhibitor Treatment A Pro-MMP-9 Activation Assay (with MMP-3 or Trypsin) B DQ-Gelatin Assay A->B Measure activity C Gelatin Zymography A->C Visualize cleavage D Selectivity Assays (pro-MMP-1, -2, -3 activation) A->D Compare E HT1080 Cell Culture F Cell Invasion Assay (Boyden Chamber with Matrigel) E->F G Quantify Invading Cells F->G H Treat with this compound (Dose-Response) H->A H->F

References

A Comparative Guide to Targeting MMP-9: JNJ0966 vs. MMP-9 siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the role of Matrix Metalloproteinase-9 (MMP-9) in various pathological processes, a critical decision lies in the choice of inhibitory tool. This guide provides a comprehensive cross-validation of two distinct approaches: the small molecule allosteric inhibitor, JNJ0966, and the gene-silencing tool, MMP-9 siRNA. We present a detailed comparison of their mechanisms, efficacy, and the experimental protocols required for their evaluation.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the efficacy of this compound and MMP-9 siRNA in modulating MMP-9 and its downstream cellular functions. It is important to note that the data presented here are compiled from different studies and a direct head-to-head comparison in the same experimental setup is not yet available in the published literature.

Table 1: Comparison of Efficacy

ParameterThis compoundMMP-9 siRNA
Target Pro-MMP-9 (zymogen)MMP-9 mRNA
Mechanism of Action Allosteric inhibition of pro-MMP-9 activationRNA interference leading to mRNA degradation
IC50 for proMMP-9 Activation 429 nM (trypsin-dependent activation)[1]Not Applicable
MMP-9 mRNA Knockdown Not Applicable~78% reduction[2]
MMP-9 Protein/Activity Reduction Substantial reduction in active MMP-9[1]~56% reduction in activity[2]
Effect on Cell Invasion Significant inhibition in HT1080 cells[1]~80% reduction in SV-SMC cells[3]
Effect on Cell Migration Not explicitly quantified in cited studies~20% reduction in keratinocytes[4]

Table 2: Mechanistic Differences

FeatureThis compoundMMP-9 siRNA
Mode of Inhibition Post-translational (prevents zymogen activation)Pre-translational (inhibits protein synthesis)
Specificity Highly selective for pro-MMP-9 activation; no effect on active MMPs or other MMP zymogens[1]Specific to MMP-9 mRNA sequence
Duration of Effect Dependent on compound pharmacokinetics and metabolismCan be long-lasting, depending on cell division and siRNA stability
Delivery Method Direct addition to cell culture or in vivo administrationTransfection or viral delivery into cells

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of comparative studies.

Quantitative Real-Time PCR (qRT-PCR) for MMP-9 mRNA Quantification

This protocol is for the quantification of MMP-9 mRNA levels, typically after treatment with MMP-9 siRNA.

a. RNA Extraction:

  • Harvest cells and extract total RNA using a commercially available kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

b. cDNA Synthesis:

  • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

c. qPCR Reaction:

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for MMP-9 and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

  • Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

d. Data Analysis:

  • Calculate the relative expression of MMP-9 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.

Western Blot for MMP-9 Protein Detection

This protocol is used to detect the levels of pro-MMP-9 and active MMP-9 protein.

a. Protein Extraction:

  • Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Transfer:

  • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against MMP-9 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

d. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Gelatin Zymography for MMP-9 Activity Assay

This technique is used to detect the enzymatic activity of MMP-9.

a. Sample Preparation:

  • Collect conditioned media from cell cultures and centrifuge to remove cellular debris.

  • Determine protein concentration.

b. Zymogram Gel Electrophoresis:

  • Prepare a polyacrylamide gel containing gelatin (1 mg/mL).

  • Mix samples with non-reducing sample buffer and load onto the gel without boiling.

  • Run the gel at 4°C.

c. Renaturation and Development:

  • After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzyme to renature.

  • Incubate the gel in a developing buffer containing CaCl2 and ZnCl2 at 37°C for 16-24 hours.

d. Staining and Visualization:

  • Stain the gel with Coomassie Brilliant Blue R-250.

  • Destain the gel until clear bands appear against a blue background, indicating areas of gelatin degradation by MMP-9.

Transwell Cell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

a. Chamber Preparation:

  • Coat the upper surface of a Transwell insert with a polycarbonate membrane (8 µm pores) with a thin layer of Matrigel or other basement membrane extract and allow it to solidify.

b. Cell Seeding:

  • Seed cells in serum-free medium into the upper chamber of the Transwell insert.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

c. Incubation:

  • Incubate the plate at 37°C for 24-48 hours to allow for cell invasion.

d. Staining and Quantification:

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of stained cells in several microscopic fields to quantify invasion.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G Mechanism of Action: this compound vs. MMP-9 siRNA cluster_this compound This compound cluster_siRNA MMP-9 siRNA proMMP9_J Pro-MMP-9 (Zymogen) Activation_J Activation Blocked proMMP9_J->Activation_J Allosteric Binding This compound This compound This compound->Activation_J ActiveMMP9_J Active MMP-9 (Enzyme) Activation_J->ActiveMMP9_J No Formation MMP9_gene MMP-9 Gene MMP9_mRNA MMP-9 mRNA MMP9_gene->MMP9_mRNA Transcription RISC RISC Complex MMP9_mRNA->RISC siRNA MMP-9 siRNA siRNA->RISC Degradation mRNA Degradation RISC->Degradation Translation Translation Blocked Degradation->Translation No_proMMP9 No Pro-MMP-9 Synthesis Translation->No_proMMP9

Caption: Distinct mechanisms of this compound and MMP-9 siRNA.

G Experimental Workflow for Comparison cluster_assays Downstream Assays start Cell Culture (e.g., HT1080, MDA-MB-231) treatment Treatment Groups: - Control - this compound - MMP-9 siRNA - Scrambled siRNA start->treatment qRT_PCR qRT-PCR (MMP-9 mRNA) treatment->qRT_PCR Western_Blot Western Blot (Pro/Active MMP-9) treatment->Western_Blot Zymography Gelatin Zymography (MMP-9 Activity) treatment->Zymography Invasion_Assay Transwell Invasion Assay treatment->Invasion_Assay analysis Data Analysis & Comparison qRT_PCR->analysis Western_Blot->analysis Zymography->analysis Invasion_Assay->analysis

Caption: A typical workflow for comparing this compound and MMP-9 siRNA.

G Simplified MMP-9 Signaling Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, PDGF) Receptors Cell Surface Receptors Growth_Factors->Receptors Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptors Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K/Akt, NF-κB) Receptors->Signaling_Cascades Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascades->Transcription_Factors MMP9_Gene MMP-9 Gene Expression Transcription_Factors->MMP9_Gene ProMMP9 Pro-MMP-9 (Secreted Zymogen) MMP9_Gene->ProMMP9 Transcription & Translation ActiveMMP9 Active MMP-9 ProMMP9->ActiveMMP9 Activation (e.g., by MMP-3, Plasmin) ECM_Degradation ECM Degradation (e.g., Collagen IV) ActiveMMP9->ECM_Degradation GF_Release Growth Factor Release (e.g., VEGF) ActiveMMP9->GF_Release Cell_Migration Cell Migration ECM_Degradation->Cell_Migration Cell_Invasion Cell Invasion ECM_Degradation->Cell_Invasion Angiogenesis Angiogenesis GF_Release->Angiogenesis

Caption: Key components of the MMP-9 signaling pathway.

References

Safety Operating Guide

Essential Safety and Disposal Guide for JNJ0966

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant research environment. This document provides essential logistical information, including operational and disposal plans for JNJ0966, a selective pro-MMP9 activation inhibitor.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. Key data for this compound are summarized below.[1][2][3]

PropertyValue
Chemical Name N-[2-[(2-methoxyphenyl)amino]-4'-methyl[4,5'-bithiazol]-2'-yl]-acetamide
CAS Number 315705-75-0
Molecular Formula C₁₆H₁₆N₄O₂S₂
Molecular Weight 360.45 g/mol
Purity ≥98% (HPLC)
Appearance Crystalline solid
Solubility Soluble in Methanol and DMSO (up to 50 mM)
Storage Store at -20°C

Mechanism of Action: Allosteric Inhibition of pro-MMP-9 Activation

This compound is a highly selective inhibitor of the activation of pro-matrix metalloproteinase-9 (pro-MMP-9).[2][4][5] It functions by allosterically binding to a pocket near the zymogen cleavage site of pro-MMP-9, which prevents its conversion to the active MMP-9 enzyme.[4] This inhibitory action is highly specific to pro-MMP-9, with no significant effect on the catalytic activity of already active MMP-1, -2, -3, -9, or -14, nor does it inhibit the activation of the closely related pro-MMP-2.[1][4][5]

The activation of pro-MMP-9 is a critical step in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[6] By preventing this activation, this compound can modulate the downstream effects of MMP-9 activity.

pro_MMP9_Activation_Pathway cluster_activation pro-MMP-9 Activation cluster_downstream Downstream Effects of Active MMP-9 Pro-MMP-9 (Zymogen) Pro-MMP-9 (Zymogen) Active MMP-9 Active MMP-9 Pro-MMP-9 (Zymogen)->Active MMP-9 activation MMP-3 (Stromelysin-1) MMP-3 (Stromelysin-1) MMP-3 (Stromelysin-1)->Pro-MMP-9 (Zymogen) cleavage Plasmin Plasmin Plasmin->Pro-MMP-9 (Zymogen) cleavage Other Proteases Other Proteases Other Proteases->Pro-MMP-9 (Zymogen) cleavage ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Cell Migration & Invasion Cell Migration & Invasion Active MMP-9->Cell Migration & Invasion Release of Bioactive Molecules Release of Bioactive Molecules Active MMP-9->Release of Bioactive Molecules This compound This compound This compound->Pro-MMP-9 (Zymogen) inhibits activation

Fig. 1: this compound inhibits the proteolytic activation of pro-MMP-9.

Proper Disposal Procedures for this compound

As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following disposal procedures are based on general best practices for the disposal of research-grade chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines and regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated materials such as weigh boats, pipette tips, and empty vials should be collected in a designated solid chemical waste container.

    • Label the container clearly as "Hazardous Chemical Waste" and list "this compound (CAS: 315705-75-0)".

  • Liquid Waste:

    • Solutions of this compound (e.g., in DMSO or methanol) should be collected in a designated, leak-proof hazardous liquid waste container.

    • Do not mix with incompatible waste streams.

    • Label the container with "Hazardous Chemical Waste," the full chemical name "N-[2-[(2-methoxyphenyl)amino]-4'-methyl[4,5'-bithiazol]-2'-yl]-acetamide," the CAS number (315705-75-0), and the solvent used (e.g., DMSO).

Step 3: Decontamination of Work Surfaces

  • After handling and preparing waste for disposal, decontaminate all work surfaces (e.g., benchtops, fume hood) with an appropriate solvent (e.g., 70% ethanol) to remove any residual chemical.

  • Dispose of cleaning materials (e.g., paper towels) as solid chemical waste.

Step 4: Storage of Waste

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure waste containers are properly sealed to prevent leaks or spills.

Step 5: Waste Pickup and Disposal

  • Contact your institution's EH&S department to schedule a pickup for the hazardous chemical waste.

  • Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.

Spill and Emergency Procedures

In the event of a spill, follow these immediate steps:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Consult SDS (if available) or Chemical Safety Information: Refer to any available safety information for specific cleanup procedures.

  • Small Spills: For small spills of the powder, carefully sweep it up with absorbent material (e.g., vermiculite) and place it in a sealed hazardous waste container. For small liquid spills, absorb with an inert material and place in the waste container.

  • Large Spills: For large spills, contact your institution's emergency response team or EH&S immediately. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these guidelines, you can ensure the safe handling and proper disposal of this compound, contributing to a secure and professional laboratory environment. Always prioritize safety and consult your institutional safety officers for guidance.

References

Personal protective equipment for handling JNJ0966

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for JNJ0966

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance for safe operational use and disposal, ensuring user safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly selective inhibitor of MMP-9 zymogen activation.[1][2][3][4][5] While specific toxicity data is limited, it is essential to handle this compound with care to avoid potential health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.

Recommended Personal Protective Equipment (PPE):

A comprehensive summary of required PPE is provided below. Always handle this compound within a well-ventilated area, preferably in a chemical fume hood.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US).[6]
Hand Protection Chemical-resistant glovesInspected prior to use. Must satisfy EU Directive 89/686/EEC and the standard EN 374.[6]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[6] A standard lab coat is recommended for low-volume handling.
Respiratory RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation is experienced.[6]
First Aid and Emergency Procedures

Immediate and appropriate response to accidental exposure is critical. The following table outlines the recommended first aid measures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[6]
Eye Contact Rinse with pure water for at least 15 minutes.[6]
Ingestion Wash out the mouth with water. Do NOT induce vomiting.[7]

In all cases of exposure, seek immediate medical attention and treat symptomatically.[7]

Handling and Storage

Proper handling and storage are vital to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Avoid contact with skin, eyes, and inhalation.[7]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from foodstuff containers and incompatible materials.[6]

Accidental Release and Disposal Plan

In the event of a spill, a clear and immediate response plan is necessary to contain and clean up the material safely.

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area.[6]

  • Ventilate: Ensure adequate ventilation.[6]

  • Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[6][7]

  • Absorb: Use an inert, liquid-binding material (e.g., diatomite, universal binders) to absorb the solution.[7]

  • Collect: Use spark-proof tools to collect the material into a suitable, closed container for disposal.[6]

Disposal:

  • Dispose of contaminated material in accordance with local, state, and federal regulations.

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[7]

Visual Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Standard Operating Procedure for this compound Handling.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.